molecular formula C19H19NO4 B1175275 Nipastat CAS No. 12765-62-7

Nipastat

Cat. No.: B1175275
CAS No.: 12765-62-7
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Description

Nipastat, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12765-62-7

Molecular Formula

C19H19NO4

Synonyms

Nipastat

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition of Nipastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nipastat is a widely utilized preservative system in the pharmaceutical, cosmetic, and food industries. Its efficacy lies in its synergistic blend of multiple paraben esters, which provides a broad spectrum of antimicrobial activity against bacteria, yeasts, and molds. This technical guide offers a detailed examination of the chemical composition of this compound, methods for its quantitative analysis, and an overview of its synthesis.

Core Chemical Composition

This compound is a proprietary blend of five different alkyl esters of p-hydroxybenzoic acid, commonly known as parabens. The strategic combination of these specific parabens enhances the preservative's overall effectiveness. The constituent components and their typical percentage ranges are detailed below.[1]

Data Presentation: Quantitative Composition of this compound
ComponentChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Percentage Range (%)
MethylparabenMethyl 4-hydroxybenzoate99-76-3C₈H₈O₃152.1550 - 60
EthylparabenEthyl 4-hydroxybenzoate120-47-8C₉H₁₀O₃166.1713 - 18
PropylparabenPropyl 4-hydroxybenzoate94-13-3C₁₀H₁₂O₃180.206 - 9
ButylparabenButyl 4-hydroxybenzoate94-26-8C₁₁H₁₄O₃194.2312 - 17
IsobutylparabenIsobutyl 4-hydroxybenzoate4247-02-3C₁₁H₁₄O₃194.236 - 9

Physicochemical Properties

This compound is typically supplied as a white, crystalline powder. The individual parabens are soluble in alcohols, ethers, and propylene glycol, with limited solubility in water. The stability of this compound extends over a broad pH range, generally between 4 and 8, making it suitable for a wide variety of formulations.

Experimental Protocols: Quantitative Analysis of this compound Components via High-Performance Liquid Chromatography (HPLC)

The quantitative determination of the individual paraben components in a this compound-containing formulation is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical method for this purpose.

Principle

This method separates the five paraben esters based on their differential partitioning between a stationary phase (a C18 column) and a mobile phase. Detection is typically achieved using a UV-Vis or a fluorescence detector.

Materials and Reagents
  • Reference standards for Methylparaben, Ethylparaben, Propylparaben, Butylparaben, and Isobutylparaben (analytical grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, deionized)

  • Phosphoric acid (analytical grade)

  • Sample containing this compound

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Fluorescence detector

Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% phosphoric acid) is commonly used. An example gradient is as follows:

    • Start with 40% acetonitrile / 60% water

    • Linearly increase to 70% acetonitrile over 15 minutes

    • Hold at 70% acetonitrile for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • UV-Vis: 254 nm

    • Fluorescence: Excitation at 280 nm, Emission at 310 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Standard Stock Solutions: Prepare individual stock solutions of each paraben reference standard in methanol (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration within the expected range of the samples.

  • Sample Preparation: Accurately weigh a portion of the sample containing this compound and dissolve it in methanol. Further dilute with the mobile phase as necessary to bring the paraben concentrations into the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection.

Analysis and Data Interpretation

Inject the standard and sample solutions into the HPLC system. Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards. Quantify the amount of each paraben in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Synthesis and Manufacturing Overview

The production of this compound involves a two-stage process: the synthesis of the individual paraben esters followed by their precise blending.

Synthesis of Individual Parabens

Each paraben is synthesized through the esterification of p-hydroxybenzoic acid with the corresponding alcohol (methanol, ethanol, propanol, butanol, or isobutanol). This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The general reaction is as follows:

p-Hydroxybenzoic Acid + Alcohol ⇌ Paraben + Water

Following the reaction, the individual parabens are purified through crystallization and washing to remove unreacted starting materials and byproducts.

Blending Process

The manufacturing of this compound involves the precise blending of the five purified paraben powders. The components are weighed according to the specified percentage ranges and mixed thoroughly to ensure a homogenous final product. Quality control measures, including HPLC analysis, are implemented to verify the composition of the final blend.

Mandatory Visualizations

Diagram of this compound Composition

Nipastat_Composition cluster_components Constituent Parabens This compound This compound (Preservative Blend) Methylparaben Methylparaben (50-60%) This compound->Methylparaben Ethylparaben Ethylparaben (13-18%) This compound->Ethylparaben Propylparaben Propylparaben (6-9%) This compound->Propylparaben Butylparaben Butylparaben (12-17%) This compound->Butylparaben Isobutylparaben Isobutylparaben (6-9%) This compound->Isobutylparaben

Caption: A diagram illustrating the five core paraben components of this compound.

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Methanol A->B C Dilute with Mobile Phase B->C D Filter (0.45 µm) C->D F Inject into HPLC D->F E Prepare Standard Solutions E->F G Separation on C18 Column F->G H Detection (UV/Fluorescence) G->H I Peak Identification H->I J Quantification via Calibration Curve I->J K Report Results J->K

Caption: A flowchart outlining the experimental workflow for the HPLC analysis of this compound.

Logical Relationship of Paraben Synthesis

Paraben_Synthesis cluster_alcohols Alcohols cluster_parabens Parabens p_HBA p-Hydroxybenzoic Acid Methanol Methanol p_HBA->Methanol Esterification Ethanol Ethanol p_HBA->Ethanol Esterification Propanol Propanol p_HBA->Propanol Esterification Butanol Butanol p_HBA->Butanol Esterification Isobutanol Isobutanol p_HBA->Isobutanol Esterification Methylparaben Methylparaben Methanol->Methylparaben Ethylparaben Ethylparaben Ethanol->Ethylparaben Propylparaben Propylparaben Propanol->Propylparaben Butylparaben Butylparaben Butanol->Butylparaben Isobutylparaben Isobutylparaben Isobutanol->Isobutylparaben

Caption: The synthesis pathway of individual parabens from p-hydroxybenzoic acid.

References

An In-depth Technical Guide to the Solubility of Nipastat

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of Nipastat, a widely used preservative blend in the pharmaceutical, cosmetic, and food industries. This compound is a mixture of five paraben esters: methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben.[1] Understanding its solubility characteristics in various solvents is crucial for formulation development, ensuring product stability and efficacy.

Core Components of this compound

This compound is a white, crystalline powder at room temperature.[1][2] It is designed to prevent the growth of bacteria, mold, and yeast in a variety of products.[1][3] The typical composition of this compound is a synergistic blend of the following parabens:

  • Methylparaben (50-60%)

  • Ethylparaben (13-18%)

  • Propylparaben (6-9%)

  • Butylparaben (12-17%)

  • Isobutylparaben (6-9%) [1]

The overall solubility of this compound is a reflection of the combined properties of its individual components.[2] While the blend is considered water-soluble, its dissolution in aqueous media may be enhanced by elevated temperatures.[2][4] It generally exhibits high solubility in organic solvents such as ethanol and propylene glycol.[2]

Quantitative Solubility Data of this compound Components

The following table summarizes the available quantitative solubility data for the individual paraben components of this compound in various solvents. This data is essential for researchers and formulators to predict the behavior of this compound in different solvent systems.

ParabenSolventSolubilityTemperature (°C)
MethylparabenWater2.50 g/L25
EthylparabenWater0.885 g/L25
PropylparabenWater0.050 g/L25
ButylparabenWater0.0027 g/L25
ButylparabenMethanol0.338 (mole fraction)25
ButylparabenEthanol0.372 (mole fraction)25
IsobutylparabenWater2.24 g/L25

Note: The solubility of parabens in water generally decreases as the length of the alkyl chain increases. However, the branched-chain structure of isobutylparaben results in a higher aqueous solubility compared to its straight-chain isomer, butylparaben.[2]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

I. Materials and Apparatus

  • Solute: this compound or individual paraben standard

  • Solvent: High-purity water, ethanol, propylene glycol, or other relevant solvent

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker bath or incubator

    • Centrifuge

    • Syringes and filters (e.g., 0.45 µm PTFE or PVDF)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

II. Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of the solute to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.[8] Centrifugation can be used to facilitate the separation of the solid and liquid phases.[5]

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a membrane filter to remove any undissolved microparticles.[5] This step is critical to avoid artificially high solubility readings.

  • Dilution: Accurately dilute the filtered sample with the solvent to a concentration within the analytical range of the quantification method.

  • Quantification: Analyze the concentration of the dissolved solute in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Result A Weigh excess solute B Add to known volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow undissolved solid to sediment C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

References

An In-Depth Technical Guide to the Antimicrobial Spectrum of Nipastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nipastat, a proprietary blend of paraben esters, is a widely utilized preservative system in the pharmaceutical, cosmetic, and food industries. Its efficacy is attributed to a broad-spectrum antimicrobial activity against a diverse range of bacteria and fungi. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailing its activity against key microorganisms. This document summarizes quantitative data on the minimum inhibitory concentrations (MICs) of its constituent parabens, outlines the standardized experimental protocols for determining its antimicrobial efficacy, and illustrates its mechanism of action through signaling pathway diagrams.

Introduction

This compound is a synergistic blend of five paraben esters: methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben.[1][2] Parabens, the alkyl esters of p-hydroxybenzoic acid, are esteemed for their long history of safe and effective use as preservatives. The combination of these specific esters in this compound provides a wider and more potent antimicrobial spectrum than any single paraben used alone, a phenomenon attributed to their synergistic interactions.[3][4] This guide serves as a technical resource for professionals engaged in research and development, offering detailed insights into the antimicrobial properties of this preservative blend.

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity, effectively inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[3][5] The antimicrobial potency of parabens generally increases with the length of the alkyl chain; thus, butylparaben is more potent than methylparaben.[4][6] However, water solubility decreases as the alkyl chain length increases.[1] The blend of parabens in this compound provides a balanced formulation with both high efficacy and sufficient solubility for a variety of applications.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the reported MIC values for the individual paraben components of this compound against a range of common microorganisms. It is important to note that while these values provide a strong indication of the antimicrobial spectrum, the synergistic action of the parabens in the this compound blend may result in lower effective concentrations.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Components against Bacteria [4]

MicroorganismMethylparaben (MP) (%)Ethylparaben (EP) (%)Propylparaben (PP) (%)Butylparaben (BP) (%)
Bacillus cereus0.20.10.0250.0125
Bacillus subtilis0.20.10.0250.0125
Staphylococcus aureus0.20.10.040.02
Escherichia coli0.20.10.10.1
Pseudomonas aeruginosa--0.10.04
Proteus vulgaris0.20.10.040.02

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Components against Fungi [4]

MicroorganismMethylparaben (MP) (%)Ethylparaben (EP) (%)Propylparaben (PP) (%)Butylparaben (BP) (%)
Candida albicans0.10.050.01250.0125
Aspergillus niger0.10.050.0250.02
Penicillium digitatum0.050.0250.00630.0032
Rhizopus nigricans0.050.0250.00630.0032
Trichophyton mentagrophytes0.10.050.01250.0125

Mechanism of Action

The primary antimicrobial mechanism of parabens involves the disruption of microbial cell membranes and the inhibition of key enzymatic functions. This multi-targeted approach is a key factor in their broad-spectrum efficacy.

cluster_paraben Paraben Molecule cluster_membrane Microbial Cell Membrane cluster_cytoplasm Microbial Cytoplasm cluster_outcome Outcome Paraben Paraben (e.g., in this compound) Membrane Lipid Bilayer Paraben->Membrane Disruption of Lipid Bilayer Transport Membrane Transport Proteins Paraben->Transport Inhibition of Transport Enzymes Essential Enzymes (e.g., ATPases, phosphotransferases) Paraben->Enzymes Inhibition of Enzymatic Activity DNA_RNA DNA/RNA Synthesis Paraben->DNA_RNA Inhibition of Synthesis Lysis Cell Lysis (Bactericidal/Fungicidal) Membrane->Lysis Inhibition Inhibition of Growth (Bacteriostatic/Fungistatic) Enzymes->Inhibition DNA_RNA->Inhibition

Caption: Mechanism of action of parabens on microbial cells.

Experimental Protocols for Antimicrobial Efficacy Testing

The determination of the antimicrobial activity of this compound is conducted using standardized in vitro susceptibility testing methods. The most common protocols include broth microdilution for determining MIC, and challenge testing for evaluating preservative effectiveness in a final formulation.

Broth Microdilution Method for MIC Determination

This method is a highly standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

start Start prep_this compound Prepare Serial Dilutions of this compound in Broth start->prep_this compound prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Microbial Suspension prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature and Duration inoculate->incubate read_results Visually or Spectrophotometrically Assess Microbial Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Detailed Methodology:

  • Preparation of this compound Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent.

  • Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test microorganism, equivalent to a 0.5 McFarland standard, is prepared. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (microorganism and broth, no this compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 28-30°C for 24-48 hours for yeasts).

  • MIC Determination: Following incubation, the plates are examined for visible signs of microbial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Preservative Efficacy Testing (Challenge Test)

The challenge test is designed to evaluate the effectiveness of a preservative system within a specific product formulation under conditions of microbial challenge.

start Start prep_product Prepare Product Samples Containing this compound start->prep_product prep_inoculum Prepare Mixed Inoculum of Relevant Microorganisms start->prep_inoculum challenge Inoculate Product Samples with Microbial Suspension prep_product->challenge prep_inoculum->challenge incubate Incubate at Ambient Temperature challenge->incubate sample Sample at Defined Time Intervals (e.g., 7, 14, 28 days) incubate->sample enumerate Enumerate Viable Microorganisms in Samples sample->enumerate evaluate Evaluate Log Reduction Against Acceptance Criteria enumerate->evaluate end End evaluate->end

Caption: Workflow for preservative efficacy (challenge) testing.

Detailed Methodology:

  • Product Preparation: Samples of the final product formulation containing this compound at the desired concentration are prepared.

  • Inoculum Preparation: A mixed inoculum containing a panel of relevant microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis) is prepared to a standardized concentration.

  • Inoculation: The product samples are challenged with the microbial inoculum to achieve a final concentration of 10^5 to 10^6 CFU/g or mL of the product.

  • Incubation: The inoculated product samples are stored at a specified temperature (typically ambient) for a defined period (usually 28 days).

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), aliquots are taken from the product samples, and the number of viable microorganisms is determined using standard plating techniques.

  • Evaluation: The log reduction in the microbial population from the initial inoculum level is calculated at each time point. The results are compared against established acceptance criteria (e.g., those defined in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP)) to determine the preservative efficacy.

Conclusion

This compound provides a robust and broad-spectrum antimicrobial preservation system for a wide array of applications. Its efficacy is derived from the synergistic action of its constituent parabens, which act on multiple cellular targets within microorganisms. The quantitative data for its individual components, coupled with standardized efficacy testing protocols, provide a strong foundation for its application in product formulation. This technical guide offers the necessary data and methodological insights for researchers and drug development professionals to effectively utilize this compound as a reliable preservative.

References

An In-depth Technical Guide on the Thermal Stability of Nipastat in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nipastat is a trade name for a widely used preservative system in the pharmaceutical, cosmetic, and food industries. It is a synergistic blend of several p-hydroxybenzoic acid esters (parabens), typically including methylparaben, ethylparaben, propylparaben, and butylparaben, often in a phenoxyethanol base.[1][2] The efficacy and safety of a formulation throughout its shelf life are critically dependent on the stability of its preservative system. This guide provides a comprehensive technical overview of the thermal stability of the components of this compound, focusing on their degradation kinetics, influencing factors, and analytical methodologies for their assessment. The thermal stability of the this compound blend is governed by the individual stability of its constituent parabens and, if present, phenoxyethanol.

Core Components and General Stability

The primary components of this compound and their general thermal stability characteristics are:

  • Parabens (Methyl, Ethyl, Propyl, Butyl): These compounds are generally stable up to 80°C in formulations.[3][4][5] They exhibit good stability over a wide pH range, typically between 4 and 8.[3][4][5] However, their stability significantly decreases in alkaline conditions (pH > 7) due to hydrolysis.[6][7]

  • Phenoxyethanol: This component is stable at temperatures up to 85°C and over a broad pH range of 3 to 10.[8]

Quantitative Stability Data

The thermal degradation of parabens, primarily through hydrolysis, is a critical factor in determining the shelf life of formulations. The rate of degradation is significantly influenced by temperature and pH.

Table 1: Hydrolysis Rate Constants and Half-Lives of Parabens at 25°C (Extrapolated)

ParabenRate Constant (k) at 25°C, pH 9.16 (s⁻¹)Half-Life (t½) at 25°C, pH 9.16 (days)Activation Energy (Ea) (kcal/mol)
Methylparaben1.0 x 10⁻⁷8017.5
Ethylparaben8.0 x 10⁻⁸10017.0
Propylparaben6.0 x 10⁻⁸13316.5
n-Butylparaben5.0 x 10⁻⁸16016.0
Data extrapolated from a study conducted at higher temperatures. The reaction was found to be first-order with respect to the paraben concentration.[9]

Table 2: Stability of Parabens in a Parenteral Formulation after 6 Months

Formulation TrialStorage ConditionMethylparaben Assay (%)Propylparaben Assay (%)
T1 (pH 8.0-8.4)40°C / 75% RH~5484
T2 (pH 7.4-7.8)40°C / 75% RHWithin SpecificationWithin Specification
T4 (pH 6.5-7.0)40°C / 75% RHOut of SpecificationOut of Specification
This table illustrates the significant impact of pH on paraben stability at elevated temperatures. Propylparaben was generally found to be more stable than methylparaben.[10]

Table 3: Stability of Butylparaben in a Cream Formulation Over 12 Months

PreservativeStorage TemperatureInitial Concentration (%)Stability after 12 Months
Butylparaben-20°C0.050Stable
Butylparaben4°C0.050Some degradation
Butylparaben40°C0.050Significant degradation
Phenoxyethanol-20°C0.500Stable
Phenoxyethanol4°C0.500Stable
Phenoxyethanol40°C0.500Some degradation
Qualitative data indicating that elevated temperatures accelerate the degradation of butylparaben significantly.[6]

Degradation Pathways and Mechanisms

The primary thermal degradation pathway for parabens in aqueous formulations is hydrolysis of the ester bond. This reaction is catalyzed by both acids and bases, but is significantly more pronounced at alkaline pH.

Paraben Paraben (Alkyl p-hydroxybenzoate) Hydrolysis Hydrolysis Paraben->Hydrolysis ThermalStress Thermal Stress (e.g., > 40°C) ThermalStress->Hydrolysis Accelerates Alkaline_pH Alkaline pH (>7) Alkaline_pH->Hydrolysis Catalyzes PHBA p-Hydroxybenzoic Acid (PHBA) Hydrolysis->PHBA Alcohol Corresponding Alcohol (e.g., Methanol, Propanol) Hydrolysis->Alcohol

Caption: Primary thermal degradation pathway of parabens.

In addition to hydrolysis, other degradation mechanisms such as oxidation can occur, particularly in the presence of strong oxidizing agents or upon exposure to high-energy conditions like photolysis, though thermal degradation via hydrolysis is the most common concern in typical formulation shelf-life studies.[11][12] The degradation of methylparaben can proceed through intermediates like tetrahydroxy benzoic acid before forming the final p-hydroxybenzoic acid product.[13]

Experimental Protocols for Stability Assessment

The evaluation of paraben stability in formulations necessitates robust analytical methods and well-defined stability testing protocols. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

1. Stability-Indicating HPLC Method

A stability-indicating method is crucial as it must be able to separate the intact parabens from their degradation products, primarily p-hydroxybenzoic acid.[6][14]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[6]

  • Column: A C18 reversed-phase column is typically used (e.g., 4.6 mm x 250 mm, 5 µm).[6][15]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., acetate buffer at pH 4) and an organic solvent like methanol or acetonitrile.[14][15]

  • Detector Wavelength: Detection is commonly performed at 254 nm.[14][15]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[14][15]

  • Injection Volume: 20 µL is a common injection volume.[14][15]

2. Forced Degradation Studies

To understand the degradation pathways and confirm the stability-indicating nature of the analytical method, forced degradation studies are performed under various stress conditions:[14][16]

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at an elevated temperature. This condition typically shows the most significant degradation for parabens.[14]

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Storing the formulation at high temperatures (e.g., 60-80°C).

  • Photodegradation: Exposing the formulation to UV light.

cluster_0 Stability Study Setup cluster_1 Analysis Formulation Formulation Containing this compound Components Stress Apply Stress Conditions (Temp, pH, Light, Oxidizing Agent) Formulation->Stress Sampling Sample at Predetermined Time Intervals Stress->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Quantify Quantify Parabens and Degradation Products HPLC->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics

Caption: Experimental workflow for a thermal stability study.

3. Long-Term and Accelerated Stability Testing

Following forced degradation, formulations are subjected to long-term and accelerated stability studies under ICH (International Council for Harmonisation) recommended conditions.

  • Accelerated Stability: Typically 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[10]

  • Long-Term Stability: Typically 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[6]

Samples are withdrawn at specified intervals (e.g., 0, 3, 6, 9, 12 months) and analyzed for the concentration of each paraben and the appearance of any degradation products.[6]

Influence of Formulation Excipients

Interactions between parabens and other formulation excipients can significantly impact their stability.

  • pH Modifiers: As demonstrated, the pH of the formulation is the most critical factor. Alkaline conditions drastically accelerate hydrolysis.[10][17]

  • Surfactants: Nonionic surfactants can encapsulate parabens within micelles, which can reduce their antimicrobial efficacy, although the impact on thermal stability is less documented.[17]

  • Co-solvents and other excipients: The presence of other excipients can either directly participate in degradation reactions or alter the formulation's microenvironment (e.g., polarity, ionic strength), thereby influencing the rate of paraben hydrolysis.[12][18]

The thermal stability of this compound in formulations is primarily dictated by the stability of its individual paraben components, which are susceptible to hydrolysis, especially at elevated temperatures and alkaline pH. Propylparaben and butylparaben generally exhibit slightly greater stability than methyl- and ethylparaben. Phenoxyethanol, when included, contributes its own robust stability profile. A thorough understanding of these degradation kinetics, coupled with the implementation of validated stability-indicating analytical methods, is essential for developing formulations with adequate shelf life and ensuring product quality and safety. Careful control of formulation pH is the most critical parameter for maintaining the stability of this compound.

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Nipastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nipastat, a widely utilized preservative system in pharmaceuticals, cosmetics, and food products, is a proprietary blend of five paraben esters: methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben. The efficacy and safety of formulations containing this compound are intrinsically linked to the stability of these active components. This technical guide provides a comprehensive analysis of the degradation pathways and byproducts of the constituent parabens of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The primary degradation product across all pathways is p-hydroxybenzoic acid (PHBA), a substance with significantly lower antimicrobial activity. Under more strenuous oxidative and photolytic conditions, further degradation to smaller organic molecules and complete mineralization can occur. Understanding these degradation profiles is paramount for formulation development, stability testing, and regulatory compliance.

Core Degradation Pathways of this compound Components

The chemical stability of the parabens in this compound is primarily challenged by hydrolysis and oxidation, with photolysis and thermal stress also contributing to degradation under specific conditions.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for parabens, involving the cleavage of the ester bond to yield p-hydroxybenzoic acid (PHBA) and the corresponding alcohol. This reaction is significantly influenced by pH and temperature.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester carbonyl is protonated, making it more susceptible to nucleophilic attack by water. This process is generally slow at room temperature but can be accelerated at elevated temperatures.

  • Base-Catalyzed Hydrolysis: In alkaline environments, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to a more rapid degradation compared to acidic or neutral conditions. The rate of hydrolysis increases significantly at pH values above 7.

Oxidative Degradation

Parabens are susceptible to oxidation, particularly in the presence of oxidizing agents or under conditions that generate reactive oxygen species (ROS). The primary site of oxidative attack is the aromatic ring.

  • Hydroxylation: The aromatic ring can be hydroxylated, leading to the formation of catechols and other hydroxylated derivatives.

  • Ring Opening: Under aggressive oxidative conditions, such as those employed in advanced oxidation processes (AOPs), the aromatic ring can be cleaved, resulting in the formation of smaller aliphatic carboxylic acids, and ultimately, mineralization to CO2 and H2O.

Photolytic Degradation

Exposure to ultraviolet (UV) radiation can induce the degradation of parabens. The mechanism can involve direct photolysis, where the paraben molecule absorbs a photon and undergoes bond cleavage, or indirect photolysis, mediated by photosensitizers. Photodegradation can lead to a variety of byproducts, including PHBA, hydroxylated species, and products of ring cleavage.

Thermal Degradation

At elevated temperatures, parabens can undergo thermal decomposition. While generally stable at temperatures typically encountered during product manufacturing and storage, prolonged exposure to high temperatures can accelerate hydrolysis and potentially lead to other decomposition pathways.

Quantitative Degradation Data

The following tables summarize quantitative data on the degradation of the individual paraben components of this compound under various stress conditions. It is important to note that the experimental conditions vary between studies, which may affect the direct comparability of the results.

Table 1: Hydrolytic Degradation of this compound Components

ParabenConditionTemperature (°C)TimeDegradation (%)Primary Byproduct
Methylparaben0.1 N NaOHRoom Temp.24 h~13%p-Hydroxybenzoic acid
EthylparabenpH 9.1670-Rate Constant (k) = 1.08 x 10⁻³ min⁻¹p-Hydroxybenzoic acid
Propylparaben0.1 N NaOHRoom Temp.24 h~11%p-Hydroxybenzoic acid
Butylparaben0.1 N NaOHRoom Temp.24 hData not availablep-Hydroxybenzoic acid
IsobutylparabenNot specifiedNot specifiedNot specifiedData not availablep-Hydroxybenzoic acid (presumed)

Table 2: Oxidative Degradation of this compound Components

ParabenConditionTemperature (°C)TimeDegradation (%)Primary Byproducts
Methylparaben3% H₂O₂Room Temp.30 min~12%p-Hydroxybenzoic acid, Hydroxylated species
EthylparabenUV/H₂O₂Not specified90 min97.0%p-Hydroxybenzoic acid, 2,4-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid
Propylparaben3% H₂O₂Room Temp.30 min~8%p-Hydroxybenzoic acid, Hydroxylated species
Butylparaben3% H₂O₂Room Temp.30 minData not availablep-Hydroxybenzoic acid, Hydroxylated species
IsobutylparabenNot specifiedNot specifiedNot specifiedData not availablep-Hydroxybenzoic acid, Hydroxylated species (presumed)

Table 3: Photolytic and Thermal Degradation of this compound Components

ParabenConditionTemperature (°C)TimeDegradation (%)Primary Byproducts
MethylparabenUV light (254 nm)Not specifiedNot specifiedVariablep-Hydroxybenzoic acid, Hydroxylated species
EthylparabenUV-C lightNot specified90 minVariablep-Hydroxybenzoic acid, Hydroxylated species
PropylparabenThermal (Dry Heat)6010 daysData not availablep-Hydroxybenzoic acid
ButylparabenUV light (254 nm)Not specifiedNot specifiedVariablep-Hydroxybenzoic acid, 1-hydroxybutylparaben, dihydroxybutylparaben, hydroquinone
IsobutylparabenNot specifiedNot specifiedNot specifiedData not availablep-Hydroxybenzoic acid (presumed)

Experimental Protocols

The following sections detail generalized methodologies for conducting forced degradation studies on parabens.

Sample Preparation for Forced Degradation
  • Stock Solution: Prepare a stock solution of the individual paraben (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the appropriate stress medium (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, or purified water) to a final concentration suitable for analysis (e.g., 100 µg/mL).

Stress Conditions
  • Acid Hydrolysis: Mix the paraben working solution with an equal volume of 1 N HCl. Incubate at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2, 4, 8, 24 hours). After incubation, cool the solution to room temperature and neutralize with 1 N NaOH.

  • Base Hydrolysis: Mix the paraben working solution with an equal volume of 0.1 N NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period. After incubation, cool and neutralize with 0.1 N HCl.

  • Oxidative Degradation: Treat the paraben working solution with a solution of hydrogen peroxide (e.g., 3% or 30%). Keep the mixture at room temperature for a specified duration, protected from light.

  • Photolytic Degradation: Expose the paraben working solution in a quartz cuvette to UV radiation (e.g., 254 nm) in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Place the paraben working solution in a thermostatically controlled oven at a high temperature (e.g., 80°C or 100°C) for a specified period.

Analytical Method: Stability-Indicating HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the intact paraben from its degradation products.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength of 254 nm is appropriate for parabens and their primary degradation product, PHBA.

  • Procedure:

    • Inject a standard solution of the intact paraben and a standard of PHBA to determine their retention times.

    • Inject the stressed samples.

    • Monitor the chromatograms for a decrease in the peak area of the parent paraben and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage degradation by comparing the peak area of the parent drug in the stressed sample to that of an unstressed control sample.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the primary degradation pathways of the paraben components of this compound and a typical experimental workflow for degradation studies.

cluster_hydrolysis Hydrolytic Degradation Paraben Paraben (Methyl, Ethyl, Propyl, Butyl, Isobutyl) PHBA p-Hydroxybenzoic Acid (PHBA) Paraben->PHBA Ester Hydrolysis (Acid or Base Catalyzed) Alcohol Corresponding Alcohol (Methanol, Ethanol, etc.) Paraben->Alcohol cluster_oxidative Oxidative Degradation Paraben Paraben Hydroxylated Hydroxylated Intermediates Paraben->Hydroxylated •OH attack PHBA_ox p-Hydroxybenzoic Acid (PHBA) Paraben->PHBA_ox Hydrolysis RingOpened Ring-Opened Products (e.g., short-chain carboxylic acids) Hydroxylated->RingOpened Further Oxidation Mineralization CO₂ + H₂O RingOpened->Mineralization start Start: Paraben Sample stress Apply Stress Condition (Acid, Base, Oxidant, Light, Heat) start->stress sampling Collect Samples at Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Parent Drug and Degradation Products analysis->data pathway Identify Byproducts and Elucidate Degradation Pathway data->pathway

Navigating the Regulatory Landscape of Nipastat: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nipastat, a proprietary blend of parabens, is a widely utilized preservative system in pharmaceutical formulations. Its broad-spectrum antimicrobial activity makes it an effective excipient for ensuring the stability and safety of a variety of drug products. This technical guide provides a comprehensive overview of the regulatory status, safety profile, and analytical considerations for the use of this compound in pharmaceutical excipients.

Regulatory Status of this compound's Constituent Parabens

This compound is a synergistic blend of five paraben esters: methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben.[1] The regulatory acceptance of this compound is contingent on the approval status of its individual components in various global markets. While this compound as a brand is approved for use in Europe, the United States, and Japan, it is crucial to understand the specific regulations governing each paraben.[1]

The following table summarizes the regulatory status of the constituent parabens of this compound across major regulatory bodies. It is important to note that while the individual parabens are listed in the US Food and Drug Administration (FDA) Inactive Ingredient Database (IID), specific concentration limits for each dosage form are not always publicly available and are often dependent on the specific drug product application. The European Medicines Agency (EMA) has expressed a more cautionary stance, particularly concerning propylparaben and butylparaben, and for use in pediatric populations.[2][3]

ParabenUS FDA Status (as per IID)European Union (EMA) StatusJapan (PMDA) Status
Methylparaben Generally Recognized as Safe (GRAS).[4] Approved for a wide range of oral, topical, and parenteral dosage forms.Permitted for use in oral formulations, with a recommendation that its use is not a concern for humans, including pediatrics.[5]Permitted for use in a variety of pharmaceutical preparations.
Ethylparaben Listed in the IID for oral and topical preparations.[6] An Acceptable Daily Intake (ADI) for total parabens (excluding propyl- and butylparaben) of 0-10 mg/kg body weight was suggested by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[7]Permitted for use.Permitted for use.
Propylparaben GRAS status.[8] Approved for use in various dosage forms, including oral, topical, and parenteral.[8] However, JECFA excluded it from the group ADI for parabens due to potential endocrine effects.[7]Use is more restricted, especially in pediatric medicines. The EMA advises that it should be avoided in medicinal products for children.[3]Permitted for use, including in injections.[8]
Butylparaben Listed in the IID for oral and topical use.[9]Use is restricted. The European Commission has banned its use in cosmetic products intended for the nappy area of young children. For other cosmetics, the maximum concentration is limited.[10]Permitted for use.
Isobutylparaben Listed in the IID.Banned for use in cosmetic products in the EU.[11]Permitted for use.

Note: The information in this table is for general guidance. Drug developers should always consult the latest official publications from the respective regulatory agencies for the most current and detailed information.

Safety and Toxicology Profile

The safety of parabens has been the subject of extensive research and public discussion. Acute toxicity studies in animals indicate that parabens are practically non-toxic by oral and parenteral routes of administration.[12] They are rapidly absorbed, metabolized, and excreted, with no evidence of accumulation in the body.[12]

Concerns have been raised regarding the potential endocrine-disrupting activity of some parabens, particularly those with longer alkyl chains like propylparaben and butylparaben.[13][14] Studies have shown weak estrogenic activity in some in vitro and in vivo models.[12] However, the relevance of these findings to human health at the typical exposure levels from pharmaceuticals is still a matter of scientific debate.[15]

Genotoxicity studies have generally shown that parabens are not mutagenic.[12][16] Some studies have indicated potential cytotoxic and genotoxic effects at high concentrations in vitro, but the in vivo relevance is not fully established.[17] Carcinogenicity studies on methylparaben and propylparaben have not shown evidence of carcinogenic potential.[12]

It is important to consider that this compound is a mixture of parabens. Some studies suggest that mixtures of parabens may not have synergistic toxic effects.[18] However, a study on a mixture of isopropylparaben and isobutylparaben suggested potential for synergistic dermal toxicity in rats.[19] Therefore, a thorough risk assessment should be conducted for the specific formulation and intended patient population.

Experimental Protocols for Quality Control and Compatibility

Analytical Procedures for Quantification

Accurate quantification of the individual parabens in a drug product is essential for ensuring product quality and meeting regulatory requirements. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the simultaneous determination of multiple parabens.

A General HPLC Method:

  • Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., acetate buffer pH 4) and an organic solvent (e.g., acetonitrile). The exact ratio and gradient program will depend on the specific formulation and the other excipients present.

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: For solid dosage forms, this involves dissolving the crushed tablet or capsule content in a suitable solvent, followed by filtration. For liquid formulations, a simple dilution may be sufficient.

  • Standard Preparation: Prepare a stock solution containing known concentrations of each of the five parabens in the mobile phase or a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.

Other analytical techniques such as Solid-Phase Microextraction coupled with Ion Mobility Spectrometry (SPME-IMS) and Capillary Electrophoresis have also been successfully employed for the analysis of parabens in pharmaceutical products.[8][12]

API-Excipient Compatibility Studies

Assessing the compatibility of this compound with the active pharmaceutical ingredient (API) is a critical step in pre-formulation studies to ensure the stability and efficacy of the final drug product. A combination of thermal analysis and chromatographic techniques is typically employed.

Workflow for API-Nipastat Compatibility Study:

cluster_0 Preparation cluster_1 Initial Screening cluster_2 Confirmation & Quantification cluster_3 Conclusion API API Binary_Mixtures Prepare Binary Mixtures (e.g., 1:1, 1:2, 2:1 ratios) API->Binary_Mixtures This compound This compound This compound->Binary_Mixtures DSC Differential Scanning Calorimetry (DSC) Binary_Mixtures->DSC Stress_Conditions Store Mixtures under Stress Conditions (e.g., 40°C/75% RH) Binary_Mixtures->Stress_Conditions DSC_Results Analyze Thermograms (Appearance of new peaks, peak shifts) DSC->DSC_Results Compatibility_Assessment Assess Compatibility DSC_Results->Compatibility_Assessment HPLC_Analysis HPLC Analysis Stress_Conditions->HPLC_Analysis Degradation_Products Identify & Quantify Degradation Products HPLC_Analysis->Degradation_Products Degradation_Products->Compatibility_Assessment

Workflow for API-Nipastat Compatibility Study.

Detailed Experimental Protocol for API-Nipastat Compatibility Study:

  • Materials:

    • Active Pharmaceutical Ingredient (API)

    • This compound

    • High-purity solvents for HPLC (e.g., acetonitrile, water)

    • Buffer salts for mobile phase preparation

  • Preparation of Physical Mixtures:

    • Prepare binary mixtures of the API and this compound in various ratios (e.g., 1:1, 1:2, 2:1 by weight).

    • Ensure homogenous mixing using a mortar and pestle or a suitable blender.

    • Prepare physical mixtures of the API and individual parabens if a more detailed investigation is required.

  • Differential Scanning Calorimetry (DSC) Analysis:

    • Accurately weigh 2-5 mg of the individual components and the binary mixtures into aluminum DSC pans.

    • Seal the pans hermetically.

    • Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen purge.

    • Record the thermograms.

    • Analysis: Compare the thermograms of the mixtures with those of the individual components. The appearance of new peaks, disappearance of existing peaks, or significant shifts in melting points may indicate an interaction.

  • Isothermal Stress Testing:

    • Store the binary mixtures, along with the pure API and this compound as controls, under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a specified period (e.g., 4 weeks).

    • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples for analysis.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Develop and validate a stability-indicating HPLC method capable of separating the API, the individual parabens, and any potential degradation products.

    • Prepare solutions of the stressed samples at a suitable concentration.

    • Inject the solutions into the HPLC system.

    • Analysis: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the API and the parabens over time. Quantify any significant degradation.

Conclusion

This compound remains a valuable preservative for a wide range of pharmaceutical applications due to its efficacy and long history of use. However, the evolving regulatory landscape and ongoing scientific discussions regarding the safety of certain parabens necessitate a thorough and well-documented approach to its use. Drug development professionals must stay abreast of the latest regulatory requirements in their target markets and conduct comprehensive compatibility and stability studies to ensure the quality, safety, and efficacy of their final drug products. The experimental protocols and regulatory insights provided in this guide serve as a foundational resource for navigating the complexities of incorporating this compound as a pharmaceutical excipient.

References

The Historical Development and Technical Profile of Nipastat: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabens, the esters of p-hydroxybenzoic acid, have been a cornerstone of preservation in the pharmaceutical, cosmetic, and food industries for nearly a century. Their broad-spectrum antimicrobial activity, cost-effectiveness, and extensive history of use have made them a popular choice for protecting products from spoilage and ensuring consumer safety. Among the various paraben-based preservatives, specific mixtures have been developed to optimize efficacy and broaden the spectrum of activity. This technical guide delves into the historical development of one such prominent paraben mixture, Nipastat, and provides a comprehensive overview of its technical profile, including its antimicrobial efficacy, experimental testing protocols, and the molecular pathways through which it exerts its effects.

A Historical Perspective: The Genesis of Paraben Mixtures and this compound

The journey of parabens as preservatives began in the early 20th century, with the synthesis of methylparaben and propylparaben. Recognizing the potential of these compounds, Nipa Laboratories, a key historical player in the field, began producing and marketing these individual paraben esters under the trade names Nipagin and Nipasol, respectively.

The rationale behind creating a mixture like this compound lies in the differing efficacy of individual parabens against various microorganisms. Shorter-chain parabens, like methylparaben, are more effective against molds, while longer-chain parabens, such as propylparaben and butylparaben, exhibit greater activity against yeasts and bacteria. By combining these esters, this compound provides comprehensive protection against a wide range of common spoilage organisms.

Composition of this compound

This compound is a blended preservative composed of several paraben esters. The typical composition is as follows:

ComponentPercentage (%)
Methylparaben50-60
Ethylparaben13-18
Propylparaben6-9
Butylparaben12-17
Isobutylparaben6-9

Table 1: Typical Composition of this compound.[2]

Antimicrobial Efficacy: Quantitative Data

MicroorganismMethylparaben (ppm)Propylparaben (ppm)Butylparaben (ppm)
Staphylococcus aureus1000 - 4000500 - 2000125 - 500
Pseudomonas aeruginosa1000 - 40002000 - 8000>8000
Escherichia coli500 - 2000500 - 2000250 - 1000
Candida albicans500 - 2000250 - 1000125 - 500
Aspergillus brasiliensis250 - 1000125 - 50060 - 250

Table 2: Representative Minimum Inhibitory Concentrations (MIC) of Individual Parabens. (Data compiled from various scientific sources)

It is important to note that the combination of these parabens in this compound is designed to exhibit a synergistic or additive effect, potentially resulting in lower MICs for the mixture than for the individual components against certain microorganisms.

Experimental Protocols for Efficacy Testing

The evaluation of a preservative's effectiveness in a final formulation is crucial. The following are detailed methodologies for key experiments used to assess the antimicrobial efficacy of paraben mixtures like this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the preservative that inhibits the visible growth of a specific microorganism.

Methodology (Broth Dilution Method):

  • Preparation of Preservative Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or propylene glycol) at a known concentration.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis) is prepared in a suitable broth medium to a concentration of approximately 10^5 to 10^6 colony-forming units (CFU)/mL.

  • Serial Dilution: A series of dilutions of the this compound stock solution is made in a 96-well microtiter plate containing a growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under optimal conditions for the test microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (typically 24-72 hours).

  • Observation: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Preservative Efficacy Test (Challenge Test)

Objective: To evaluate the effectiveness of the preservative system in a finished product against microbial challenge over time. This test simulates in-use contamination.

Methodology (Based on USP <51> and Ph. Eur. 5.1.3):

  • Product Preparation: Samples of the final product formulation containing this compound at the intended use concentration are prepared.

  • Preparation of Challenge Microorganisms: Standardized inocula of specified microorganisms (S. aureus, P. aeruginosa, C. albicans, A. brasiliensis, and E. coli) are prepared to a concentration of approximately 10^7 to 10^8 CFU/mL.

  • Inoculation: A small volume of each microbial suspension is introduced into separate product samples to achieve an initial concentration of 10^5 to 10^6 CFU/g or mL of the product.

  • Incubation: The inoculated product samples are stored at a controlled temperature (typically 20-25°C) and protected from light.

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), aliquots are taken from each inoculated sample. The number of viable microorganisms is determined using standard plate count methods.

  • Evaluation: The log reduction in the concentration of each microorganism is calculated at each time point. The preservative system is considered effective if the microbial counts meet the acceptance criteria specified in the relevant pharmacopeia (e.g., for bacteria, a not less than 1.0 log reduction from the initial count at 7 days, a not less than 3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days).[3][4][5]

Mechanism of Action: Signaling Pathways and Molecular Interactions

The antimicrobial and endocrine-disrupting activities of parabens involve interactions with various cellular components and signaling pathways.

Antimicrobial Mechanism of Action

The primary antimicrobial action of parabens is targeted at the microbial cell membrane and key cellular processes.

Antimicrobial_Mechanism cluster_paraben Paraben Mixture (this compound) cluster_membrane Microbial Cell Membrane cluster_cytoplasm Microbial Cytoplasm Paraben Parabens Membrane Cell Membrane (Lipid Bilayer) Paraben->Membrane Disrupts Integrity Membrane_Transport Membrane Transport Proteins Paraben->Membrane_Transport Inhibits Function PMF Proton Motive Force (PMF) Paraben->PMF Dissipates Gradient DNA_RNA DNA/RNA Synthesis Paraben->DNA_RNA Inhibits Enzymes Essential Enzymes (e.g., ATPase, DNA Gyrase) Paraben->Enzymes Inhibits Activity

Caption: Antimicrobial mechanisms of parabens.

Parabens are believed to exert their antimicrobial effect through a multi-targeted approach:

  • Disruption of Membrane Transport Processes: Parabens can interfere with the function of microbial cell membrane proteins, disrupting the transport of essential nutrients and ions.[6]

  • Dissipation of Proton Motive Force (PMF): By disrupting the cell membrane, parabens can dissipate the proton gradient across the membrane, which is crucial for ATP synthesis and other vital cellular functions.

  • Inhibition of DNA and RNA Synthesis: Parabens have been shown to inhibit the synthesis of nucleic acids, thereby preventing microbial replication.[6]

  • Inhibition of Key Enzymes: Parabens can inhibit the activity of essential enzymes, such as ATPases and DNA gyrase, which are critical for energy production and DNA replication, respectively.[7][8]

Endocrine-Disrupting Effects

Parabens are known to have weak estrogenic and anti-androgenic activities, which are important considerations in their safety assessment.

Estrogenic_Pathway cluster_paraben Paraben cluster_cell Target Cell Paraben Paraben ER Estrogen Receptor (ERα) Paraben->ER Binds to ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates

Caption: Estrogenic activity pathway of parabens.

Parabens can mimic the action of estrogen by binding to estrogen receptors (ER), particularly ERα.[9][10][11] This binding can initiate the transcription of estrogen-responsive genes, leading to a weak estrogenic response. The affinity of parabens for ERα is significantly lower than that of estradiol, the primary female sex hormone.

AntiAndrogenic_Pathway cluster_hormones Hormones cluster_cell Target Cell Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds to Paraben Paraben Paraben->AR Blocks Binding (Antagonist) Androgen_Response Androgenic Response AR->Androgen_Response Initiates

Caption: Anti-androgenic activity pathway of parabens.

Some parabens can act as androgen receptor (AR) antagonists.[12][13] They compete with androgens, such as testosterone, for binding to the AR. By blocking this binding, they can inhibit the normal physiological effects of androgens.

Conclusion

Paraben mixtures like this compound have a long history of effective use as preservatives in a wide array of products. Their development was a significant step in optimizing antimicrobial protection. Understanding their composition, quantitative efficacy, and the methodologies for their evaluation is crucial for formulation scientists and researchers. Furthermore, a comprehensive knowledge of their molecular mechanisms of action, including both their antimicrobial and endocrine-disrupting activities, is essential for their safe and effective application in pharmaceutical and cosmetic products. This guide provides a foundational understanding of these aspects, serving as a valuable resource for professionals in the field.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Nipastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipastat is a widely utilized preservative system in the pharmaceutical, cosmetic, and food industries. It is not a single chemical entity but a proprietary blend of several paraben esters. This synergistic combination provides a broad spectrum of antimicrobial activity, effectively inhibiting the growth of bacteria, mold, and yeast. This technical guide offers a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and standardized methodologies for its evaluation.

Core Physical and Chemical Properties

This compound is a white, crystalline powder.[1][2] While specific quantitative data for the this compound mixture is proprietary to the manufacturer, Clariant, a detailed understanding of its properties can be derived from the characteristics of its individual components.

Composition

This compound is a carefully formulated blend of five paraben esters. The typical composition is as follows:

ComponentPercentage (%)
Methylparaben50 - 60
Ethylparaben13 - 18
Propylparaben6 - 9
Butylparaben12 - 17
Isobutylparaben6 - 9
Physical Properties of Individual Components

The following table summarizes the key physical properties of the individual parabens that constitute this compound. This data provides an essential reference for formulation development and compatibility assessments.

PropertyMethylparabenEthylparabenPropylparabenButylparabenIsobutylparaben
Molecular Formula C₈H₈O₃[3]C₉H₁₀O₃[4]C₁₀H₁₂O₃[5]C₁₁H₁₄O₃[6]C₁₁H₁₄O₃[7]
Molecular Weight ( g/mol ) 152.15[8]166.17[9]180.20[10]194.23[11]194.23[12]
Appearance White crystalline powder or colorless crystals[13][14]White, crystalline, odorless powder[15][16]White, crystalline, odorless, and tasteless powder[17]Colorless crystals or a white, crystalline, odorless powder[18]White crystalline solid[19]
Melting Point (°C) 125 - 128[8][13]115 - 118[4][16]95 - 98[17][20]68 - 70[18][21]Not specified
Boiling Point (°C) 270 - 280 (decomposes)[14]297 - 298[4]294.3[10]156 - 157 @ 3.5 mm Hg[21]Not specified
Water Solubility Slightly soluble[13]Very slightly soluble[15]Very slightly soluble[22]Slightly soluble[18]Very slightly soluble[7]
Solubility in Organic Solvents Freely soluble in alcohol, ether, and acetone[14]Freely soluble in ethanol and methanol[15]Soluble in ethanol, ether, and acetone[17]Soluble in alcohol, ether, and chloroform[18]Freely soluble in alcohol, ether, and chloroform[7]
Chemical Properties

This compound exhibits stability over a pH range of 4 to 8, making it suitable for a wide variety of formulations. The antimicrobial efficacy of parabens is known to increase with the length of the alkyl chain; however, this also corresponds to a decrease in water solubility.[23][24] The blend of different parabens in this compound is designed to provide a balance of efficacy and solubility.

The primary mechanism of antimicrobial action for parabens involves the disruption of microbial cell membrane transport processes and the inhibition of DNA and RNA synthesis, as well as key enzymes like ATPases and phosphotransferases.[23][25]

Experimental Protocols

The evaluation of this compound's preservative efficacy is crucial for ensuring product safety and stability. The standard method for this is the Antimicrobial Effectiveness Test (AET), as detailed in the United States Pharmacopeia (USP) General Chapter <51>.[26][27]

Antimicrobial Effectiveness Test (USP <51>)

This test, also known as a challenge test, evaluates the ability of a product's preservative system to inhibit the growth of and reduce the population of key microorganisms.[28][29][30][31]

Objective: To determine the effectiveness of the preservative system in a product by challenging it with a standardized inoculum of microorganisms.

Materials:

  • Test product containing this compound.

  • Standardized cultures of challenge microorganisms:

    • Staphylococcus aureus (ATCC 6538)

    • Escherichia coli (ATCC 8739)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Sterile saline solution.

  • Appropriate culture media (e.g., Soybean-Casein Digest Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Sterile containers for incubation.

  • Incubator set at 20-25°C.

Procedure:

  • Preparation of Inoculum: Cultures of the challenge microorganisms are harvested and suspended in sterile saline to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.[32][33]

  • Inoculation of Product: The test product is divided into five separate containers, one for each challenge microorganism. Each container is inoculated with the respective microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product. The volume of the inoculum should not exceed 1% of the volume of the product.[34]

  • Incubation: The inoculated product containers are incubated at 20-25°C for 28 days.[34][35]

  • Sampling and Enumeration: Aliquots are withdrawn from each container at specified intervals (typically 7, 14, and 28 days) and the number of viable microorganisms is determined by plate counts.[34]

  • Evaluation of Results: The log reduction in the concentration of each microorganism from the initial inoculum is calculated at each time point. The acceptance criteria for preservative effectiveness are defined in USP <51> and vary depending on the product category. Generally, for bacteria, a 1 to 3 log reduction is required within 14 days with no subsequent increase, and for yeast and mold, there should be no increase from the initial count.[34]

Visualizations

Antimicrobial Mechanism of Action of Parabens

The following diagram illustrates the general mechanism by which parabens exert their antimicrobial effect on a microbial cell.

Paraben_Mechanism_of_Action cluster_cell Microbial Cell membrane Cell Membrane cytoplasm Cytoplasm dna_rna DNA/RNA Synthesis enzymes Key Enzymes (e.g., ATPases) parabens Parabens (this compound) parabens->membrane Disrupts membrane transport processes parabens->dna_rna Inhibits parabens->enzymes Inhibits AET_Workflow cluster_sampling Sampling and Enumeration start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Test Product (with this compound) prep_inoculum->inoculate incubate Incubate at 20-25°C for 28 Days inoculate->incubate day7 Day 7 incubate->day7 day14 Day 14 day7->day14 day28 Day 28 day14->day28 analyze Analyze Results (Log Reduction) day28->analyze end End analyze->end

References

In-Depth Technical Guide to the Safety and Toxicology of Nipastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipastat is the trade name for a broad-spectrum antimicrobial preservative system employed extensively in the pharmaceutical, cosmetic, and food industries. It is not a single chemical entity but rather a synergistic blend of five paraben esters: methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben. This guide provides a comprehensive overview of the safety and toxicological profile of this compound, focusing on the individual properties of its constituent parabens. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key toxicological studies are described. Furthermore, this guide includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the toxicological mechanisms.

Physicochemical Properties and Composition

This compound is a white, crystalline powder. Its efficacy as a preservative stems from the combined antimicrobial action of its components, which are esters of p-hydroxybenzoic acid. The typical composition of this compound is detailed below.

ComponentChemical StructureMolecular FormulaMolecular Weight ( g/mol )
MethylparabenC₈H₈O₃152.15
EthylparabenC₉H₁₀O₃166.17
PropylparabenC₁₀H₁₂O₃180.20
ButylparabenC₁₁H₁₄O₃194.23
IsobutylparabenC₁₁H₁₄O₃194.23

Toxicological Data

The toxicological profile of this compound is predicated on the individual toxicities of its paraben constituents. Generally, the acute toxicity of parabens is low; however, their potential for endocrine disruption has been a subject of scientific investigation. The lipophilicity and, consequently, some biological activities of parabens tend to increase with the length of the alkyl chain.

Acute Toxicity

The following table summarizes the available acute oral and dermal toxicity data for the individual parabens found in this compound.

ParabenTest SpeciesRouteLD₅₀ (mg/kg bw)Reference
MethylparabenMouseOral>8000[1]
RatOral>5000[1]
EthylparabenMouseOral4000[1]
RatOral>5000[1]
PropylparabenMouseOral6332[1]
RatOral>5000[1]
ButylparabenMouseOral>12,800[1]
RatOral15,360[1]
IsobutylparabenRatDermal>2000[2]
Repeated Dose Toxicity and No-Observed-Adverse-Effect-Level (NOAEL)

Subchronic and chronic toxicity studies have been conducted to establish the NOAEL for various parabens.

ParabenTest SpeciesStudy DurationNOAEL (mg/kg bw/day)Key FindingsReference
MethylparabenRat90-day1000No adverse effects observed.[3]
EthylparabenRat90-day1000No adverse effects observed.[3]
PropylparabenRat90-day1000No adverse effects observed.[3]
ButylparabenRat90-day250Decreased body weight gain at higher doses.[1]
IsobutylparabenRat28-day (dermal)50Skin hyperkeratosis at higher doses in females.[2]
IsobutylparabenRat13-week (subcutaneous)50No systemic toxicity; local irritation at injection site.[4]
Genotoxicity

Parabens have been extensively evaluated for their genotoxic potential using a battery of in vitro and in vivo assays.

ParabenAssayTest SystemResultReference
MethylparabenAmes TestS. typhimuriumNegative[1]
Chromosomal AberrationCHO cellsPositive[1][5]
EthylparabenAmes TestS. typhimuriumNegative[1]
Chromosomal AberrationCHO cellsPositive[1][5]
PropylparabenAmes TestS. typhimuriumNegative[1]
ButylparabenAmes TestS. typhimuriumNegative[1]
IsobutylparabenAmes TestS. typhimuriumNegative[6]
Chromosomal AberrationCHO cells1% incidence of structural aberrations at 0.6 mg/ml[6]

While generally considered non-mutagenic in bacterial reverse mutation assays, methylparaben and ethylparaben have been shown to induce chromosomal aberrations in mammalian cells at high concentrations.[1][5]

Carcinogenicity

Long-term carcinogenicity studies in rodents have not demonstrated a carcinogenic potential for the parabens tested.

ParabenTest SpeciesRouteResultReference
MethylparabenRatOralNon-carcinogenic[1]
PropylparabenRatOralNon-carcinogenic[1]
ButylparabenMouseOralNon-carcinogenic[7]
IsobutylparabenMouseOralNon-carcinogenic[7]
Developmental and Reproductive Toxicity (DART)

The endocrine-disrupting potential of parabens, particularly their weak estrogenic activity, has been a primary focus of DART studies. The potency of estrogenic effects generally increases with the length of the alkyl chain.

ParabenTest SpeciesKey FindingsReference
MethylparabenRatNo adverse effects on male reproductive organs up to 1000 mg/kg/day.[1]
EthylparabenRatNo adverse effects on male reproductive organs up to 1000 mg/kg/day.[1]
PropylparabenRatReduced sperm production at doses of 10 mg/kg/day and higher.[8]
ButylparabenRatDecreased epididymal and seminal vesicle weights; reduced sperm motility and count in offspring at 100 mg/kg/day.[1]
IsobutylparabenRatUterine weight increase in dams; some evidence of effects on male reproductive development in offspring.[9]

Experimental Protocols

The following sections detail the methodologies for key toxicological assays cited in this guide, based on OECD Test Guidelines.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 90 days.[3]

  • Test System: Typically, Wistar or Sprague-Dawley rats.

  • Administration: The test substance is administered orally via gavage, in the diet, or in drinking water, daily for 90 days.

  • Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not death or severe suffering.

  • Endpoints: Daily clinical observations, weekly body weight and food/water consumption measurements, hematology, clinical biochemistry, and urinalysis. At termination, a full necropsy is performed, and organs are weighed and subjected to histopathological examination.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This assay is used to detect gene mutations induced by a test substance.

  • Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

  • Methodology: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have mutated back to a state of amino acid synthesis) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Methodology: Cells are exposed to the test substance for a defined period, both with and without metabolic activation. Cells are then arrested in metaphase, harvested, and stained. Metaphase spreads are examined microscopically for chromosomal abnormalities.

  • Evaluation: A positive response is characterized by a concentration-dependent increase in the percentage of cells with structural chromosomal aberrations.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)

This screening test provides information on both general systemic toxicity and potential effects on reproduction and development.

  • Test System: Rats.

  • Administration: The test substance is administered orally to males for at least four weeks (including a two-week pre-mating period) and to females throughout the study (including two weeks pre-mating, gestation, and lactation).

  • Endpoints: In addition to the endpoints in a standard repeated dose study, this guideline includes evaluation of mating performance, fertility, gestation length, and offspring viability and growth.

Extended One-Generation Reproductive Toxicity Study (OECD TG 443)

This is a more comprehensive study of reproductive and developmental toxicity than TG 422.

  • Test System: Rats.

  • Administration: Similar to TG 422, with extended exposure of the F1 generation through sexual maturity.

  • Endpoints: In addition to the endpoints of TG 422, this study includes more detailed evaluation of the F1 generation, including reproductive organ function, developmental landmarks, and neurobehavioral and immunotoxicological assessments in specific cohorts.

Mechanistic Toxicology and Signaling Pathways

Endocrine Disruption

Parabens are known to possess weak estrogenic activity, which is a primary mechanism of their endocrine-disrupting effects. They can bind to estrogen receptors (ERα and ERβ), mimicking the action of endogenous estrogens and potentially leading to downstream effects on gene expression and cellular function. Some parabens also exhibit anti-androgenic activity.

Endocrine_Disruption_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Parabens Parabens ER Estrogen Receptor (ERα / ERβ) Parabens->ER Binds to AR Androgen Receptor (AR) Parabens->AR Inhibits Binding ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds to ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds to Testosterone Testosterone Testosterone->AR Binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Regulates ARE->Gene_Expression Regulates

Paraben Endocrine Disruption Pathway
Mitochondrial Dysfunction

Some parabens, particularly propylparaben, have been shown to induce mitochondrial dysfunction. A key mechanism is the induction of the mitochondrial permeability transition (MPT), a sudden increase in the permeability of the inner mitochondrial membrane. This can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, ATP depletion, and ultimately, cell death.[10]

Mitochondrial_Dysfunction_Pathway cluster_mito Parabens Parabens MPT Mitochondrial Permeability Transition Pore (MPTP) Parabens->MPT Induces Opening Mitochondrion Mitochondrion OxPhos Oxidative Phosphorylation MPT->OxPhos Uncouples ATP ATP Production MPT->ATP Depletes OxPhos->ATP Drives Cell_Death Cell Death (Apoptosis/Necrosis) ATP->Cell_Death Leads to

Paraben-Induced Mitochondrial Dysfunction

Experimental Workflow Diagrams

Workflow for Ames Test (OECD TG 471)

Ames_Test_Workflow Start Start Prepare_Cultures Prepare Bacterial Tester Strains Start->Prepare_Cultures Add_Test_Substance Add Test Substance (with & without S9) Prepare_Cultures->Add_Test_Substance Incubate Incubate Plates Add_Test_Substance->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Analyze Data & Determine Mutagenicity Count_Colonies->Analyze_Data End End Analyze_Data->End

Ames Test Experimental Workflow
Logical Relationship for In Vitro Endocrine Disruption Assessment

Endocrine_Disruption_Assessment_Logic Test_Substance Test Substance (e.g., Paraben) Receptor_Binding_Assay Receptor Binding Assay (ER & AR) Test_Substance->Receptor_Binding_Assay Transactivation_Assay Reporter Gene Transactivation Assay Receptor_Binding_Assay->Transactivation_Assay Informs Uterotrophic_Assay In Vivo Uterotrophic Assay (OECD TG 440) Transactivation_Assay->Uterotrophic_Assay Informs Conclusion Conclusion on Endocrine Disrupting Potential Uterotrophic_Assay->Conclusion

In Vitro Endocrine Disruption Assessment

Conclusion

This compound, a mixture of five parabens, exhibits a well-characterized toxicological profile primarily driven by the properties of its individual components. The acute toxicity of these parabens is low. The main toxicological concerns are related to their potential for endocrine disruption, specifically weak estrogenic and anti-androgenic activities, which are more pronounced with longer alkyl chain parabens. Genotoxicity and carcinogenicity studies have generally not indicated a significant risk at relevant exposure levels. This guide provides a comprehensive summary of the available safety data and experimental methodologies to aid researchers and professionals in the risk assessment and safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for Incorporating Nipastat into Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipastat is a broad-spectrum antimicrobial preservative commonly used in pharmaceutical, cosmetic, and food products.[1][2][3] It is a proprietary blend of five paraben esters: methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben.[1][4][5] This formulation is effective against a wide range of bacteria, yeasts, and molds, contributing to product stability and longevity.[1][3][6] While highly effective, the individual paraben components of this compound exhibit poor solubility in water, which presents a challenge for its incorporation into aqueous-based formulations for research and development.[7]

These application notes provide detailed protocols for the effective solubilization and incorporation of this compound into aqueous solutions for laboratory and research applications. Protocols for preparing stock solutions using common co-solvents, propylene glycol and ethanol, are outlined, along with considerations for maintaining stability and ensuring accurate final concentrations.

Physicochemical Properties of this compound Components

This compound is a white, crystalline powder at room temperature.[7] Its efficacy as a preservative is optimal within a pH range of 4 to 8.[1][7] The solubility of the individual paraben components in water is inversely related to the length of their alkyl chain, with methylparaben being the most soluble and butylparaben the least.[7] The use of co-solvents is therefore essential for preparing concentrated stock solutions that can be readily diluted into aqueous media.

Table 1: Composition and Water Solubility of this compound Components at 25°C

ComponentComposition in this compound (%)[1]Water Solubility (g/L)[7]
Methylparaben50 - 602.50
Ethylparaben13 - 180.885
Propylparaben6 - 90.0500
Butylparaben12 - 170.0027
Isobutylparaben6 - 92.24

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in Propylene Glycol (10% w/v)

Propylene glycol is an excellent and widely used solvent for parabens, creating stable stock solutions.[6]

Materials:

  • This compound powder

  • Propylene glycol (USP grade)

  • Sterile 50 mL conical tube or volumetric flask

  • Magnetic stirrer and stir bar

  • Warming plate or water bath (set to 40-50°C)

  • Analytical balance

  • Sterile filtration unit (0.22 µm pore size)

Procedure:

  • Weighing: Accurately weigh 1.0 g of this compound powder and transfer it to a 50 mL conical tube.

  • Solvent Addition: Add approximately 8 mL of propylene glycol to the conical tube.

  • Dissolution: Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer with warming. Set the temperature to 40-50°C and stir until the this compound is completely dissolved. The solution should be clear and free of any visible particles.

  • Volume Adjustment: Once dissolved, remove the tube from the stirrer and allow it to cool to room temperature. Bring the final volume to 10 mL with propylene glycol.

  • Sterilization: Sterile-filter the 10% (w/v) this compound stock solution using a 0.22 µm syringe filter into a sterile storage bottle.

  • Storage: Store the stock solution at room temperature, protected from light.

Protocol for Preparing a this compound Stock Solution in Ethanol (10% w/v)

Ethanol is another effective solvent for preparing paraben stock solutions for in vitro studies.[8] It is important to note that the final concentration of ethanol in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]

Materials:

  • This compound powder

  • Ethanol (95% or absolute, cell culture grade)

  • Sterile 15 mL conical tube or volumetric flask

  • Vortex mixer

  • Water bath (optional, set to 37°C)

  • Analytical balance

  • Sterile filtration unit (0.22 µm pore size)

Procedure:

  • Weighing: Weigh 1.0 g of this compound powder and transfer it to a 15 mL conical tube.

  • Solvent Addition: Add 10 mL of 95% or absolute ethanol to the tube.

  • Dissolution: Vortex the mixture vigorously until the this compound is fully dissolved. If necessary, the tube can be warmed briefly in a 37°C water bath to aid dissolution.[9] Ensure the solution is clear.

  • Sterilization: Filter the 10% (w/v) this compound stock solution through a 0.22 µm syringe filter into a sterile, tightly capped container.

  • Storage: Store the stock solution at 4°C or -20°C, protected from light, to minimize evaporation.

Incorporation of this compound Stock Solution into Aqueous Medium

Procedure:

  • Pre-warming: Warm the aqueous medium (e.g., cell culture medium, buffer) to 37°C.[9]

  • Dilution: While gently swirling the warmed medium, add the required volume of the this compound stock solution to achieve the desired final concentration. It is crucial to add the stock solution to the warmed medium and not the other way around to prevent precipitation.[9]

  • Mixing: Mix the final solution thoroughly by gentle inversion or swirling.

  • Final Concentration Check: If required, the final concentration of parabens can be verified using High-Performance Liquid Chromatography (HPLC).[10]

Table 2: Dilution Guide for this compound Stock Solutions

Desired Final Concentration (mg/mL)Volume of 10% Stock Solution to add to 10 mL Aqueous Medium (µL)
0.05 (0.005%)5
0.1 (0.01%)10
0.2 (0.02%)20
0.3 (0.03%)30

Cellular Signaling Pathway Affected by this compound

Parabens, the components of this compound, are known endocrine-disrupting chemicals that can exert estrogenic effects.[4] They can bind to estrogen receptors (ERα), mimicking the action of endogenous estrogen.[4] This interaction can trigger a signaling cascade that promotes cell proliferation.

Nipastat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Parabens) ER Estrogen Receptor α (ERα) This compound->ER Binds to ER_dimer ERα Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocates to Nucleus and Binds ERE Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

Caption: Estrogenic signaling pathway activated by this compound.

Summary and Recommendations

The protocols provided offer reliable methods for incorporating the poorly water-soluble preservative, this compound, into aqueous solutions for research purposes. The use of propylene glycol or ethanol as co-solvents allows for the preparation of concentrated stock solutions that can be accurately diluted into aqueous media. When working with cell cultures, it is imperative to maintain the final solvent concentration at a non-toxic level. The provided diagram illustrates the potential impact of this compound on the estrogen receptor signaling pathway, a critical consideration for researchers in toxicology and drug development. It is recommended to always perform appropriate vehicle controls in experiments to account for any effects of the co-solvent.

References

Application Notes and Protocols: Evaluating the In Vitro Effects of Parabens on Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes address the in vitro effects of parabens, the active components of the preservative Nipastat, on mammalian cell cultures. This compound is a commercial preservative blend containing methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben, designed to inhibit microbial growth in cosmetics, pharmaceuticals, and food products.[1][2][3] It is not intended for direct use in cell culture as a research agent. However, understanding the effects of its constituent parabens on mammalian cells is crucial for researchers in toxicology, endocrinology, and drug development.

Parabens have been shown to exhibit cytotoxic and endocrine-disrupting activities in various cell lines.[4][5] The primary mechanism of endocrine disruption is through their weak estrogenic activity, mediated by binding to estrogen receptors.[6][7] The cytotoxic effects are generally observed at higher concentrations and vary depending on the specific paraben and cell type.[4] This document provides protocols for determining the cytotoxic and potential endocrine-disrupting effects of parabens in cell culture.

Data Presentation: Cytotoxicity and Estrogenic Activity of Parabens

The following tables summarize the reported cytotoxic and estrogenic concentrations of various parabens in different mammalian cell lines. It is important to note that these values can vary depending on the specific experimental conditions, including cell line, exposure duration, and assay method.

Table 1: Cytotoxic Concentrations (EC50) of Parabens in Mammalian Cell Lines

ParabenCell LineAssayExposure DurationEC50 (µM)Reference
PropylparabenCaCo-2 (human)Not SpecifiedNot Specified115.1 ± 39.3[8]
PropylparabenG1B (catfish)Not SpecifiedNot Specified16.1 ± 3.3[8]
ButylparabenHepaRG (human)Not SpecifiedNot Specified227.6 ± 27.1[8]
ButylparabenPLHC-1 (fish)Not SpecifiedNot Specified2.4 ± 0.8[8]
BenzylparabenHepaRG (human)Not SpecifiedNot Specified53.3 ± 35.5[8]
BenzylparabenPLHC-1 (fish)Not SpecifiedNot Specified2.2 ± 0.8[8]
PropylparabenHTR-8/SVneo (human)CCK-848 hours>100[9]

Table 2: Concentrations of Parabens Demonstrating Estrogenic Activity in Mammalian Cell Lines

ParabenCell LineEffectConcentrationReference
MethylparabenMCF-7 (human)Increased proliferationNot specified[10]
PropylparabenMCF-7 (human)Increased proliferationNot specified[10]
IsobutylparabenMCF7, ZR-75-1 (human)Increased proliferation10 µM[11]
MethylparabenMultiple human cell linesPromoted invasion5 µg/L[12]
PropylparabenMultiple human cell linesPromoted invasion5 µg/L[12]
BenzylparabenNot specified (in vitro assay)Estrogenic activity (EC50)0.796 ± 0.307 µM[7]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][13] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Paraben stock solutions (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)[14]

  • Microplate reader capable of measuring absorbance at 570-600 nm[2]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the paraben stock solutions in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing various concentrations of the paraben. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[2] A reference wavelength of >650 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the cell viability against the logarithm of the paraben concentration and determine the EC50 value (the concentration that reduces cell viability by 50%).

Protocol 2: Assessment of Estrogenic Activity via Cell Proliferation Assay (E-SCREEN)

This protocol is designed to assess the estrogenic potential of parabens by measuring their ability to induce the proliferation of estrogen-receptor-positive (ER+) breast cancer cells, such as MCF-7.

Materials:

  • MCF-7 cells (or other ER+ cell line)

  • Hormone-depleted complete cell culture medium (prepared using phenol red-free medium and charcoal-stripped fetal bovine serum)

  • Paraben stock solutions

  • 17β-estradiol (E2) as a positive control

  • 96-well microplates

  • Cell viability assay reagent (e.g., MTT, XTT, or resazurin)

  • Microplate reader

Procedure:

  • Hormone Deprivation: Culture MCF-7 cells in hormone-depleted medium for several days to reduce the influence of endogenous hormones.

  • Cell Seeding: Seed the hormone-deprived MCF-7 cells into a 96-well plate in hormone-depleted medium and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the parabens in hormone-depleted medium. Include a vehicle control, a positive control (E2 at a known effective concentration), and a no-treatment control.

  • Incubation: Incubate the plate for 6-7 days to allow for cell proliferation.

  • Proliferation Assessment: At the end of the incubation period, assess cell proliferation using a suitable cell viability assay (e.g., MTT assay as described in Protocol 1).

  • Data Analysis: Calculate the proliferative effect as the ratio of the signal in the treated wells to the vehicle control. Compare the proliferative potential of the parabens to that of the positive control (E2).

Mandatory Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cell Seeding in 96-well Plate compound_prep 2. Preparation of Paraben Dilutions treatment 3. Cell Treatment compound_prep->treatment incubation 4. Incubation (24-72h) treatment->incubation mtt_addition 5. MTT Reagent Addition incubation->mtt_addition formazan_formation 6. Formazan Crystal Formation mtt_addition->formazan_formation solubilization 7. Solubilization of Formazan formazan_formation->solubilization readout 8. Absorbance Measurement solubilization->readout calculation 9. Calculation of Cell Viability (%) readout->calculation ec50 10. Determination of EC50 calculation->ec50

Caption: Workflow for Determining Paraben Cytotoxicity using the MTT Assay.

Paraben_Estrogenic_Signaling cluster_cell Cell cluster_nucleus Nucleus paraben Paraben er Estrogen Receptor (ER) paraben->er Binds to paraben_er_complex Paraben-ER Complex er->paraben_er_complex ere Estrogen Response Element (ERE) paraben_er_complex->ere Translocates & Binds mapk_pathway MAPK Pathway paraben_er_complex->mapk_pathway Activates gene_transcription Target Gene Transcription ere->gene_transcription Activates proliferation Cell Proliferation gene_transcription->proliferation mapk_pathway->proliferation Promotes

Caption: Simplified Signaling Pathway for Paraben-Induced Estrogenic Effects.[16]

References

Application Notes and Protocols for the Use of Nipastat in Preserving Protein Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Long-Term Protein Stability

Purified proteins are essential reagents in a vast array of research, diagnostic, and therapeutic applications. However, their inherent instability in aqueous solutions presents a significant challenge for long-term storage. Microbial contamination is a primary threat, leading to proteolytic degradation and loss of protein function. While refrigeration and freezing can slow down these processes, they are not always sufficient, particularly for solutions that are frequently accessed. The use of antimicrobial preservatives is therefore a critical consideration for extending the shelf-life of protein solutions.

Nipastat, a proprietary blend of paraben esters, is a broad-spectrum antimicrobial agent effective against bacteria, yeasts, and molds.[1][2][3] While extensively used in the cosmetic and pharmaceutical industries, its application for the preservation of purified protein solutions in a research setting is not as well-documented as traditional preservatives like sodium azide. These application notes provide a comprehensive overview of the potential use of this compound for this purpose, including a discussion of its mechanism of action, important considerations, and a protocol for the validation of its use with a specific protein of interest.

Mechanism of Antimicrobial Action

This compound is a mixture of several paraben esters, including methylparaben, ethylparaben, propylparaben, and butylparaben.[2][4] The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain.[5] Their primary mechanism of action involves the disruption of microbial cell membrane integrity and the interference with critical enzymatic processes necessary for microbial survival and proliferation.[6][7] By inhibiting microbial growth, this compound can help to prevent the degradation of proteins by microbial proteases.

Application Notes

Advantages of this compound:
  • Broad-Spectrum Activity: this compound is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][2][3]

  • Stability: Parabens are stable over a wide pH range (typically 4-8) and are compatible with many common biological buffers.[2]

  • Low Volatility: this compound is non-volatile, ensuring its concentration remains stable in solution over time.

Considerations and Potential Drawbacks:
  • Protein Compatibility: The interaction of parabens with proteins is a critical consideration. While they are used in some protein and peptide formulations, their effect on the structure, function, and stability of a specific protein of interest must be empirically determined.[8] There is a possibility that parabens could interact with the protein, potentially leading to denaturation or aggregation.

  • Downstream Applications: The presence of this compound may interfere with certain downstream applications. For example, in cell-based assays, parabens may exhibit cytotoxic effects. It is crucial to assess the compatibility of this compound with all intended uses of the preserved protein.

  • Endocrine Disrupting Concerns: Some studies have raised concerns about the potential endocrine-disrupting effects of certain parabens.[3][9] While the concentrations used for preservation are low, this may be a relevant consideration for certain research applications.

  • Lack of Established Protocols: Unlike sodium azide, there are no widely established protocols for the use of this compound in preserving purified protein solutions for research purposes. Therefore, its use necessitates a thorough validation process.

Quantitative Data Summary

ParameterThis compound (Paraben Mixture)Sodium AzideProClin
Typical Working Concentration 0.05% - 0.3% (w/v)0.02% - 0.1% (w/v)0.02% - 0.1% (v/v)
Antimicrobial Spectrum Bacteria, yeasts, and molds[1][2][3]Primarily bacteriostatic, more effective against Gram-negative bacteriaBroad spectrum: bacteria, fungi, and yeast[10]
Mechanism of Action Disrupts microbial cell membranes and enzymatic processes[6][7]Inhibits cytochrome oxidase in the electron transport chainInhibits the Krebs cycle[10]
Common Downstream Incompatibilities Cell-based assays (potential cytotoxicity), some enzyme-based assaysHRP-based assays, some cell-based assays (toxic), azide-sensitive organismsCan be neutralized for disposal[10]
Safety Concerns Potential endocrine disruptor[3][9]Highly toxic, explosive potential with heavy metalsSkin sensitizer[10]

Experimental Protocol: Validation of this compound for Protein Solution Preservation

This protocol outlines a systematic approach to evaluate the suitability of this compound as a preservative for a specific protein solution.

Materials:
  • Purified protein solution

  • This compound

  • Sterile, low-protein-binding microcentrifuge tubes

  • Appropriate biological buffer for the protein of interest

  • Microbial growth media (e.g., LB agar plates)

  • Equipment for protein concentration determination (e.g., spectrophotometer)

  • Equipment for protein activity/function assay (specific to the protein)

  • Incubator

Protocol:
  • Preparation of this compound Stock Solution:

    • Prepare a 10% (w/v) stock solution of this compound in a suitable solvent (e.g., 70% ethanol). Ensure complete dissolution.

    • Sterile filter the stock solution through a 0.22 µm filter.

  • Experimental Setup:

    • Prepare a series of aliquots of the purified protein solution in its final storage buffer.

    • To different sets of aliquots, add the this compound stock solution to achieve final concentrations of 0.05%, 0.1%, and 0.2% (w/v).

    • As controls, prepare aliquots with no preservative and with a standard preservative (e.g., 0.05% sodium azide).

    • Ensure the final concentration of the solvent used for the this compound stock (e.g., ethanol) is the same across all samples and is at a level that does not affect the protein.

  • Assessment of Antimicrobial Efficacy:

    • At time zero and at regular intervals (e.g., 1 week, 1 month, 3 months), plate a small volume (e.g., 10 µL) of each sample onto microbial growth media.

    • Incubate the plates at 37°C for 24-48 hours and observe for microbial growth.

    • Compare the number of colonies in the this compound-treated samples to the controls.

  • Evaluation of Protein Integrity and Function:

    • At the same time intervals as the antimicrobial assessment, analyze the protein in each sample for:

      • Concentration: Use a standard protein assay (e.g., Bradford or BCA) to check for protein loss due to precipitation or degradation.

      • Aggregation: Analyze by size-exclusion chromatography (SEC) or dynamic light scattering (DLS).

      • Activity: Perform a functional assay relevant to the protein (e.g., enzyme kinetics, binding assay).

    • Compare the results from the this compound-treated samples to the time-zero sample and the control preservatives.

    • Tabulate the results from the antimicrobial and protein integrity assays.

    • Determine the optimal concentration of this compound that effectively prevents microbial growth without compromising the stability and function of the protein.

Visualizations

experimental_workflow Experimental Workflow for Validating this compound as a Protein Preservative cluster_prep Preparation cluster_setup Experimental Setup cluster_analysis Time-Course Analysis cluster_conclusion Conclusion prep_protein Purified Protein Solution setup_aliquots Create Protein Aliquots prep_protein->setup_aliquots prep_this compound Prepare this compound Stock (10%) add_this compound Add this compound (0.05%, 0.1%, 0.2%) prep_this compound->add_this compound setup_aliquots->add_this compound add_controls Prepare Controls (No Preservative, Sodium Azide) setup_aliquots->add_controls storage Store at 4°C add_this compound->storage add_controls->storage antimicrobial_test Antimicrobial Efficacy Test storage->antimicrobial_test t = 0, 1w, 1m, 3m protein_integrity Protein Integrity & Function Assay storage->protein_integrity t = 0, 1w, 1m, 3m data_analysis Analyze Data antimicrobial_test->data_analysis protein_integrity->data_analysis conclusion Determine Optimal this compound Concentration data_analysis->conclusion

Caption: Workflow for this compound validation.

decision_pathway Decision Pathway for Choosing a Protein Preservative start Start: Need for Protein Preservation downstream_app Consider Downstream Applications start->downstream_app cell_based Cell-Based Assays? downstream_app->cell_based hrp_conjugate HRP Conjugates? downstream_app->hrp_conjugate sterile_filter Sterile Filtration Only downstream_app->sterile_filter No Preservative Tolerated sodium_azide Sodium Azide cell_based->sodium_azide No proclin ProClin cell_based->proclin Yes This compound This compound (Parabens) cell_based->this compound No hrp_conjugate->sodium_azide No hrp_conjugate->proclin Yes hrp_conjugate->this compound Yes choose_preservative Select Potential Preservative validation Validate Preservative with Protein sodium_azide->validation proclin->validation This compound->validation sterile_filter->validation end Optimized Storage Protocol validation->end

Caption: Preservative selection guide.

References

Application Notes and Protocols for Nipastat in Topical Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipastat is a broad-spectrum antimicrobial preservative blend commonly utilized in topical pharmaceutical and cosmetic formulations. It is designed to protect products from microbial contamination, ensuring product integrity and consumer safety. This compound is a proprietary blend of five paraben esters: methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben.[1] This combination of esters provides a synergistic antimicrobial effect against a wide range of bacteria, yeasts, and molds.[2][3][4] The efficacy of parabens as preservatives increases with the length of their alkyl chain.[5][6]

These application notes provide detailed information on the properties, efficacy, and use of this compound in topical formulations, along with comprehensive experimental protocols for its evaluation.

Data Presentation

Table 1: Composition and Properties of this compound
PropertyValueReference
Composition A blend of Methylparaben (50-60%), Ethylparaben (13-18%), Propylparaben (6-9%), Butylparaben (12-17%), and Isobutylparaben (6-9%).[1]
Appearance White, crystalline powder.[1]
Recommended Use Concentration 0.05% to 0.3% (w/w) of the total finished product weight.[1]
Effective pH Range 4 to 8.[1]
Solubility Slightly soluble in water; soluble in alcohols and oils.
Table 2: Antimicrobial Efficacy of Individual Parabens (Minimum Inhibitory Concentration - MIC)

While specific MIC data for the this compound blend is proprietary, the following table provides representative MIC values for individual parabens against common microorganisms found in topical product contamination. The synergistic nature of the this compound blend may result in lower effective concentrations than those of the individual components.

MicroorganismMethylparaben (%)Propylparaben (%)Butylparaben (%)Reference
Staphylococcus aureus0.10 - 0.200.012 - 0.0250.006 - 0.012[2]
Pseudomonas aeruginosa0.10 - 0.200.10 - 0.200.05 - 0.10[2]
Escherichia coli0.100.050.025[7]
Candida albicans0.05 - 0.100.012 - 0.0250.006 - 0.012[2]
Aspergillus brasiliensis0.100.050.025[2]

Experimental Protocols

Protocol for Antimicrobial Effectiveness Testing (AET) of a Topical Cream Containing this compound

This protocol is adapted from the USP <51> Antimicrobial Effectiveness Test and is suitable for evaluating the preservative efficacy of a topical cream formulation.[1][8][9][10][11]

Objective: To determine if the this compound-preserved topical cream is adequately protected against microbial contamination.

Materials:

  • Topical cream formulation containing a specified concentration of this compound (e.g., 0.2% w/w).

  • Test microorganisms (obtained from a recognized culture collection, e.g., ATCC):

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Sterile saline solution (0.9% NaCl).

  • Soybean-Casein Digest Agar (SCDA) for bacteria.

  • Sabouraud Dextrose Agar (SDA) for fungi.

  • Neutralizing broth (e.g., D/E Neutralizing Broth) to inactivate the preservative.

  • Sterile containers, pipettes, and loops.

  • Incubator set at 20-25°C.

Procedure:

  • Preparation of Inoculum:

    • Culture each microorganism on the appropriate agar medium.

    • Harvest the cultures and suspend them in sterile saline to achieve a microbial count of approximately 1 x 10⁸ CFU/mL.

  • Inoculation of the Product:

    • Divide the cream into five separate, sterile containers, one for each test microorganism.

    • Inoculate each container with the corresponding microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g of the cream. The volume of the inoculum should be between 0.5% and 1.0% of the weight of the product.[12]

    • Thoroughly mix the inoculum with the cream to ensure uniform distribution.

  • Incubation and Sampling:

    • Incubate the inoculated containers at 20-25°C for 28 days.[1]

    • At specified intervals (typically 7, 14, and 28 days), withdraw a 1g aliquot from each container.[10]

  • Enumeration of Viable Microorganisms:

    • Disperse the 1g aliquot in 9mL of neutralizing broth.

    • Perform serial dilutions of the neutralized sample.

    • Plate the dilutions onto the appropriate agar medium (SCDA for bacteria, SDA for fungi).

    • Incubate the plates at the appropriate temperature and duration (e.g., 30-35°C for 48-72 hours for bacteria; 20-25°C for 3-5 days for fungi).

    • Count the number of colonies and calculate the CFU/g of the cream for each time point.

Acceptance Criteria (for Topical Products - Category 2): [1]

  • Bacteria: Not less than a 2.0 log₁₀ reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

  • Yeasts and Molds: No increase from the initial calculated count at 14 and 28 days. "No increase" is defined as not more than 0.5 log₁₀ units higher than the previous value.

Protocol for Stability-Indicating HPLC Method for Quantification of Parabens in a Topical Cream

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of the paraben esters present in this compound within a cream formulation.[12][13][14][15][16][17]

Objective: To develop and validate a stability-indicating HPLC method to determine the concentration of individual parabens in a topical cream, ensuring the preservative system's stability over time.

Materials and Equipment:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reference standards for methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Purified water (HPLC grade).

  • Phosphoric acid.

  • Topical cream containing this compound.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Acetonitrile and water (acidified with phosphoric acid to pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of each paraben reference standard in methanol (e.g., 1 mg/mL).

    • Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a concentration within the expected range of the samples.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 1g of the topical cream into a volumetric flask.

    • Add a suitable solvent (e.g., methanol or a mixture of methanol and water) to dissolve the parabens and extract them from the cream matrix.

    • Sonicate the mixture for 15-20 minutes to ensure complete extraction.

    • Allow the solution to cool to room temperature and dilute to volume with the solvent.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and identify the peaks for each paraben based on their retention times compared to the standards.

    • Quantify the amount of each paraben in the sample by comparing the peak areas with those of the standard solutions.

  • Forced Degradation Study (for Stability-Indicating Method Validation):

    • To demonstrate that the method is stability-indicating, subject the cream sample to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation of the parabens.

    • Analyze the stressed samples using the HPLC method to ensure that the degradation products do not interfere with the quantification of the intact parabens.

Protocol for In Vitro Skin Permeation Study of this compound from a Topical Formulation

This protocol describes an in vitro skin permeation study using Franz diffusion cells to assess the extent to which the parabens in this compound penetrate the skin from a topical formulation.[18][19][20]

Objective: To evaluate the potential for systemic absorption of the paraben components of this compound from a topical cream formulation.

Materials and Equipment:

  • Franz diffusion cells.[18]

  • Excised human or animal (e.g., porcine) skin.

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Topical cream formulation containing this compound.

  • HPLC system for the analysis of parabens (as described in Protocol 2).

  • Water bath with a circulating pump to maintain the temperature at 32°C.

  • Magnetic stirrers.

Procedure:

  • Skin Preparation:

    • Excise the skin and remove any subcutaneous fat.

    • Dermatomed skin of a specific thickness (e.g., 200-400 µm) is often used.

    • Store the prepared skin frozen until use.

  • Franz Diffusion Cell Setup:

    • Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place the cells in a water bath maintained at 32°C to simulate skin surface temperature.

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of the Formulation:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the topical cream evenly onto the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of each paraben using the validated HPLC method described in Protocol 2.

  • Data Analysis:

    • Calculate the cumulative amount of each paraben permeated per unit area of skin (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time to determine the permeation profile and calculate the steady-state flux (Jss).

Mandatory Visualization

Mechanism of Action of Parabens

Parabens exert their antimicrobial effect through a multi-targeted mechanism, primarily by disrupting the integrity and function of the microbial cell membrane and inhibiting essential cellular processes.

Paraben_Mechanism_of_Action cluster_0 Paraben Molecule cluster_1 Microbial Cell Paraben Paraben (e.g., this compound) Membrane Cell Membrane Paraben->Membrane Disruption of Membrane Integrity DNA_RNA DNA/RNA Synthesis Paraben->DNA_RNA Inhibition Enzyme Key Enzyme Activity (e.g., ATPase) Paraben->Enzyme Inhibition Transport Membrane Transport Processes Paraben->Transport Interference AET_Workflow start Start: Topical Formulation with this compound prep_inoculum Prepare Inoculum of Test Microorganisms start->prep_inoculum inoculate Inoculate Formulation prep_inoculum->inoculate incubate Incubate at 20-25°C for 28 Days inoculate->incubate sample Sample at Day 7, 14, 28 incubate->sample enumerate Enumerate Viable Microorganisms sample->enumerate analyze Analyze Results vs. Acceptance Criteria enumerate->analyze end End: Determine Preservative Efficacy analyze->end Paraben_Efficacy_Factors efficacy Antimicrobial Efficacy alkyl_chain Increased Alkyl Chain Length alkyl_chain->efficacy Increases ph Optimal pH Range (4-8) ph->efficacy Maintains synergy Synergistic Effect (Paraben Blend) synergy->efficacy Enhances

References

Application Notes and Protocols for Efficacy Testing of a New Nipastat Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipastat is a well-established broad-spectrum preservative, comprising a synergistic blend of parabens including methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben.[1][2] Its primary function is to inhibit the growth of bacteria, yeast, and mold in a variety of pharmaceutical, cosmetic, and food products.[3] The efficacy of any new formulation of this compound, whether it involves altered ratios of the constituent parabens, a novel delivery matrix, or incorporation into a new product base, must be rigorously evaluated to ensure adequate antimicrobial protection.

These application notes provide a comprehensive protocol for conducting a Preservative Efficacy Test (PET), also known as an Antimicrobial Effectiveness Test (AET) or Challenge Test, to validate the performance of a new this compound formulation. The methodology described herein is based on established pharmacopeial standards such as the United States Pharmacopeia (USP) <51> and ISO 11930.[3][4][5]

Physicochemical Characterization of the New this compound Formulation

Prior to initiating the preservative efficacy testing, a thorough physicochemical characterization of the new this compound formulation is essential. This ensures the formulation's stability and suitability for its intended application.

1.1 Protocol for Physicochemical Characterization

A summary of the key tests and their respective methodologies and specifications is presented in the table below.

ParameterMethodSpecification
Appearance Visual InspectionA clear, colorless to light yellow solution, free from visible particles.
pH pH meterWithin the range of 4.0 - 8.0.
Specific Gravity Pycnometer or DensitometerRecord the value (typically compared to a reference standard).
Viscosity Viscometer (e.g., Brookfield)Dependent on the specific formulation and its intended use.
Paraben Content High-Performance Liquid Chromatography (HPLC)The concentration of each paraben should be within ±10% of the target concentration.
Solubility Visual assessment in various solvents (e.g., water, ethanol, propylene glycol)The formulation should be soluble in the intended vehicle of the final product.
Stability Accelerated stability testing (e.g., 40°C/75% RH for 3-6 months)No significant changes in appearance, pH, or paraben content.

Preservative Efficacy Testing (Challenge Test)

The core of the efficacy evaluation is the challenge test, which assesses the ability of the new this compound formulation to inhibit the growth of a panel of representative microorganisms over a 28-day period.[1][6]

2.1 Test Microorganisms

The following compendial strains of microorganisms are recommended for the challenge test[7][8]:

MicroorganismTypeATCC Number
Staphylococcus aureusGram-positive Bacteria6538
Escherichia coliGram-negative Bacteria8739
Pseudomonas aeruginosaGram-negative Bacteria9027
Candida albicansYeast10231
Aspergillus brasiliensisMold16404

2.2 Experimental Workflow for Preservative Efficacy Testing

The following diagram illustrates the key steps in the Preservative Efficacy Test protocol.

PET_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase A Prepare and sterilize culture media and reagents B Prepare microbial inocula (1x10^8 CFU/mL) A->B C Inoculate product samples with each microorganism (10^5-10^6 CFU/mL) B->C D Incubate inoculated samples at 20-25°C C->D E Sample at Day 0, 7, 14, and 28 D->E F Perform viable plate counts E->F G Calculate log reduction F->G H Compare results to acceptance criteria G->H

Caption: Workflow for the Preservative Efficacy Test.

2.3 Detailed Protocol for Preservative Efficacy Test

2.3.1 Preparation of Microbial Inocula

  • Culture the bacterial strains on Soybean-Casein Digest Agar at 30-35°C for 18-24 hours.

  • Culture Candida albicans on Sabouraud Dextrose Agar at 20-25°C for 48-72 hours.

  • Culture Aspergillus brasiliensis on Sabouraud Dextrose Agar at 20-25°C for 5-7 days.

  • Harvest the microorganisms and suspend them in sterile saline to achieve a concentration of approximately 1 x 10⁸ CFU/mL.

2.3.2 Inoculation of the Test Product

  • Dispense 20 mL of the product containing the new this compound formulation into five separate sterile containers.

  • Inoculate each container with 0.1 mL of one of the prepared microbial suspensions to achieve an initial concentration of 10⁵ to 10⁶ CFU/mL.[9]

  • Thoroughly mix the inoculated product.

  • Determine the initial microbial concentration (Day 0) by plate count.

2.3.3 Incubation and Sampling

  • Incubate the inoculated containers at 20-25°C for 28 days.[9]

  • At specified intervals (Day 7, 14, and 28), withdraw a 1 mL aliquot from each container.

  • Perform serial dilutions and plate onto appropriate agar media to determine the number of viable microorganisms.

2.4 Acceptance Criteria

The preservative system is considered effective if the following criteria, based on USP <51>, are met[10]:

Time IntervalBacteria (S. aureus, E. coli, P. aeruginosa)Yeast (C. albicans) & Mold (A. brasiliensis)
Day 7 Not less than 1.0 log reduction from the initial count.No increase from the initial count.
Day 14 Not less than 3.0 log reduction from the initial count.No increase from the initial count.
Day 28 No increase from the Day 14 count.No increase from the Day 14 count.

2.5 Data Presentation

The results of the preservative efficacy test should be summarized in a clear and concise table.

MicroorganismInitial Inoculum (CFU/mL)Log Reduction at Day 7Log Reduction at Day 14Log Reduction at Day 28Pass/Fail
S. aureus
E. coli
P. aeruginosa
C. albicans
A. brasiliensis

Logical Relationship for Efficacy Determination

The overall efficacy of the new this compound formulation is determined by a hierarchical assessment of its physicochemical properties and antimicrobial performance.

Efficacy_Logic A New this compound Formulation B Physicochemical Characterization A->B C Preservative Efficacy Test (PET) A->C D Acceptable Physicochemical Properties B->D E Meets PET Acceptance Criteria C->E D->E Proceed G Reformulate or Reject D->G Fail F Formulation is Efficacious E->F Pass E->G Fail

References

Nipastat as a Preservative in Cosmetic and Dermatological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipastat is a proprietary broad-spectrum preservative system, a synergistic blend of five paraben esters: methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben.[1] It is a widely utilized preservative in a variety of cosmetic and dermatological formulations, including creams, lotions, shampoos, and other personal care products.[2][3] Its primary function is to prevent the growth of a wide range of microorganisms, including bacteria, yeasts, and molds, thereby extending the shelf-life and ensuring the safety of the product.[1][3] This document provides detailed application notes and protocols for the effective use and evaluation of this compound in research and development settings.

Physicochemical Properties and Composition

This compound is a white, crystalline powder that is soluble in various organic solvents and can be incorporated into the oil or water phase of an emulsion, depending on the formulation.[1][3] The synergistic action of the different paraben esters provides a broader spectrum of antimicrobial activity than any single paraben used alone.[1] The typical composition of this compound is detailed in Table 1.

Component Typical Concentration (%)
Methylparaben50 - 60
Ethylparaben13 - 18
Butylparaben12 - 17
Propylparaben6 - 9
Isobutylparaben6 - 9
Table 1: Typical Composition of this compound. [1][4]

Mechanism of Action

The antimicrobial efficacy of this compound is attributed to the ability of its constituent parabens to disrupt the cell membrane of microorganisms. This disruption alters membrane transport processes and inhibits the synthesis of DNA and RNA, ultimately leading to cell death. The lipophilicity of the paraben esters, which increases with the length of the alkyl chain, facilitates their penetration through the microbial cell wall.

cluster_0 Paraben Interaction with Microbial Cell Parabens This compound (Paraben Blend) CellWall Microbial Cell Wall Parabens->CellWall Penetration CellMembrane Cell Membrane CellWall->CellMembrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm CellDeath Cell Death CellMembrane->CellDeath Disruption DNA_RNA DNA/RNA Synthesis Cytoplasm->DNA_RNA Inhibition DNA_RNA->CellDeath

Caption: Mechanism of action of this compound on microbial cells.

Antimicrobial Efficacy

This compound exhibits a broad spectrum of activity against common cosmetic spoilage organisms. The combination of different parabens ensures efficacy against both Gram-positive and Gram-negative bacteria, as well as various yeasts and molds. The minimum inhibitory concentrations (MICs) for a typical paraben blend against representative microorganisms are summarized in Table 2. It is important to note that the efficacy can be influenced by the formulation matrix.

Microorganism Type Typical MIC of Paraben Mix (µg/mL)
Staphylococcus aureusGram-positive Bacteria500 - 1000
Pseudomonas aeruginosaGram-negative Bacteria1000 - 2000
Escherichia coliGram-negative Bacteria800 - 1600
Candida albicansYeast250 - 500
Aspergillus brasiliensisMold400 - 800
Table 2: Minimum Inhibitory Concentrations (MICs) of a representative paraben blend against common cosmetic spoilage microorganisms.

Safety and Toxicology

Parabens have a long history of safe use in cosmetic and pharmaceutical products.[5] The acute toxicity of paraben mixtures is considered low. Regulatory bodies in Europe, the United States, and Japan have approved the use of this compound in cosmetic and pharmaceutical applications.[1]

Toxicological Endpoint Result
Acute Oral Toxicity (LD50, rat) > 5000 mg/kg (for Butylparaben, indicative of low toxicity for the blend)[6]
Skin Irritation (Human) Rarely irritating to normal human skin at typical use concentrations.[5]
Skin Sensitization (Human) Low sensitization potential on intact skin.[2][7]
Table 3: Toxicological Profile of Paraben Blends.

Application Notes

Recommended Use Levels

The recommended use level for this compound in cosmetic and dermatological formulations typically ranges from 0.1% to 0.3% (w/w) of the total formulation.[1][8] The exact concentration will depend on the complexity of the formulation, the presence of other ingredients that may inactivate the preservative, and the desired level of antimicrobial protection.

Formulation Considerations
  • pH Stability: this compound is effective over a wide pH range, typically between 4 and 8, making it suitable for a variety of formulations.[1]

  • Temperature Stability: Parabens are stable at elevated temperatures for short periods, which is advantageous during the manufacturing process. However, prolonged exposure to high temperatures should be avoided to prevent degradation.

  • Incorporation: this compound can be incorporated into the oil phase of an emulsion and heated to 60-70°C for dissolution. It can also be pre-dissolved in a suitable solvent like propylene glycol or phenoxyethanol before being added to the formulation.

  • Incompatibilities: The efficacy of this compound can be reduced in the presence of high concentrations of non-ionic surfactants, polyethylene glycols (PEGs), and some proteins, which can bind to the parabens and render them unavailable for antimicrobial activity.[3][4] It is crucial to perform preservative efficacy testing on the final formulation to ensure adequate preservation.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against relevant microorganisms.

Materials:

  • This compound

  • Sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Microbial cultures (e.g., S. aureus, P. aeruginosa, C. albicans, A. brasiliensis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10,000 µg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth directly in the 96-well plate to achieve a range of concentrations (e.g., 4000 µg/mL to 7.8 µg/mL).

  • Inoculum Preparation: Prepare a standardized microbial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the diluted this compound and control wells (broth only and broth with inoculum).

  • Incubation: Incubate the plates at 30-35°C for 24-48 hours for bacteria and 20-25°C for 48-72 hours for yeast and molds.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

cluster_1 MIC Determination Workflow A Prepare this compound Stock Solution B Serial Dilutions in Microtiter Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plates D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Preservative Efficacy Test (Challenge Test) - Adapted from ISO 11930

This protocol is a general guideline for evaluating the antimicrobial protection of a cosmetic formulation preserved with this compound.

Materials:

  • Test formulation containing this compound

  • Standardized microbial challenge suspensions (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis)

  • Sterile containers for the test product

  • Neutralizer solution (to inactivate the preservative for microbial enumeration)

  • Agar plates (Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

Procedure:

  • Initial Microbial Count: Determine the initial microbial load of the un-inoculated product to ensure it is not contaminated prior to the test.

  • Inoculation: Inoculate separate samples of the test formulation with each of the challenge microorganisms to achieve a final concentration of 10^5 to 10^6 CFU/g or mL for bacteria and 10^4 to 10^5 CFU/g or mL for fungi.

  • Sampling and Enumeration: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw an aliquot of the inoculated product.

  • Neutralization and Plating: Serially dilute the aliquot in a validated neutralizer solution and plate onto the appropriate agar medium.

  • Incubation and Counting: Incubate the plates and count the number of colonies to determine the concentration of viable microorganisms at each time point.

  • Evaluation: Compare the results against the acceptance criteria outlined in ISO 11930 (or other relevant standards) to determine the efficacy of the preservative system.

cluster_2 Preservative Efficacy Test (PET) Workflow Start Test Formulation with this compound Inoculation Inoculate with Challenge Microorganisms Start->Inoculation Day0 Day 0 (Initial Count) Inoculation->Day0 Day7 Day 7 Sampling Day0->Day7 Day14 Day 14 Sampling Day7->Day14 Day28 Day 28 Sampling Day14->Day28 Evaluation Evaluate against Acceptance Criteria Day28->Evaluation

Caption: Workflow for the Preservative Efficacy Test (Challenge Test).

Protocol 3: Stability Testing of this compound in a Formulation

This protocol provides a framework for assessing the stability of this compound in a finished cosmetic or dermatological product.

Materials:

  • Finished product containing this compound in its final packaging

  • Stability chambers (controlled temperature and humidity)

  • HPLC system with a UV detector for quantifying parabens

  • pH meter

  • Viscometer

Procedure:

  • Initial Analysis (Time 0): Analyze the initial concentration of each paraben in the formulation using a validated HPLC method. Measure the initial pH, viscosity, and organoleptic properties (color, odor, appearance).

  • Stability Storage: Store samples of the product under various conditions:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months.

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf-life of the product.

    • Freeze-Thaw Cycling: Typically 3-5 cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.

  • Periodic Testing: At specified time points (e.g., 1, 3, 6 months for accelerated; 3, 6, 9, 12, 18, 24 months for real-time), withdraw samples and analyze for:

    • Paraben concentration (HPLC)

    • pH

    • Viscosity

    • Organoleptic properties

  • Data Analysis: Compare the results at each time point to the initial data. A significant change in paraben concentration or other physical parameters may indicate instability.

cluster_3 Stability Testing Logical Flow Initial Initial Analysis (Time 0) Storage Storage Conditions Initial->Storage Accelerated Accelerated (e.g., 40°C) Storage->Accelerated RealTime Real-Time (e.g., 25°C) Storage->RealTime FreezeThaw Freeze-Thaw Cycles Storage->FreezeThaw Periodic Periodic Testing (HPLC, pH, Viscosity) Accelerated->Periodic RealTime->Periodic FreezeThaw->Periodic Analysis Data Analysis & Comparison to Time 0 Periodic->Analysis

References

Application Notes and Protocols for the Detection of Nipastat in Finished Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nipastat is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries.[1][2] It is a brand name for a synergistic mixture of paraben esters, including methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben.[1][3] This combination provides broad-spectrum antimicrobial activity against bacteria, mold, and yeast, ensuring the stability and shelf-life of finished products.[1][2] The typical concentration of this compound in finished products ranges from 0.05% to 0.3% by weight.[1][4] Due to regulatory requirements and quality control mandates, accurate and reliable methods for the quantitative determination of this compound in final formulations are essential.

These application notes provide detailed protocols for the detection and quantification of the individual paraben components of this compound in finished products such as creams, lotions, and oral solutions. The primary methods detailed are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), which are commonly employed for their specificity, sensitivity, and accuracy.[5][6][7]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible technique for the simultaneous quantification of the five major parabens in this compound.

Experimental Protocol

1. Sample Preparation:

  • Creams and Lotions (Oil-in-Water Emulsions):

    • Accurately weigh 1.0 g of the finished product into a 50 mL centrifuge tube.

    • Add 20 mL of methanol and vortex for 5 minutes to disperse the sample.

    • Heat the sample in a water bath at 60°C for 10 minutes to facilitate extraction and melt any fatty components.

    • Cool the sample to room temperature and then place it in an ice bath for 15 minutes to precipitate excipients.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Aqueous Solutions and Syrups:

    • Accurately transfer 1.0 mL of the liquid product into a 20 mL volumetric flask.

    • Dilute to volume with methanol and mix thoroughly.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Reagent and Standard Preparation:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (50:50, v/v). Degas before use.

  • Standard Stock Solutions (1000 µg/mL): Individually dissolve 100 mg of each paraben reference standard (methylparaben, ethylparaben, propylparaben, butylparaben, isobutylparaben) in 100 mL of methanol.

  • Working Standard Solutions: Prepare a mixed working standard solution containing all five parabens at a concentration of 10 µg/mL by diluting the stock solutions with the mobile phase. Prepare a series of calibration standards by further diluting the mixed working standard to concentrations ranging from 0.5 µg/mL to 20 µg/mL.

3. Instrumentation and Chromatographic Conditions:

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with UV Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (50:50, v/v), isocratic elution
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time Approximately 15 minutes

4. Data Analysis:

  • Identify the peaks of each paraben in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantify the concentration of each paraben using a calibration curve generated from the peak areas of the working standard solutions.

Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis start Weigh/Measure Sample extraction Solvent Extraction (Methanol) start->extraction centrifuge Centrifugation extraction->centrifuge filtration 0.45 µm Filtration centrifuge->filtration hplc_injection Inject into HPLC filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (254 nm) separation->detection quantification Quantification via Calibration Curve detection->quantification report Generate Report quantification->report

Caption: Workflow for this compound detection by HPLC-UV.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices or at very low concentrations.

Experimental Protocol

1. Sample Preparation:

  • Follow the same sample preparation procedures as described for the HPLC-UV method. However, a further 1:10 dilution of the final filtered extract with the mobile phase may be necessary to fall within the linear range of the UPLC-MS/MS instrument.

2. Reagent and Standard Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solutions: Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a mixed working standard solution and a series of calibration standards with concentrations ranging from 1 ng/mL to 500 ng/mL by diluting the stock solutions with a 50:50 mixture of Mobile Phase A and B.

3. Instrumentation and Chromatographic Conditions:

ParameterCondition
Instrument UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase Gradient elution with Mobile Phase A and B (see gradient table below)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

Mobile Phase Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
3.0595
4.0595
4.1955
5.0955

4. Mass Spectrometry Parameters (MRM Transitions):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Methylparaben151.092.0
Ethylparaben165.092.0
Propylparaben179.092.0
Isobutylparaben193.092.0
Butylparaben193.0137.0

5. Data Analysis:

  • Identify and quantify each paraben based on its specific MRM transition and retention time.

  • Use the instrument's software to process the data and calculate the concentrations based on the calibration curve.

Logical Relationship for UPLC-MS/MS Method

UPLC_MS_Logic cluster_input Input cluster_process Analytical Process cluster_output Output sample Prepared Sample Extract uplc UPLC Separation (Gradient Elution) sample->uplc esi Electrospray Ionization (Negative Mode) uplc->esi msms Tandem MS Detection (MRM) esi->msms data Quantitative Data for Each Paraben msms->data

Caption: Logical flow of the UPLC-MS/MS detection method.

Data Presentation: Method Performance Comparison

The following table summarizes typical quantitative performance data for the described analytical methods. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity Range 0.5 - 20 µg/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.2 ng/mL
Limit of Quantitation (LOQ) ~ 0.5 µg/mL~ 1 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 2.0%< 1.5%

Stability-Indicating Assay Considerations

To ensure that the analytical method is stability-indicating, forced degradation studies should be performed on the finished product.[5][8] This involves subjecting the product to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The analytical method must be able to resolve the paraben peaks from any potential degradation products.[8] The use of a photodiode array (PDA) detector with HPLC can aid in assessing peak purity.

Signaling Pathway for a Stability-Indicating Method Development

Stability_Pathway cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Validation product Finished Product acid Acid Hydrolysis product->acid base Base Hydrolysis product->base oxidation Oxidation product->oxidation heat Thermal Stress product->heat light Photolytic Stress product->light analysis HPLC/UPLC Analysis acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis resolution Peak Resolution (Parabens vs. Degradants) analysis->resolution purity Peak Purity Assessment analysis->purity validated Validated Stability- Indicating Method resolution->validated purity->validated

Caption: Pathway for developing a stability-indicating method.

The HPLC-UV and UPLC-MS/MS methods detailed in these application notes provide reliable and accurate means for the detection and quantification of this compound in finished pharmaceutical and cosmetic products. The choice of method will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the required sensitivity. For routine quality control, HPLC-UV is often sufficient, while UPLC-MS/MS is preferred for trace-level analysis and in cases where higher specificity is necessary. Proper method validation, including forced degradation studies, is crucial to ensure the reliability of the results for regulatory purposes.

References

Application Notes and Protocols for Sterilization of Formulations Containing Nipastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nipastat and Sterilization

This compound is a proprietary broad-spectrum antimicrobial preservative blend commonly used in pharmaceutical and cosmetic formulations. It consists of a mixture of five paraben esters: methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben[1][2]. The inclusion of these preservatives is critical for inhibiting the growth of bacteria, yeast, and mold, thereby ensuring the safety and stability of multi-dose and aqueous-based products[3][4].

The sterilization of formulations containing this compound is a critical step to ensure the final product is free from viable microorganisms. The choice of sterilization method must be carefully considered to ensure not only the effective elimination of microbial contaminants but also the preservation of the chemical integrity and antimicrobial efficacy of the this compound components. This document provides detailed application notes and protocols for various sterilization techniques applicable to formulations containing this compound.

Chemical Properties of this compound Components:

This compound is a white powder at room temperature and is typically dissolved in the formulation[1][3]. The individual parabens are esters of p-hydroxybenzoic acid and are known for their stability over a pH range of 4 to 8[1][5]. They are generally considered stable to heat, including steam sterilization[6].

Antimicrobial Mechanism of Action

The antimicrobial activity of parabens, the active components of this compound, is attributed to a multi-targeted mechanism, primarily involving the disruption of microbial cell integrity and vital cellular processes. The effectiveness of this action generally increases with the length of the alkyl chain of the paraben[7].

The proposed mechanisms of action include:

  • Disruption of Membrane Transport: Parabens are thought to interfere with bacterial membrane transport processes, leading to a loss of essential intracellular components[7][8].

  • Inhibition of Nucleic Acid Synthesis: There is evidence to suggest that parabens can inhibit the synthesis of DNA and RNA, thereby preventing microbial replication[7][9].

  • Inhibition of Key Enzymes: Parabens may also inhibit the function of essential enzymes within the microbial cell, disrupting critical metabolic pathways[9].

Antimicrobial_Mechanism_of_Parabens cluster_0 Paraben Molecule cluster_1 Microbial Cell Paraben Paraben (e.g., in this compound) Membrane Cell Membrane Paraben->Membrane Disrupts Transport DNA_RNA DNA/RNA Synthesis Paraben->DNA_RNA Inhibits Synthesis Enzymes Essential Enzymes Paraben->Enzymes Inhibits Function CellDeath Inhibition of Growth & Cell Death Membrane->CellDeath DNA_RNA->CellDeath Enzymes->CellDeath

Figure 1: Antimicrobial action of parabens.

Selection of Sterilization Method

The selection of an appropriate sterilization method is a critical decision in the drug development process and should be based on the physicochemical properties of the drug formulation and its components[10]. A logical workflow for selecting a suitable sterilization method for a this compound-containing formulation is presented below.

Sterilization_Method_Selection Start Start: Formulation Containing this compound Thermo_Stable Is the formulation thermostable? Start->Thermo_Stable Autoclave Terminal Sterilization: Autoclaving Thermo_Stable->Autoclave Yes Radiation_Compatible Is the formulation radiation compatible? Thermo_Stable->Radiation_Compatible No End End: Sterile Product Autoclave->End Gamma Terminal Sterilization: Gamma Irradiation Radiation_Compatible->Gamma Yes Gas_Compatible Is the formulation compatible with EtO? Radiation_Compatible->Gas_Compatible No Gamma->End EtO Terminal Sterilization: Ethylene Oxide Gas_Compatible->EtO Yes Filtration Aseptic Processing: Sterile Filtration Gas_Compatible->Filtration No EtO->End Filtration->End

Figure 2: Workflow for sterilization method selection.

Sterilization Techniques and Protocols

Heat Sterilization (Autoclaving)

Autoclaving, or steam sterilization, is a preferred method for terminal sterilization of aqueous formulations due to its effectiveness and reliability. Parabens are generally reported to be stable to heat, making autoclaving a suitable option for many this compound-containing formulations[6].

Quantitative Data on Paraben Stability after Autoclaving:

Paraben ComponentConcentration (%) in this compoundDegradation after Autoclaving (121°C, 15 min)Reference
Methylparaben50-60%< 2%[Hypothetical Data]
Ethylparaben13-18%< 2%[Hypothetical Data]
Propylparaben6-9%< 3%[Hypothetical Data]
Butylparaben12-17%< 3%[Hypothetical Data]
Isobutylparaben6-9%< 3%[Hypothetical Data]

Experimental Protocol: Autoclaving of a this compound-Containing Aqueous Formulation

Objective: To sterilize an aqueous formulation containing this compound using steam sterilization and verify the stability of the parabens post-sterilization.

Materials:

  • Aqueous formulation containing a known concentration of this compound (e.g., 0.1-0.3%).

  • Autoclavable containers (e.g., glass vials with appropriate closures).

  • Steam autoclave validated for liquid cycles.

  • HPLC system with a UV detector for quantitative analysis.

  • Reference standards for each paraben in this compound.

Procedure:

  • Preparation: Fill the autoclavable containers with the this compound-containing formulation. Loosely cap the containers to allow for pressure equalization.

  • Autoclaving: Place the containers in the autoclave. Run a validated liquid sterilization cycle, typically at 121°C for 15 to 30 minutes. The duration will depend on the volume of the liquid and the load configuration.

  • Cooling: Allow the containers to cool to room temperature before fully tightening the caps.

  • Post-Sterilization Analysis:

    • Visually inspect the formulation for any changes in appearance (e.g., color, clarity).

    • Quantitatively determine the concentration of each paraben in the sterilized formulation using a validated HPLC method (see Section 5 for a sample protocol).

    • Compare the post-sterilization concentrations to the pre-sterilization concentrations to determine the percentage of degradation.

  • Antimicrobial Efficacy Testing: Perform a preservative efficacy test (e.g., according to USP <51>) on the sterilized formulation to confirm that the antimicrobial activity of this compound has been maintained (see Section 6 for a sample protocol).

Gamma Irradiation

Gamma irradiation is a "cold" sterilization method suitable for heat-sensitive formulations. It utilizes cobalt-60 as a source of gamma rays to inactivate microorganisms by damaging their DNA[11][12].

Quantitative Data on Paraben Stability after Gamma Irradiation:

Paraben ComponentConcentration (%) in this compoundDegradation after Gamma Irradiation (25 kGy)Reference
Methylparaben50-60%~10%[13]
Ethylparaben13-18%5-15%[Hypothetical Data]
Propylparaben6-9%5-15%[Hypothetical Data]
Butylparaben12-17%5-20%[Hypothetical Data]
Isobutylparaben6-9%5-20%[Hypothetical Data]

Experimental Protocol: Gamma Irradiation of a this compound-Containing Formulation

Objective: To sterilize a formulation containing this compound using gamma irradiation and assess the stability and efficacy of the parabens.

Materials:

  • Formulation containing a known concentration of this compound in its final, sealed packaging.

  • Validated gamma irradiation facility.

  • Dosimeters to measure the absorbed radiation dose.

  • HPLC system for quantitative analysis.

  • Reference standards for each paraben.

Procedure:

  • Preparation: Package the formulation in its final container, ensuring the packaging material is compatible with gamma radiation.

  • Irradiation: Send the packaged product to a validated gamma irradiation facility. Specify a target dose, typically 25 kGy, which is a common dose for sterilization of medical and pharmaceutical products[6]. Place dosimeters with the product to verify the absorbed dose.

  • Post-Irradiation Analysis:

    • Visually inspect the formulation and packaging for any changes.

    • Quantify the concentration of each paraben using a validated HPLC method.

    • Analyze for potential radiolytic degradation products if required by regulatory authorities.

  • Antimicrobial Efficacy Testing: Conduct a preservative efficacy test on the irradiated formulation to ensure the antimicrobial properties of this compound are retained.

Ethylene Oxide (EtO) Sterilization

Ethylene oxide (EtO) is a gaseous sterilization method used for heat- and moisture-sensitive materials. It sterilizes by alkylating proteins, DNA, and RNA within microorganisms[14][15]. However, the reactivity of EtO raises concerns about potential reactions with formulation components and the formation of toxic residues like ethylene chlorohydrin in the presence of chloride ions[16][17].

Quantitative Data on Paraben Stability after Ethylene Oxide Sterilization:

Paraben ComponentConcentration (%) in this compoundDegradation/Reaction after EtO SterilizationReference
Methylparaben50-60%Low to Moderate[Hypothetical Data]
Ethylparaben13-18%Low to Moderate[Hypothetical Data]
Propylparaben6-9%Low to Moderate[Hypothetical Data]
Butylparaben12-17%Moderate[Hypothetical Data]
Isobutylparaben6-9%Moderate[Hypothetical Data]
Note: The extent of degradation can be highly dependent on the formulation matrix and the specific EtO cycle parameters.

Experimental Protocol: Ethylene Oxide Sterilization of a this compound-Containing Formulation

Objective: To sterilize a formulation containing this compound using ethylene oxide and evaluate the impact on paraben integrity.

Materials:

  • Formulation containing a known concentration of this compound in a gas-permeable final container.

  • Validated ethylene oxide sterilization chamber.

  • Biological indicators (e.g., spores of Bacillus atrophaeus).

  • Gas chromatograph (GC) for residual EtO and ethylene chlorohydrin analysis.

  • HPLC system for paraben analysis.

Procedure:

  • Preparation: Package the formulation in a container that allows for EtO gas penetration and subsequent aeration.

  • Sterilization Cycle: Place the product, along with biological indicators, in the EtO sterilizer. The cycle typically involves preconditioning (humidity and temperature adjustment), gas exposure (controlled EtO concentration, temperature, and time), and aeration (to remove residual EtO and ethylene chlorohydrin)[18].

  • Post-Sterilization Analysis:

    • Test the biological indicators to confirm sterility.

    • Analyze the product for residual EtO and ethylene chlorohydrin using a validated GC method to ensure they are below acceptable limits.

    • Quantify the concentration of each paraben using a validated HPLC method to assess for degradation.

  • Antimicrobial Efficacy Testing: Perform a preservative efficacy test on the EtO-sterilized formulation.

Sterile Filtration

Sterile filtration is an aseptic processing technique used for heat-labile solutions. The formulation is passed through a filter with a pore size of 0.22 µm or smaller, which physically removes microorganisms[16]. A key consideration for formulations containing preservatives is the potential for adsorption of the preservative onto the filter membrane, which can reduce its effective concentration in the final product.

Quantitative Data on Paraben Adsorption to Filter Membranes:

Paraben ComponentFilter Membrane TypeAdsorption (%)Reference
MethylparabenHydrophobic (e.g., PVDF)5 - 15%[9][19]
Hydrophilic (e.g., PES)< 5%[9][19]
PropylparabenHydrophobic (e.g., PVDF)10 - 30%[9][19]
Hydrophilic (e.g., PES)< 10%[9][19]
ButylparabenHydrophobic (e.g., PVDF)15 - 40%[Hypothetical Data]
Hydrophilic (e.g., PES)< 15%[Hypothetical Data]
Note: Adsorption is influenced by factors such as paraben concentration, flow rate, temperature, and the specific formulation matrix.

Experimental Protocol: Sterile Filtration of a this compound-Containing Formulation

Objective: To sterilize a this compound-containing formulation by filtration and quantify any loss of parabens due to adsorption.

Materials:

  • This compound-containing formulation.

  • Sterile filtration apparatus with various membrane types (e.g., Polyvinylidene fluoride - PVDF, Polyethersulfone - PES, Nylon).

  • Sterile receiving containers.

  • HPLC system for quantitative analysis.

  • Reference standards for each paraben.

Procedure:

  • Filter Selection and Preparation: Select the filter membrane(s) to be evaluated. The filter unit should be sterilized prior to use.

  • Filtration: Aseptically filter a known volume of the this compound-containing formulation through the selected filter into a sterile receiving container.

  • Sample Collection: Collect filtrate samples at the beginning, middle, and end of the filtration process to assess for any changes in paraben concentration over time. Also, retain a sample of the unfiltered bulk solution as a control.

  • Quantitative Analysis: Analyze the unfiltered control and the filtrate samples for the concentration of each paraben using a validated HPLC method.

  • Calculation of Adsorption: Calculate the percentage of paraben loss due to adsorption for each filter type by comparing the concentrations in the filtrate to the unfiltered control.

  • Antimicrobial Efficacy Testing: Perform a preservative efficacy test on the final filtered product to confirm adequate antimicrobial protection.

Analytical Protocol: HPLC Method for Quantification of Parabens in this compound

Objective: To provide a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben in a pharmaceutical formulation.

HPLC_Workflow Start Start: Sample Preparation Dilution Dilute Formulation with Mobile Phase Start->Dilution Filtration Filter Sample through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Quantification Quantify against Reference Standards Detection->Quantification End End: Report Results Quantification->End

Figure 3: HPLC analysis workflow for parabens.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (gradient elution)
Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm

Procedure:

  • Standard Preparation: Prepare individual and mixed stock solutions of methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben reference standards in methanol or mobile phase. Prepare a series of working standards by diluting the stock solutions to cover the expected concentration range in the formulation.

  • Sample Preparation: Accurately weigh or pipette a known amount of the formulation and dilute it with the mobile phase to bring the paraben concentrations within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the paraben peaks based on their retention times compared to the standards. Calculate the concentration of each paraben in the sample using the peak areas and the calibration curve generated from the standards.

Protocol: Antimicrobial Efficacy Testing (AET)

Objective: To evaluate the effectiveness of the preservative system in the final, sterilized formulation according to the standards of the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test[1][5][7][9].

Test Organisms:

  • Staphylococcus aureus (ATCC 6538)

  • Pseudomonas aeruginosa (ATCC 9027)

  • Escherichia coli (ATCC 8739)

  • Candida albicans (ATCC 10231)

  • Aspergillus brasiliensis (ATCC 16404)

Procedure:

  • Inoculum Preparation: Prepare standardized inocula of each test organism to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Product: Inoculate separate containers of the sterilized formulation with each test organism to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

  • Incubation: Incubate the inoculated containers at 20-25°C.

  • Sampling and Plating: At specified intervals (typically 0, 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms using standard plate count methods. A suitable neutralizer for the parabens should be used in the plating medium to inactivate the preservative and allow for the recovery of viable organisms.

  • Interpretation of Results: Compare the log reduction in microbial counts at each time point to the acceptance criteria specified in USP <51> for the specific product category (e.g., parenteral, topical, oral). For bacteria, a 1.0 log reduction by day 7, a 3.0 log reduction by day 14, and no increase from day 14 to day 28 is often required for parenteral products. For yeast and molds, there should be no increase from the initial count at 7, 14, and 28 days.

Conclusion

The sterilization of formulations containing this compound requires a careful and systematic approach to ensure both sterility and the stability of the preservative system. Heat sterilization (autoclaving) is often a suitable method for thermostable aqueous formulations. For heat-sensitive products, gamma irradiation and sterile filtration are viable alternatives, although potential degradation and adsorption, respectively, must be thoroughly evaluated. Ethylene oxide sterilization may be considered but requires rigorous assessment for potential reactions and residual byproducts.

Validation of the chosen sterilization process is paramount and should include quantitative analysis of the this compound components and antimicrobial efficacy testing of the final sterilized product to ensure it meets all quality and safety standards. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to design and implement effective sterilization strategies for their this compound-containing formulations.

References

Application Notes and Protocols for the Use of Nipastat in the Preservation of Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipastat is a commercial preservative that is a mixture of different paraben esters.[1] Its primary function is to inhibit the growth of a wide range of microorganisms, including bacteria, mold, and yeast, making it a common ingredient in cosmetics, pharmaceuticals, and food products to extend shelf life.[1][2][3] The antimicrobial properties of this compound suggest its potential utility in the preservation of biological samples for downstream analysis by preventing microbial degradation of nucleic acids and proteins.

This document provides detailed application notes and protocols for the prospective use of this compound as a preservative for biological samples intended for DNA, RNA, and protein analysis. It is important to note that while the constituent components of this compound (parabens) have been studied for their antimicrobial and preservative effects, specific data on the use of the this compound formulation for preserving the integrity of biological macromolecules for research analysis is limited. The provided protocols are based on the known properties of parabens and general principles of sample preservation.

Principle of Action

The preservative action of this compound is attributed to its constituent parabens. While the exact antimicrobial mechanism is not fully elucidated, it is believed that parabens disrupt membrane transport processes in microorganisms.[4] They may also inhibit the synthesis of DNA and RNA, or key enzymes like ATPases and phosphotransferases in some bacterial species.[4] By arresting microbial growth, this compound can indirectly preserve biological samples by preventing the release of microbial nucleases and proteases that would otherwise degrade the target analytes.

Quantitative Data Summary

PropertyValueReference
Composition A mixture of methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben.[1]
Recommended Usage Concentration 0.05% to 0.3% of the total weight of the final product.[1][5]
pH Stability Stable in a pH range of 4 to 8.[1]
Antimicrobial Spectrum Broad-spectrum activity against bacteria, mold, and yeast.[1][2][6]

Experimental Protocols

The following are proposed protocols for the use of this compound in preserving various biological samples. Users should validate these protocols for their specific sample types and downstream applications.

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for addition to biological samples.

Materials:

  • This compound powder

  • Ethanol or Propylene Glycol

  • Sterile, nuclease-free water

  • Sterile, nuclease-free containers

Procedure:

  • Due to the limited water solubility of some paraben components, prepare a 10% (w/v) stock solution of this compound in ethanol or propylene glycol.

  • Warm the solvent slightly to aid in dissolution.

  • Stir until the this compound is completely dissolved.

  • Sterilize the stock solution by filtering through a 0.22 µm filter.

  • Store the stock solution at room temperature in a tightly sealed, sterile container.

Protocol 2: Preservation of Tissue Samples for DNA and Protein Analysis

Objective: To preserve solid tissue samples using a this compound solution to prevent microbial degradation.

Materials:

  • 10% this compound stock solution

  • Phosphate-buffered saline (PBS), sterile and nuclease-free

  • Sterile collection tubes

Procedure:

  • Prepare a 1X this compound preservation solution by diluting the 10% stock solution to a final concentration of 0.1% to 0.3% in sterile PBS.

  • Collect fresh tissue samples and place them in a sterile collection tube.

  • Immediately immerse the tissue sample in the 1X this compound preservation solution. The volume of the solution should be at least 10 times the volume of the tissue.

  • Store the samples at 4°C for short-term storage (up to 1 week) or at -20°C or -80°C for long-term storage.

  • Before DNA or protein extraction, wash the tissue sample with sterile PBS to remove the preservation solution.

Protocol 3: Preservation of Liquid Samples (e.g., Saliva, Urine) for DNA Analysis

Objective: To preserve liquid biological samples using this compound to inhibit microbial growth.

Materials:

  • 10% this compound stock solution

  • Sterile collection tubes

Procedure:

  • Add the 10% this compound stock solution directly to the liquid sample to achieve a final concentration between 0.1% and 0.3%.

  • Mix the sample thoroughly by inverting the tube several times.

  • Store the preserved sample at 4°C for short-term storage or frozen for long-term storage.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Sample Preservation with this compound cluster_collection Sample Collection cluster_preservation Preservation cluster_storage Storage cluster_analysis Downstream Analysis Sample Biological Sample (Tissue, Saliva, etc.) Preservation Addition of this compound Solution (0.1% - 0.3%) Sample->Preservation ShortTerm Short-term (4°C) Preservation->ShortTerm LongTerm Long-term (-20°C / -80°C) Preservation->LongTerm DNA DNA Analysis ShortTerm->DNA Protein Protein Analysis ShortTerm->Protein LongTerm->DNA RNA RNA Analysis LongTerm->RNA LongTerm->Protein

Caption: Workflow for preserving biological samples using this compound.

Signaling_Pathway Proposed Mechanism of this compound-Mediated Sample Preservation cluster_microbe Microorganism cluster_outcome Outcome Membrane Cell Membrane Growth_Inhibition Microbial Growth Inhibition Membrane->Growth_Inhibition DNA_RNA_Synth DNA/RNA Synthesis DNA_RNA_Synth->Growth_Inhibition Enzymes Key Enzymes (ATPase) Enzymes->Growth_Inhibition This compound This compound (Parabens) This compound->Membrane Disrupts Transport This compound->DNA_RNA_Synth Inhibits This compound->Enzymes Inhibits Sample_Preservation Biological Sample Preservation Growth_Inhibition->Sample_Preservation Prevents Degradation

Caption: this compound's antimicrobial action leading to sample preservation.

Considerations and Limitations

  • Potential for DNA Damage: Some studies have suggested that parabens, particularly methylparaben, may cause oxidative DNA damage, especially when exposed to sunlight.[2][6] Researchers should consider this potential impact on the integrity of the DNA in their samples and minimize exposure of preserved samples to UV light.

  • Impact on Downstream Assays: The presence of this compound or its components in the final sample extract could potentially inhibit enzymatic reactions in downstream applications such as PCR or reverse transcription. It is crucial to perform thorough washing steps to remove the preservative before nucleic acid or protein extraction. Validation experiments, including control samples with and without this compound, are highly recommended to assess any inhibitory effects.

  • RNA Preservation: RNA is highly susceptible to degradation by RNases. While this compound will inhibit microbial growth and the introduction of microbial RNases, it will not inactivate endogenous RNases present in the sample. For robust RNA preservation, dedicated RNase inhibitors or solutions like RNAlater are recommended.

  • Protein Stability: The effect of parabens on the stability and conformation of specific proteins is not well-documented. While this compound can prevent proteolytic degradation from microbial sources, its direct interaction with proteins of interest should be evaluated.

Conclusion

This compound, as a broad-spectrum antimicrobial agent, presents a potential off-the-shelf solution for preventing microbial degradation in biological samples. Its primary utility would be in scenarios where immediate processing or freezing of samples is not feasible. However, due to the limited data on its direct application for preserving the integrity of DNA, RNA, and proteins for research analysis, careful validation and consideration of its potential drawbacks are essential. The protocols and information provided herein should serve as a starting point for developing and optimizing sample preservation strategies using this compound in a research setting.

References

Application Notes and Protocols for the Compatibility of Nipastat with Common Laboratory Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the compatibility of Nipastat, a widely used preservative system, with common laboratory reagents. Understanding these interactions is crucial for maintaining the integrity of both this compound and the experimental systems in which it is used.

This compound is a proprietary blend of five paraben esters: methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben. Its efficacy and stability can be influenced by the chemical environment. These notes provide data on its solubility, stability in the presence of various chemical classes, and compatibility with common laboratory materials.

Chemical Compatibility Summary

The following tables summarize the compatibility of this compound with a range of common laboratory reagents based on the known properties of its paraben components.

Table 1: Solubility of this compound Components in Common Laboratory Solvents

SolventMethylparabenEthylparabenPropylparabenButylparabenThis compound Mixture (General)
Water (25°C) 2.5 g/L0.885 g/L0.05 g/L0.0027 g/LSlightly soluble in cold water, more soluble in hot water.
Ethanol Freely SolubleFreely SolubleFreely SolubleFreely SolubleSoluble
Methanol Freely SolubleFreely SolubleFreely SolubleFreely SolubleSoluble
Acetone Freely SolubleFreely SolubleFreely SolubleFreely SolubleSoluble
Dimethyl Sulfoxide (DMSO) SolubleSolubleSolubleSolubleSoluble
Propylene Glycol SolubleSolubleSolubleSolubleSoluble
Glycerin 1:60--SolubleSoluble
Ether 1:10Freely Soluble--Soluble

Table 2: Stability of this compound with Common Reagent Classes

Reagent ClassCompatibilityRemarks
Dilute Acids (pH 4-6) Compatible Stable within this pH range.
Strong Acids (pH < 4) Moderate Susceptible to slow hydrolysis to p-hydroxybenzoic acid and the corresponding alcohol. Degradation is accelerated at higher temperatures.[1]
Neutral Buffers (pH 6-7) Compatible Optimal stability.
Weak Bases (pH 7-8) Compatible Generally stable, but stability decreases as pH approaches 8.
Strong Bases (pH > 8) Incompatible Undergoes rapid hydrolysis, leading to loss of preservative efficacy. Degradation is significant, especially at elevated temperatures.[1][2]
Strong Oxidizing Agents (e.g., Potassium Permanganate, Hydrogen Peroxide) Incompatible Parabens can be oxidized, leading to degradation and loss of function. The reaction with potassium permanganate can be vigorous.[3]
Reducing Agents (e.g., Sodium Bisulfite) Generally Compatible Generally stable, though some sources suggest the potential for reaction under specific conditions.

Table 3: Compatibility of this compound with Common Laboratory Materials

MaterialCompatibilityRemarks
Glass (Borosilicate) Excellent No known interactions.
Stainless Steel Good Generally non-reactive. However, prolonged contact with aqueous solutions could contribute to galvanic corrosion if in contact with more susceptible metals like aluminum.[4][5][6]
Aluminum Fair Potential for galvanic corrosion when in contact with stainless steel in the presence of an electrolyte (e.g., aqueous this compound solution).[4][5][6]
Polypropylene (PP) Good Generally good resistance. Minimal leaching expected under normal laboratory conditions.[7]
Polyethylene (HDPE, LDPE) Good Good chemical resistance. Suitable for storage of this compound solutions.[8][9]
Polycarbonate (PC) Fair to Poor Not recommended for use with alkaline solutions or certain organic solvents. Potential for leaching of plastic additives.[7][9][10]
Polystyrene (PS) Poor Not suitable for use with organic solvents. Limited chemical resistance.[9]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a 10% (w/v) this compound stock solution in a common organic solvent.

Materials:

  • This compound powder

  • Ethanol (95%) or Propylene Glycol

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Weighing balance

Procedure:

  • Weigh 10 g of this compound powder.

  • Transfer the powder to a glass beaker containing approximately 80 mL of ethanol or propylene glycol.

  • Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle warming (up to 60°C) can be applied to facilitate dissolution.

  • Once dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask.

  • Bring the solution to the final volume of 100 mL with the solvent.

  • Stopper the flask and invert several times to ensure homogeneity.

  • Store the stock solution in a tightly sealed glass container at room temperature, protected from light.

Protocol 2: Assessment of this compound Stability in an Aqueous Formulation

This protocol provides a method to evaluate the stability of this compound in an aqueous solution at a specific pH.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer of desired pH (e.g., phosphate buffer for pH 7, acetate buffer for pH 5)

  • HPLC system with a C18 column and UV detector

  • pH meter

  • Incubator or water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of aqueous formulations by diluting the this compound stock solution with the desired buffer to achieve a final this compound concentration of 0.1% (w/v).

  • Measure and record the initial pH of each formulation.

  • Immediately analyze a sample from each formulation using a validated HPLC method to determine the initial concentration of each paraben.

  • Store the remaining formulations under desired temperature conditions (e.g., 25°C and 40°C).

  • At specified time points (e.g., 1, 2, 4, and 8 weeks), withdraw samples from each formulation.

  • Analyze the samples by HPLC to determine the concentration of each paraben.

  • Calculate the percentage of degradation for each paraben at each time point relative to the initial concentration.

  • Monitor the pH of the formulations at each time point.

Visualizations

Nipastat_Compatibility_Workflow cluster_prep Preparation cluster_testing Compatibility Testing cluster_analysis Data Analysis Start Start Prepare Reagent Solution Prepare Reagent Solution Start->Prepare Reagent Solution Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Mix Solutions Mix Solutions Prepare Reagent Solution->Mix Solutions Prepare this compound Solution->Mix Solutions Incubate Incubate Mix Solutions->Incubate Visual Inspection Visual Inspection Incubate->Visual Inspection Analytical Testing Analytical Testing Incubate->Analytical Testing Precipitate? Precipitate? Visual Inspection->Precipitate? Color Change? Color Change? Visual Inspection->Color Change? Degradation? Degradation? Analytical Testing->Degradation? Compatible Compatible Precipitate?->Compatible No Incompatible Incompatible Precipitate?->Incompatible Yes Color Change?->Compatible No Color Change?->Incompatible Yes Degradation?->Compatible No Degradation?->Incompatible Yes

Caption: Workflow for assessing this compound compatibility.

Nipastat_Stability_Factors cluster_pH pH cluster_temp Temperature cluster_reagents Reagents This compound Stability This compound Stability Acidic (pH < 4) Acidic (pH < 4) This compound Stability->Acidic (pH < 4) Slow Hydrolysis Neutral (pH 4-8) Neutral (pH 4-8) This compound Stability->Neutral (pH 4-8) Stable Alkaline (pH > 8) Alkaline (pH > 8) This compound Stability->Alkaline (pH > 8) Rapid Hydrolysis Room Temp Room Temp This compound Stability->Room Temp Stable High Temp High Temp This compound Stability->High Temp Accelerates Degradation Oxidizing Agents Oxidizing Agents This compound Stability->Oxidizing Agents Degradation Reducing Agents Reducing Agents This compound Stability->Reducing Agents Generally Stable Low Temp Low Temp

Caption: Factors influencing this compound stability.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Microbial Contamination in Nipastat-Preserved Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting microbial contamination in products preserved with Nipastat.

Troubleshooting Guide

Question: My this compound-preserved product is showing signs of microbial growth. What are the initial steps I should take?

Answer: If you suspect microbial contamination, it is crucial to act systematically to identify the source of the problem.

  • Quarantine: Immediately quarantine the affected batch to prevent further use or distribution.[1]

  • Visual Inspection: Examine the product for visible signs of contamination. These can include:

    • Cloudiness or turbidity in otherwise clear liquids.

    • Changes in color or odor.[2]

    • Formation of surface films, sediments, or clumps.

    • Gas production, which may cause container bulging.[3]

    • Visible mold growth, which can appear as fuzzy spots of various colors (white, black, green).[4]

  • Microbial Identification: Perform microbial identification tests to determine the type of contaminating microorganism (e.g., bacteria, yeast, or mold). This information is critical for targeted troubleshooting.

  • Review Documentation: Thoroughly review all batch records, including formulation details, manufacturing procedures, and environmental monitoring data.

Question: What are the common causes of this compound preservative failure?

Answer: this compound, a blend of parabens, is a broad-spectrum preservative.[5][6][7][8] However, its effectiveness can be compromised by several factors:

  • Incorrect pH: this compound is most effective in a pH range of 4 to 8.[5] Outside this range, its efficacy can be significantly reduced.

  • Interaction with Excipients: Certain formulation ingredients can inactivate parabens. Notable examples include:

    • Non-ionic surfactants: Polysorbates (e.g., Polysorbate 80) and other highly ethoxylated compounds can bind to parabens, reducing their availability.[2][9][10]

    • Proteins and macromolecules: Ingredients like gelatin and cellulose derivatives can also lead to preservative inactivation.[9][10]

    • Polyethylene Glycols (PEGs): These compounds can also interact with and reduce the efficacy of parabens.[9][11]

  • Insufficient Concentration: The recommended concentration of this compound is between 0.05% and 0.3% of the total product weight.[5][7][12] Using a concentration below the required level for your specific product matrix may not provide adequate protection.

  • High Initial Bioburden: If the raw materials or manufacturing environment have a high microbial load, the preservative system may be overwhelmed.

  • Packaging Issues: Improper packaging can lead to contamination. For example, porous materials can absorb the preservative, reducing its concentration in the product.

Question: How can I investigate the root cause of the contamination?

Answer: A systematic investigation is key to identifying the root cause. The following diagram illustrates a logical workflow for your investigation.

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Causes cluster_3 Corrective Actions Contamination Microbial Contamination Observed Identify Identify Microorganism (Bacteria, Yeast, Mold) Contamination->Identify ReviewFormulation Review Formulation: pH, this compound Conc., Excipients Identify->ReviewFormulation ReviewProcess Review Manufacturing Process & Environment Identify->ReviewProcess IncorrectpH Incorrect pH ReviewFormulation->IncorrectpH Incompatibility Excipient Incompatibility ReviewFormulation->Incompatibility LowConcentration Insufficient Preservative Conc. ReviewFormulation->LowConcentration TestRawMaterials Test Raw Materials for Bioburden ReviewProcess->TestRawMaterials ProcessIssue Process/Environmental Contamination ReviewProcess->ProcessIssue RawMaterialIssue Contaminated Raw Materials TestRawMaterials->RawMaterialIssue AdjustpH Adjust/Buffer pH IncorrectpH->AdjustpH Reformulate Reformulate with Compatible Excipients Incompatibility->Reformulate AdjustConcentration Increase this compound Concentration LowConcentration->AdjustConcentration ImproveHygiene Improve Sanitation & GMP ProcessIssue->ImproveHygiene QualifySupplier Qualify Raw Material Suppliers RawMaterialIssue->QualifySupplier

Figure 1: Troubleshooting workflow for microbial contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a brand name for a preservative blend consisting of several parabens: methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben.[5][6][8] Parabens work by disrupting the cell membrane and inhibiting essential enzymes in microorganisms, which prevents their growth.[6] The combination of different parabens in this compound provides a broader spectrum of antimicrobial activity than a single paraben.[6]

Q2: What is the recommended concentration for this compound in a product?

A2: The recommended final concentration of this compound in a product is typically between 0.05% and 0.3% of the total weight.[5][7][12] The optimal concentration depends on the product's composition, particularly its water content and the presence of ingredients that could support microbial growth.

Q3: At what pH is this compound most effective?

A3: this compound is stable and effective over a pH range of 4 to 8.[5] Its efficacy is generally enhanced in more acidic conditions.[6]

Q4: Can I use this compound in a formulation containing Polysorbate 80?

A4: Caution should be exercised when using this compound with non-ionic surfactants like Polysorbate 80. These surfactants can form micelles that may bind to the parabens, making them unavailable to act as preservatives.[2][10] If your formulation requires a non-ionic surfactant, it is essential to perform preservative efficacy testing (PET) to ensure the preservative system remains effective.

Q5: My product passed initial microbial testing but failed after some time on the shelf. Why?

A5: This could be due to several reasons:

  • Preservative Degradation: Over time, the preservative may degrade due to factors like temperature fluctuations or interaction with other ingredients.

  • Packaging Interaction: The preservative may be absorbed by the packaging material, leading to a decrease in its effective concentration in the product.

  • Post-manufacturing Contamination: The product might have been contaminated during use by the consumer.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of individual parabens found in this compound against common microbial contaminants. This data can help in understanding the antimicrobial spectrum of the preservative.

Table 1: Minimum Inhibitory Concentration (MIC) of Methylparaben and Propylparaben against Bacteria

MicroorganismMethylparaben MIC (%)Propylparaben MIC (%)
Staphylococcus aureus0.1 - 0.20.0125 - 0.05
Pseudomonas aeruginosa0.20.8
Escherichia coli0.1 - 0.20.1
Bacillus subtilis-0.0125
Bacillus cereus-0.125

Data compiled from multiple sources.[4][13][14]

Table 2: Minimum Inhibitory Concentration (MIC) of Methylparaben and Propylparaben against Fungi

MicroorganismMethylparaben MIC (%)Propylparaben MIC (%)
Candida albicans0.05 - 0.10.025 - 0.05
Aspergillus brasiliensis (niger)0.05 - 0.10.0125 - 0.02
Saccharomyces cerevisiae0.10.025
Penicillium digitatum0.10.0063

Data compiled from multiple sources.[14][15]

Experimental Protocols

Preservative Efficacy Testing (PET) - Based on USP <51>

This test, also known as a challenge test, evaluates the effectiveness of the preservative system in a product.

Methodology:

  • Preparation of Inoculum:

    • Prepare standardized cultures of the following microorganisms: Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[9]

    • The final concentration of each microorganism in the inoculum should be between 1 x 105 and 1 x 106 colony-forming units (CFU)/mL.[16]

  • Inoculation of Product:

    • Divide the product into five separate containers.

    • Inoculate each container with one of the five test microorganisms.[9]

    • The volume of the inoculum should be between 0.5% and 1.0% of the product volume.[16]

  • Incubation:

    • Store the inoculated containers at a controlled temperature, typically 20-25°C, for 28 days.[10]

  • Sampling and Enumeration:

    • At specified intervals (typically 7, 14, and 28 days), withdraw a sample from each container.[10]

    • Neutralize the preservative in the sample using a suitable neutralizer.

    • Determine the number of viable microorganisms using standard plate count methods.

  • Interpretation of Results:

    • Compare the microbial counts at each interval to the initial inoculated count.

    • The preservative is effective if the microbial population is reduced to a specified level within a certain timeframe, as defined by the USP <51> acceptance criteria for the specific product category.

The following diagram outlines the workflow for a Preservative Efficacy Test.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis PrepInoculum Prepare Standardized Inoculum of 5 Microorganisms Inoculate Inoculate Each Container with a Single Microorganism PrepInoculum->Inoculate PrepProduct Aliquot Product into 5 Separate Containers PrepProduct->Inoculate Incubate Incubate at 20-25°C for 28 Days Inoculate->Incubate Sample Sample at 7, 14, & 28 Days Incubate->Sample Neutralize Neutralize Preservative Sample->Neutralize Plate Plate and Count Viable Microorganisms Neutralize->Plate Interpret Interpret Results based on USP <51> Acceptance Criteria Plate->Interpret

Figure 2: Preservative Efficacy Test (PET) workflow.

Microbial Limit Tests (MLT) - Based on USP <61> & <62>

These tests are performed to determine the bioburden (total number of aerobic microorganisms, and total yeast and mold count) and to check for the presence of specified objectionable microorganisms in non-sterile products.

Methodology - USP <61> (Microbial Enumeration):

  • Sample Preparation:

    • Prepare a 1:10 dilution of the product in a sterile buffered solution.[17] If the product has antimicrobial properties, a neutralizing agent should be included in the diluent.

  • Plating:

    • Pour Plate Method: Add 1 mL of the diluted sample to a sterile Petri dish. Pour sterile, molten Soybean-Casein Digest Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) into the dish and swirl to mix.[18]

    • Membrane Filtration: For filterable products, pass the diluted sample through a membrane filter. Place the filter on the surface of the appropriate agar medium.[6]

  • Incubation:

    • Incubate the plates for Total Aerobic Microbial Count (TAMC) at 30-35°C for 3-5 days.[18]

    • Incubate the plates for Total Yeast and Mold Count (TYMC) at 20-25°C for 5-7 days.[18]

  • Counting and Calculation:

    • Count the number of colonies on the plates and calculate the CFU/g or CFU/mL of the product.

Methodology - USP <62> (Tests for Specified Microorganisms):

  • Enrichment:

    • Inoculate the product into a suitable enrichment broth (e.g., Soybean-Casein Digest Broth) and incubate to allow for the resuscitation and growth of any target microorganisms that may be present.[1]

  • Selective Plating:

    • After enrichment, streak a loopful of the broth onto selective and differential agar media specific for the microorganisms of interest (e.g., Mannitol Salt Agar for S. aureus, MacConkey Agar for E. coli, Cetrimide Agar for P. aeruginosa).[3][19]

  • Incubation and Examination:

    • Incubate the plates under the appropriate conditions.

    • Examine the plates for the characteristic colony morphology of the specified microorganisms.

  • Confirmation:

    • Perform confirmatory biochemical tests on any suspect colonies to verify their identity.

The following diagram illustrates the general workflow for Microbial Limit Tests.

G cluster_0 Sample Preparation cluster_1 USP <61>: Microbial Enumeration cluster_2 USP <62>: Specified Microorganisms PrepareSample Prepare 1:10 Dilution of Product with Neutralizer PlateTAMC Plate on Soybean-Casein Digest Agar for TAMC PrepareSample->PlateTAMC PlateTYMC Plate on Sabouraud Dextrose Agar for TYMC PrepareSample->PlateTYMC Enrich Enrich in Broth PrepareSample->Enrich IncubateCount Incubate and Count Colonies PlateTAMC->IncubateCount PlateTYMC->IncubateCount SelectivePlate Streak on Selective Agar Enrich->SelectivePlate ExamineConfirm Examine for Characteristic Colonies and Confirm SelectivePlate->ExamineConfirm

Figure 3: Microbial Limit Tests (MLT) workflow.

References

Technical Support Center: Optimizing Nipastat Concentration for Mixed Microbial Populations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Nipastat concentration in mixed microbial populations. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is the brand name for a preservative blend composed of a mixture of parabens, including methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben.[1][2][3] It is effective against a broad spectrum of microorganisms, including bacteria, molds, and yeast.[1][2] The recommended concentration in finished products is typically between 0.05% and 0.3% of the total weight.[1][2] Parabens, the active components of this compound, generally exert their antimicrobial effect by disrupting microbial cell membrane transport processes and by inhibiting the synthesis of DNA, RNA, and key enzymes.

Q2: Why is it challenging to determine the optimal this compound concentration for a mixed microbial population?

Optimizing this compound for a mixed microbial population is more complex than for a single species. Different microbial species, particularly Gram-positive and Gram-negative bacteria, exhibit varying susceptibility to antimicrobial agents due to differences in their cell wall structures.[4][5][6] Gram-negative bacteria possess an outer membrane that can act as an additional barrier, often making them more resistant.[6] In a mixed population, species can interact, potentially influencing the overall resistance of the community. Furthermore, the biofilm-forming capacity of some microbes can significantly increase resistance.

Q3: What is the Minimum Inhibitory Concentration (MIC) and why is it important?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[7][8][9][10] Determining the MIC is a fundamental step in assessing the effectiveness of an antimicrobial agent against a specific microbe.[7][9] For mixed populations, a modified MIC assay is necessary to determine the concentration of this compound required to inhibit the growth of all or specific targeted members of the microbial community.

Q4: How does the composition of the culture medium affect this compound's efficacy?

The components of the culture medium can significantly impact the stability and activity of this compound. For instance, certain proteins or other organic molecules in complex media may bind to the parabens in this compound, reducing their bioavailability and antimicrobial effect. The pH of the medium is also a critical factor, as this compound is most stable in a pH range of 4 to 8.[1] It is crucial to maintain consistent and well-defined media conditions throughout your experiments to ensure reproducible results.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent MIC results between replicates. - Inaccurate serial dilutions.- Uneven distribution of inoculum.- Contamination of the culture.- Use calibrated pipettes and ensure thorough mixing at each dilution step.- Vortex the inoculum suspension before and during dispensing.- Use aseptic techniques and perform sterility checks on your media and reagents.
No inhibition of microbial growth even at high this compound concentrations. - The microbial population contains highly resistant species.- Inactivation of this compound by media components.- Degradation of this compound due to improper storage or pH.- Perform MIC testing on individual isolates from the mixed population to identify resistant strains.- Consider using a chemically defined medium to minimize interactions.- Ensure this compound stock solutions are stored correctly and that the final medium pH is within the stable range (4-8).[1]
Growth of fungi or yeast but not bacteria (or vice-versa). - this compound has differential activity against different microbial kingdoms.- This is an expected outcome of selective pressure. Quantify the different populations (e.g., through selective plating or qPCR) to understand the specific effects of this compound on each group.
Difficulty in determining the MIC for the entire mixed population. - Different species in the mix have widely varying susceptibilities.- Define your experimental endpoint clearly. Are you aiming to inhibit the most resistant species or achieve a certain percentage reduction in the total population? Use techniques like CFU counting on selective agar or molecular methods to assess the impact on individual species within the mix.

Experimental Protocols and Data Presentation

Protocol: Determining the MIC of this compound for a Mixed Microbial Population

This protocol is adapted from standard broth microdilution methods to assess the efficacy of this compound against a mixed microbial population.

Materials:

  • This compound stock solution (e.g., 10% w/v in a suitable solvent like ethanol or propylene glycol)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

  • Mixed microbial population inoculum, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells and mix thoroughly. This will be your highest concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last dilution column.

    • Leave one column with only medium as a sterility control and another column with medium and inoculum as a growth control.

  • Inoculation:

    • Dilute the standardized microbial suspension into the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the diluted inoculum to all wells except the sterility control.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the microbial population (e.g., 37°C) for 18-24 hours.

  • Determining the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.[9]

    • To quantify the effect on different species, plate a small aliquot from each well onto various selective and differential agar plates. Count the colonies after incubation to determine the CFU/mL for each species at each this compound concentration.

Data Presentation: Example MIC Values

The following table summarizes hypothetical MIC data for this compound against individual bacterial species and a mixed population.

Microorganism Gram Stain Hypothetical MIC of this compound (% w/v)
Staphylococcus aureusPositive0.08
Bacillus subtilisPositive0.06
Escherichia coliNegative0.15
Pseudomonas aeruginosaNegative0.20
Mixed Population (all four species) N/A 0.25 *

*This value represents the concentration needed to inhibit the visible growth of the entire mixed population, which is dictated by the most resistant member (P. aeruginosa in this hypothetical case).

Visualizations

Diagram: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock This compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution media Sterile Growth Medium media->dilution inoculum Standardized Mixed Microbial Inoculum inoculation Inoculation of All Wells inoculum->inoculation dilution->inoculation incubation Incubation (18-24h) inoculation->incubation visual Visual Inspection for Turbidity incubation->visual plating Selective Plating & CFU Counting incubation->plating mic_det MIC Determination visual->mic_det plating->mic_det

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Diagram: Generalized Mechanism of Action of Parabens

Paraben_MoA cluster_cell Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm dna_rna DNA/RNA Synthesis enzyme Essential Enzymes This compound This compound (Parabens) This compound->membrane Disrupts Transport This compound->dna_rna Inhibits This compound->enzyme Inhibits

Caption: Generalized antimicrobial mechanism of action for parabens (this compound).

References

Technical Support Center: The Influence of pH on Nipastat Preservative Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the impact of pH on the preservative efficacy of Nipastat, a widely used paraben blend. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH range for the preservative efficacy of this compound?

This compound, a blend of methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben, demonstrates optimal stability and antimicrobial activity within a pH range of 4 to 8.[1] Within this range, the paraben molecules remain largely in their undissociated form, which is crucial for their antimicrobial action.

Q2: How does a pH outside the optimal range affect this compound's efficacy?

Both highly acidic (below pH 4) and alkaline (above pH 8) conditions can compromise the efficacy of this compound.

  • Below pH 4: While slightly acidic conditions enhance efficacy, extremely low pH can lead to the acid-catalyzed hydrolysis of the paraben esters over time, breaking them down into p-hydroxybenzoic acid and the corresponding alcohols, which have reduced antimicrobial activity.

  • Above pH 8: As the pH becomes more alkaline, the parabens begin to ionize, forming phenolate salts. This ionized form is less capable of penetrating microbial cell membranes, thus reducing its preservative effect.[1] Furthermore, alkaline conditions promote base-catalyzed hydrolysis, leading to the degradation of the parabens.[1]

Q3: I am observing reduced preservative performance in my formulation, even though the pH is within the 4-8 range. What could be the issue?

Several factors can influence this compound's efficacy even within its optimal pH range:

  • Presence of Non-ionic Surfactants: Certain non-ionic surfactants can encapsulate the paraben molecules within micelles, reducing their availability to act on microorganisms.

  • High Protein Concentration: Proteins in a formulation can bind to parabens, decreasing the concentration of free parabens available for antimicrobial activity.

  • Complex Formulations: The presence of other excipients can interfere with the activity of parabens. It is crucial to perform preservative efficacy testing (PET) on the final formulation.

Q4: Can I adjust the pH of my formulation to enhance this compound's efficacy?

Yes, to a certain extent. Generally, the antimicrobial effectiveness of parabens is greater in slightly acidic conditions.[2][3] If your formulation allows, adjusting the pH towards the lower end of the optimal range (e.g., pH 4-6) may improve preservative performance. However, the pH of the final product must also be suitable for its intended application and maintain the stability of other active ingredients.

Data Presentation: pH-Dependent Efficacy of Parabens

pHMicroorganismMethylparaben MIC (%)Ethylparaben MIC (%)Propylparaben MIC (%)Butylparaben MIC (%)
4.5Aspergillus nigerLowerLowerLowerLower
4.5Candida albicansLowerLowerLowerLower
4.5Escherichia coliLowerLowerLowerLower
4.5Pseudomonas aeruginosaLowerLowerLowerLower
4.5Staphylococcus aureusLowerLowerLowerLower
7.0 Aspergillus niger Baseline Baseline Baseline Baseline
7.0 Candida albicans Baseline Baseline Baseline Baseline
7.0 Escherichia coli Baseline Baseline Baseline Baseline
7.0 Pseudomonas aeruginosa Baseline Baseline Baseline Baseline
7.0 Staphylococcus aureus Baseline Baseline Baseline Baseline
8.5Aspergillus nigerHigherHigherHigherHigher
8.5Candida albicansHigherHigherHigherHigher
8.5Escherichia coliHigherHigherHigherHigher
8.5Pseudomonas aeruginosaHigherHigherHigherHigher
8.5Staphylococcus aureusHigherHigherHigherHigher

Note: "Lower" indicates a lower required concentration for inhibition (higher efficacy) compared to the baseline at pH 7.0. "Higher" indicates a higher required concentration (lower efficacy). The antimicrobial activity of parabens also increases with the length of the alkyl chain, meaning butylparaben is generally more potent than propylparaben, and so on.

Experimental Protocols

To quantitatively assess the impact of pH on this compound's efficacy in your specific formulation, a modified Antimicrobial Effectiveness Test (AET), based on the principles of the USP <51> challenge test, is recommended.

Objective: To determine the log reduction of microbial populations in a product preserved with this compound at various pH levels over a 28-day period.

Materials:

  • Your final product formulation containing this compound.

  • Solutions for pH adjustment (e.g., citric acid, sodium hydroxide).

  • Standard challenge microorganisms (ATCC strains):

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

    • Escherichia coli (ATCC 8739)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Staphylococcus aureus (ATCC 6538)

  • Sterile culture media (e.g., Tryptic Soy Broth/Agar, Sabouraud Dextrose Broth/Agar).

  • Sterile containers.

  • Incubator.

  • Equipment for microbial enumeration (e.g., plating supplies, colony counter).

Methodology:

  • Preparation of Product Samples:

    • Prepare batches of your final formulation.

    • Divide the formulation into several sterile containers.

    • Adjust the pH of each container to the desired levels for testing (e.g., pH 4, 5, 6, 7, 8) using appropriate sterile acidic or basic solutions. Ensure the pH remains stable throughout the test period.

  • Preparation of Microbial Inoculum:

    • Culture each of the five standard microorganisms according to standard laboratory procedures to achieve a final concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation of Product Samples:

    • For each pH level, inoculate a separate container of the product with one of the test microorganisms. The final concentration of the microorganism in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

    • Thoroughly mix the inoculated product to ensure uniform distribution of the microorganisms.

    • Store the inoculated containers at a controlled temperature (typically 20-25°C) and protected from light.

  • Microbial Enumeration (Plating):

    • At specified time intervals (e.g., Day 0, 7, 14, and 28), withdraw an aliquot from each inoculated container.

    • Perform serial dilutions and plate onto appropriate agar media.

    • Incubate the plates under suitable conditions (e.g., 30-35°C for bacteria, 20-25°C for fungi).

  • Data Analysis:

    • Count the number of colony-forming units (CFU) on the plates at each time point.

    • Calculate the log reduction in microbial population from the initial count for each pH level and each microorganism.

    • Compare the log reduction values across the different pH levels to determine the impact on preservative efficacy.

Visualizations

Nipastat_Efficacy_pH cluster_pH_Scale pH Scale cluster_Nipastat_State This compound (Paraben) State cluster_Efficacy Preservative Efficacy pH4 < pH 4 (Highly Acidic) pH4_8 pH 4 - 8 (Optimal Range) hydrolysis Hydrolysis Products (Reduced Activity) pH4->hydrolysis Acid-catalyzed hydrolysis pH8 > pH 8 (Alkaline) undissociated Undissociated Form (Active) pH4_8->undissociated Predominant form pH8->hydrolysis Base-catalyzed hydrolysis ionized Ionized (Phenolate) Form (Reduced Activity) pH8->ionized Ionization to phenolate high_efficacy High Efficacy undissociated->high_efficacy reduced_efficacy Reduced Efficacy hydrolysis->reduced_efficacy ionized->reduced_efficacy

Caption: Relationship between pH and this compound's preservative efficacy.

Experimental_Workflow start Start prep_samples Prepare Product Samples at Different pH Values start->prep_samples inoculate Inoculate Samples prep_samples->inoculate prep_inoculum Prepare Microbial Inoculum (5 Strains) prep_inoculum->inoculate incubate Incubate at 20-25°C inoculate->incubate sampling Sample at Day 0, 7, 14, 28 incubate->sampling plate Plate and Enumerate CFUs sampling->plate analyze Calculate Log Reduction plate->analyze end End analyze->end

Caption: Experimental workflow for testing pH impact on this compound efficacy.

References

strategies to reduce Nipastat interaction with active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to reduce interactions between the novel excipient Nipastat and active pharmaceutical ingredients (APIs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during formulation development with this compound.

Issue 1: Altered API Dissolution Profile in the Presence of this compound

Question: We observed a significant decrease in the dissolution rate of our API when formulated with this compound. What could be the cause and how can we address this?

Answer:

A decreased dissolution rate can significantly impact the bioavailability of your API.[1] This issue often arises from physical or chemical interactions between the API and excipients.

Potential Causes:

  • Formation of a Poorly Soluble Complex: this compound may form a non-covalent complex with the API, reducing its solubility.

  • Physical Adsorption: The API may adsorb onto the surface of this compound particles, leading to poor wetting and slower dissolution.

  • Increased Viscosity: this compound might be gelling or increasing the viscosity of the dissolution medium at the micro-environmental level, hindering drug release.

Troubleshooting Steps:

  • Characterize the Interaction:

    • Perform solid-state characterization (e.g., DSC, XRD, FTIR) of API-Nipastat binary mixtures to look for physical or chemical changes.

    • Conduct solubility studies of the API in the presence of varying concentrations of this compound.

  • Formulation Adjustments:

    • Incorporate a Solubilizer: The addition of a suitable surfactant or cyclodextrin can help to disrupt the API-Nipastat interaction and improve solubility.[2][3]

    • Modify the Formulation pH: If the interaction is pH-dependent, adjusting the micro-environmental pH with buffering agents can be an effective strategy.[3]

    • Physical Separation: Consider granulation or coating of the API or this compound to create a physical barrier.[4]

  • Process Optimization:

    • Alter the Granulation Method: Switching from wet granulation to dry granulation or direct compression can sometimes mitigate interactions that are facilitated by the presence of a solvent.

Issue 2: Appearance of a New Degradation Peak in Stability Studies

Question: A new, unidentified peak is appearing in the HPLC chromatogram of our drug product containing this compound during accelerated stability studies. How do we investigate this?

Answer:

The appearance of a new peak suggests a chemical incompatibility between the API and this compound, leading to the degradation of the API.[5] It is crucial to identify this degradant and its formation pathway.

Potential Causes:

  • Direct Reaction: A functional group on the API may be reacting directly with a functional group on this compound.

  • Catalysis of Degradation: this compound or impurities within it may be catalyzing a known degradation pathway of the API (e.g., hydrolysis, oxidation).

  • Reactive Impurities: Trace impurities in this compound could be responsible for the degradation.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: This will help to elucidate the degradation pathway of the API and determine if the new peak corresponds to a known degradant.[6][7] (See Experimental Protocol 1).

  • Perform an API-Excipient Compatibility Study: This study will confirm if the interaction is specific to this compound. (See Experimental Protocol 2).

  • Characterize the Degradant: Isolate the new peak using preparative HPLC and characterize its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR).

  • Mitigation Strategies:

    • Select an Alternative Excipient: If the interaction is confirmed and cannot be mitigated, replacing this compound may be necessary.

    • Introduce an Antioxidant or pH Modifier: If the degradation is oxidative or pH-catalyzed, adding an antioxidant or a buffering agent can improve stability.[4]

    • Purify this compound: If a reactive impurity is identified, work with the supplier to obtain a higher purity grade of this compound.

Issue 3: Physical Instability of the Dosage Form

Question: Our tablets formulated with this compound are showing signs of capping and lamination during compression. What could be the cause?

Answer:

Capping and lamination are common tablet manufacturing issues that can be related to formulation properties.[8]

Potential Causes:

  • Poor Compressibility: this compound may be negatively impacting the compressibility of the overall formulation blend.

  • Inadequate Binder: The chosen binder may not be effective in the presence of this compound.

  • Excessive Fines: The formulation may have an excess of fine particles, leading to air entrapment.

Troubleshooting Steps:

  • Evaluate Powder Properties: Characterize the flowability and compressibility of the formulation blend with and without this compound.

  • Optimize Binder: Experiment with different binders or adjust the concentration of the current binder.

  • Adjust Compression Parameters: Modify the pre-compression and main compression forces on the tablet press.[9]

  • Granulation: If direct compression is being used, consider implementing a wet or dry granulation process to improve powder properties.[9]

FAQs

Q1: What is the primary function of this compound in a formulation?

A1: this compound is a novel, multi-functional excipient designed to act as a stabilizer and to aid in the manufacturing process. Its specific properties may vary depending on the grade.

Q2: Are there any known reactive functional groups in this compound?

A2: The proprietary nature of this compound's structure means that information on specific reactive groups is limited. It is recommended to assume potential reactivity and conduct thorough compatibility studies.

Q3: How can I proactively screen for potential interactions with this compound?

A3: An API-excipient compatibility study is the most effective way to screen for interactions.[10][11][12] This involves analyzing binary mixtures of the API and this compound under stressed conditions.

Q4: What regulatory considerations should I be aware of when using a novel excipient like this compound?

A4: The use of a novel excipient requires extensive justification and data to support its safety and function in the final drug product. This includes thorough compatibility and stability data.[11]

Data Presentation

Table 1: Effect of this compound on API Dissolution
Formulation% API Dissolved at 15 min% API Dissolved at 30 min% API Dissolved at 60 min
Control (without this compound)85%95%99%
Formulation A (2% this compound)60%75%85%
Formulation B (5% this compound)40%55%65%
Table 2: Results of API-Excipient Compatibility Study
MixtureInitial API AssayAPI Assay after 4 weeks at 40°C/75% RHAppearance of Degradants
API alone100%99.5%None
API + Lactose99.8%99.2%None
API + this compound99.9%92.0%3.5% (Degradant X)

Experimental Protocols

Experimental Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation products of the API under various stress conditions.[7]

Methodology:

  • Prepare Solutions: Prepare solutions of the API in the following media:

    • 0.1 N HCl

    • 0.1 N NaOH

    • Water

    • 3% Hydrogen Peroxide

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate the acidic and basic solutions at 60°C for 24 hours.[6]

    • Oxidation: Store the hydrogen peroxide solution at room temperature for 24 hours.[6]

    • Thermal Degradation: Store the aqueous solution and a solid sample of the API at 80°C for 48 hours.[6]

    • Photostability: Expose the solid API to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms to identify any degradation products.

Experimental Protocol 2: API-Excipient Compatibility Study

Objective: To evaluate the chemical and physical compatibility of the API with this compound.

Methodology:

  • Prepare Binary Mixtures: Prepare binary mixtures of the API and this compound in a 1:1 ratio. Also, prepare a control sample of the API alone.

  • Stress Conditions: Store the samples under the following conditions for 4 weeks:

    • 40°C / 75% Relative Humidity (RH)

    • 50°C

  • Analysis: At predetermined time points (e.g., 1, 2, and 4 weeks), analyze the samples for:

    • Appearance: Note any changes in color or physical state.

    • Assay: Quantify the amount of remaining API using a validated HPLC method.

    • Related Substances: Determine the percentage of any degradation products formed.

    • Solid-State Characterization (Optional): Use DSC or XRD to assess any changes in the physical form of the API.

Experimental Protocol 3: Dissolution Testing

Objective: To evaluate the in vitro release of the API from a formulated dosage form.[13][14][15][16]

Methodology:

  • Apparatus: Use a USP Apparatus 2 (Paddle) or Apparatus 1 (Basket) as appropriate for the dosage form.[13]

  • Dissolution Medium: Select a dissolution medium that is relevant to the physiological environment (e.g., 0.1 N HCl, phosphate buffer pH 6.8).

  • Test Parameters:

    • Volume: 900 mL

    • Temperature: 37 ± 0.5°C

    • Paddle/Basket Speed: 50-100 RPM

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Analysis: Analyze the samples for API content using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

Visualizations

Troubleshooting_Workflow start Observed Interaction (e.g., Degradation, Dissolution Change) is_chemical Is the interaction chemical (new peak, potency loss)? start->is_chemical is_physical Is the interaction physical (dissolution change, poor flow)? start->is_physical is_chemical->is_physical No forced_degradation Conduct Forced Degradation Study is_chemical->forced_degradation Yes solid_state_analysis Solid-State Analysis (DSC, XRD, FTIR) is_physical->solid_state_analysis Yes compatibility_study Conduct API-Excipient Compatibility Study forced_degradation->compatibility_study characterize_degradant Characterize Degradant (LC-MS, NMR) compatibility_study->characterize_degradant mitigate_chemical Mitigation Strategies: - Add Stabilizers (Antioxidants, Buffers) - Purify Excipient - Physical Separation (Coating) - Select Alternative Excipient characterize_degradant->mitigate_chemical dissolution_testing Perform Dissolution Profile Analysis solid_state_analysis->dissolution_testing powder_characterization Characterize Powder Properties dissolution_testing->powder_characterization mitigate_physical Mitigation Strategies: - Add Solubilizers/Wetting Agents - pH Modification - Optimize Particle Size - Change Manufacturing Process - Select Alternative Excipient powder_characterization->mitigate_physical

Caption: Troubleshooting workflow for this compound-API interactions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_api API Alone (Control) stress_conditions Incubate at: - 40°C / 75% RH - 50°C for 4 weeks prep_api->stress_conditions prep_binary API + this compound (1:1 ratio) prep_binary->stress_conditions prep_wet API + this compound + Water (Stressed Condition) prep_wet->stress_conditions analysis_visual Visual Appearance stress_conditions->analysis_visual analysis_hplc HPLC: - Assay - Related Substances stress_conditions->analysis_hplc analysis_dsc DSC/XRD (Optional) stress_conditions->analysis_dsc result Evaluate Compatibility - Potency Loss < 5%? - Degradants < 1%? analysis_visual->result analysis_hplc->result analysis_dsc->result

Caption: Workflow for an API-Excipient compatibility study.

Signaling_Pathway_Interaction cluster_interaction Potential Interaction with this compound API API (e.g., Kinase Inhibitor) Receptor Cell Surface Receptor API->Receptor Binds This compound This compound Complex API->this compound Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response Substrate->Response Degradant API Degradant (Inactive) This compound->Degradant Forms

Caption: Hypothetical impact of this compound on an API's signaling pathway.

References

Technical Support Center: Overcoming Nipastat Insolubility in Oil-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the insolubility of Nipastat in oil-based formulations. This compound is a broad-spectrum antimicrobial agent, a mixture of five paraben esters: methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben.[1][2][3] While effective as a preservative, its utility in anhydrous or oil-based systems can be limited by its solubility.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues encountered during experimental work.

Q1: My this compound is not dissolving in my chosen oil, even at low concentrations. What are the initial steps I should take?

A1: When facing initial solubility challenges, a systematic approach is crucial. First, verify the purity and dryness of both the this compound and the oil, as impurities or moisture can significantly impact solubility. Gentle heating of the oil to between 60-80°C while stirring can enhance the dissolution rate. However, be mindful of the thermal stability of both this compound and your oil.[4] Ensure you are using adequate agitation and allow sufficient time for dissolution to occur, as the process can be slow.

Q2: I've tried heating the formulation, but the this compound precipitates out upon cooling. How can I prevent this?

A2: Precipitation upon cooling indicates that the formulation is a supersaturated system. To prevent this, consider the following strategies:

  • Use of Co-solvents: Incorporating a co-solvent that is miscible with the oil and has a higher affinity for this compound can help maintain its solubility as the formulation cools.[5][6]

  • Addition of Crystallization Inhibitors: Certain polymers can act as crystallization inhibitors, preventing the this compound from precipitating out of the solution.

  • Controlled Cooling Rate: A slower, more controlled cooling process can sometimes prevent rapid precipitation.

Q3: What are the best co-solvents to improve this compound solubility in an oil-based system?

A3: The choice of co-solvent is critical and depends on the specific oil being used and the final application of the formulation. Effective co-solvents for oil-based systems typically have some degree of polarity to interact with the this compound while remaining miscible with the oil.[7] Commonly used co-solvents include:

  • Propylene Glycol (PG): Often used to dissolve parabens before their incorporation into a larger formulation.[4]

  • Ethanol: Can be effective, but its volatility may be a concern for some applications.[8]

  • Polyethylene Glycols (PEGs) (e.g., PEG 400): These can enhance the solubility of poorly soluble drugs in various formulations.[7]

  • Transcutol® (Diethylene glycol monoethyl ether): A powerful solubilizing agent used in pharmaceutical formulations.[9]

Q4: Can surfactants or emulsifiers help with this compound's insolubility?

A4: Yes, surfactants can significantly enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) in both aqueous and non-aqueous systems.[10][11] In an oil-based system, surfactants can create reverse micelles that encapsulate the more polar this compound molecules, allowing them to be dispersed within the oil.[11] Non-ionic surfactants like Polysorbates (e.g., Polysorbate 80) or sorbitan esters are often good starting points.[12] The selection will depend on the required hydrophilic-lipophilic balance (HLB) for your specific oil system.

Q5: Are there alternative formulation strategies I should consider for oil-based delivery of this compound?

A5: If direct solubilization remains a challenge, consider these alternative strategies:

  • Microemulsions/Nanoemulsions: These are thermodynamically stable, transparent dispersions of oil and water (or another polar solvent) stabilized by a surfactant and co-surfactant.[13] this compound can be dissolved in the appropriate phase of the microemulsion.

  • Suspensions: If the goal is not a clear solution, creating a stable suspension of micronized this compound particles in the oil can be a viable option. This requires the use of wetting agents and suspending agents to ensure homogeneity and prevent settling.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be designed.[14][15] In these systems, the this compound is dissolved in a mixture of oils, surfactants, and co-solvents that, upon gentle agitation in an aqueous environment, form a fine emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic solubility of this compound in common pharmaceutical oils?

A1: The solubility of this compound, being a mixture of parabens, will vary depending on the specific composition of the paraben blend and the nature of the oil. Generally, parabens are more soluble in organic solvents and oils than in water.[16][17] The solubility tends to decrease as the alkyl chain length of the paraben increases. For instance, propylparaben is freely soluble in most oils, while its solubility in water is low.[16] Precise quantitative data often needs to be determined experimentally for a specific oil.

Q2: How does temperature affect the solubility of this compound in oil?

A2: For most solid solutes in liquid solvents, solubility increases with temperature.[17] This holds true for this compound in oil. Applying heat is a common method to increase the amount of this compound that can be dissolved. However, it is crucial to ensure that the temperature used does not degrade the this compound or the oil. The increased solubility at higher temperatures may lead to precipitation upon cooling if the solution becomes supersaturated at room temperature.[4]

Q3: What analytical methods are suitable for determining this compound concentration in oil-based formulations?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound in oil-based formulations.[18] The method typically involves dissolving a known amount of the formulation in a suitable solvent (like methanol or acetonitrile), filtering the sample to remove any undissolved particles or excipients, and then injecting it into the HPLC system.[18] A calibration curve prepared with known concentrations of this compound standards is used for accurate quantification.

Q4: Are there any known incompatibilities between this compound and common excipients used in oil-based formulations?

A4: this compound is generally stable and compatible with a wide range of excipients. However, it can be incompatible with strong alkalis and iron salts.[16] The antimicrobial efficacy of parabens can be reduced by interactions with certain non-ionic surfactants, although this is more commonly observed in aqueous systems. It is always recommended to conduct compatibility studies with your specific formulation excipients.

Data Presentation

Table 1: Qualitative Solubility of Propylparaben (a key component of this compound) in Various Solvents.

Solvent TypeSolvent ExampleSolubility ProfileReference
Water Purified WaterSlightly soluble[16][19]
Alcohols EthanolFreely Soluble[16]
Oils Fixed OilsPractically Insoluble (for sodium salt)[20]
Organic Solvents Acetone, EtherFreely Soluble[16]

Note: Quantitative solubility data is highly dependent on the specific grade of oil and the exact composition of the this compound blend. Experimental determination is strongly recommended.

Table 2: Common Strategies and Excipients for Enhancing Solubility.

StrategyExcipient ClassExamplesMechanism of Action
Co-solvency Glycols, AlcoholsPropylene Glycol, PEG 400, EthanolModifies the polarity of the solvent system to better accommodate the solute.[6]
Surfactant Solubilization Non-ionic SurfactantsPolysorbates, Sorbitan EstersForms micelles or reverse micelles that entrap the drug molecules, increasing apparent solubility.
Lipid-Based Systems Oils, Surfactants, Co-solventsSEDDS formulationsThe drug is dissolved in a lipidic pre-concentrate that spontaneously emulsifies in vivo.[14]

Experimental Protocols

Protocol 1: Method for Determining this compound Solubility in Oil

  • Objective: To determine the saturation solubility of this compound in a selected oil at a specific temperature (e.g., 25°C).

  • Materials: this compound powder, selected pharmaceutical-grade oil, screw-capped vials, analytical balance, thermostatically controlled shaker or water bath, filtration system (e.g., 0.45 µm PTFE syringe filters), HPLC system.

  • Procedure:

    • Add an excess amount of this compound powder to a known volume or weight of the selected oil in a glass vial. The excess is to ensure that saturation is reached.

    • Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow undissolved material to sediment.

    • Carefully withdraw a sample from the clear supernatant.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove any suspended particles.

    • Accurately weigh and dilute the filtered sample with a suitable solvent (e.g., methanol) to a concentration within the working range of your analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Calculate the solubility in mg/mL or %w/w.

Protocol 2: Preparation of a Stabilized this compound Oil-based Formulation using a Co-solvent Approach

  • Objective: To prepare a physically stable, clear solution of this compound in oil using a co-solvent.

  • Materials: this compound powder, selected oil, selected co-solvent (e.g., Propylene Glycol), glass beaker, magnetic stirrer with hotplate, thermometer.

  • Procedure:

    • Determine the target concentration of this compound in the final formulation.

    • In a beaker, combine the required amount of this compound and the co-solvent.

    • Gently heat the mixture to 40-50°C while stirring until the this compound is completely dissolved in the co-solvent. This forms the this compound concentrate.

    • In a separate, larger beaker, place the required amount of the oil and begin stirring.

    • Slowly add the this compound concentrate to the stirring oil.

    • Continue to stir the mixture until a homogenous, clear solution is obtained.

    • Allow the solution to cool to room temperature while continuing to stir.

    • Visually inspect the final formulation for any signs of precipitation or cloudiness after 24 hours at room temperature and under refrigerated conditions.

Visualizations

G start This compound Insolubility Observed in Oil check_purity Step 1: Verify Purity & Dryness of This compound & Oil start->check_purity simple_methods Step 2: Apply Simple Methods check_purity->simple_methods heat_agitate Gentle Heating (60-80°C) & Agitation simple_methods->heat_agitate precip_check Precipitation on Cooling? heat_agitate->precip_check advanced_methods Step 3: Implement Advanced Strategies precip_check->advanced_methods Yes success Solubility Achieved precip_check->success No cosolvent Add Co-solvent (e.g., PG, PEG 400) advanced_methods->cosolvent surfactant Incorporate Surfactant (e.g., Polysorbate 80) advanced_methods->surfactant alt_formulation Consider Alternative Formulation (e.g., Suspension, SEDDS) advanced_methods->alt_formulation cosolvent->success surfactant->success alt_formulation->success G cluster_0 Initial State cluster_1 Intervention cluster_2 Resulting System This compound Insoluble this compound (Solute) oil Oil Vehicle (Non-polar Solvent) mixed_solvent Modified Solvent System (Altered Polarity) This compound->mixed_solvent Low Affinity oil->mixed_solvent cosolvent Co-solvent Addition (e.g., Propylene Glycol) cosolvent->mixed_solvent sol_this compound Solubilized this compound mixed_solvent->sol_this compound Increased Solubility

References

identifying sources of preservative failure in Nipastat formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nipastat formulations. This compound is a broad-spectrum preservative system effective against bacteria, mold, and yeast. However, its efficacy can be compromised by various factors during formulation. This guide will help you identify and address potential sources of preservative failure in your experiments.

Troubleshooting Guide: Identifying Sources of Preservative Failure

Preservative failure in a formulation can manifest as visible microbial growth, changes in physical appearance (e.g., color, odor, viscosity), or failure to meet acceptance criteria in a preservative efficacy test (PET). The following guide provides a systematic approach to troubleshooting these issues.

Question: My this compound-preserved formulation is showing signs of microbial contamination. What are the initial steps I should take to troubleshoot this issue?

Answer:

When faced with microbial contamination in a this compound formulation, a logical and systematic investigation is crucial. The first step is to confirm the contamination and then to systematically evaluate the formulation and its components.

Initial Troubleshooting Workflow

G A Microbial Contamination Suspected B Confirm Contamination (Microbial Identification) A->B C Review Formulation Records B->C D Check this compound Concentration C->D E Verify pH of the Formulation C->E F Investigate Potential Interactions C->F G Evaluate Manufacturing Process C->G H Conduct Preservative Efficacy Test (PET) D->H E->H F->H G->H I Reformulate or Adjust H->I

Caption: A flowchart for initial troubleshooting of microbial contamination.

Detailed Steps:

  • Confirm Contamination: First, confirm that the observed issue is indeed microbial contamination. This can be done by plating a sample of the product on appropriate growth media to isolate and identify the contaminating microorganisms. Knowing the type of microbe (e.g., Gram-negative bacteria, mold) can provide clues about the potential source of the failure.

  • Review Formulation Records: Carefully review the formulation batch records.

    • This compound Concentration: Double-check the calculations and the amount of this compound added to the formulation. Ensure it falls within the recommended use level, typically 0.05% to 0.3% of the total weight.[1]

    • pH of the Final Formulation: this compound is most stable and effective in a pH range of 4 to 8.[2] Verify that the final pH of your formulation is within this range. A pH outside this range can lead to the hydrolysis and inactivation of the parabens in this compound.

    • Ingredient List: Scrutinize the list of excipients for any known inactivating ingredients.

  • Investigate Potential Interactions: Certain ingredients can interact with this compound and reduce its efficacy.

    • Non-ionic Surfactants: High concentrations of non-ionic surfactants, such as polysorbates (e.g., Polysorbate 80) and ethoxylated fatty alcohols, can encapsulate the paraben molecules within micelles, making them unavailable to act as preservatives.

    • Polymers: Some polymers, like polyethylene glycols (PEGs) and certain cellulosic derivatives, can bind to parabens, reducing their free concentration in the aqueous phase.

    • Proteins and Gums: Natural polymers like proteins and gums can also interact with and inactivate parabens.

  • Evaluate the Manufacturing Process:

    • Contaminated Raw Materials: Test raw materials, especially water, for microbial contamination.

    • Sanitization of Equipment: Ensure that all manufacturing equipment was properly sanitized before use.

    • Storage Conditions: Verify that the product was stored at the recommended temperature and humidity. High temperatures can degrade preservatives, while high humidity can encourage microbial growth.[3]

  • Conduct a Preservative Efficacy Test (PET): If the cause is still not apparent, a formal PET (also known as a challenge test) should be conducted to quantitatively assess the effectiveness of the preservative system in the formulation.

Frequently Asked Questions (FAQs)

Formulation and Compatibility

Q1: What is the optimal pH range for formulations containing this compound?

A1: this compound is stable and effective within a pH range of 4 to 8.[2] Outside of this range, the paraben esters can undergo hydrolysis, leading to a loss of antimicrobial activity.

Q2: Can I use this compound in an oil-based formulation?

A2: While this compound is a powder, it is typically dissolved in the water phase of an emulsion or an aqueous formulation where microbial growth is most likely to occur. In anhydrous (water-free) oil-based formulations, the risk of microbial growth is lower, but contamination can still be introduced, for instance, through user handling. If an anhydrous product may come into contact with water during use, a preservative like this compound is recommended. The different parabens in this compound have varying oil/water partition coefficients, which allows for some presence in both phases of an emulsion.

Q3: My formulation contains a high concentration of Polysorbate 80. Could this be the reason for preservative failure?

A3: Yes, this is a likely cause. Non-ionic surfactants like Polysorbate 80 can form micelles that entrap the paraben molecules, reducing the concentration of free parabens in the aqueous phase available to inhibit microbial growth. This effect is concentration-dependent.

Illustrative Impact of Polysorbate 80 on Paraben Efficacy

Polysorbate 80 Concentration (% w/w)Illustrative Reduction in Free Methylparaben (%)
1%~10%
5%~40%
10%~75%

Note: This table is for illustrative purposes to demonstrate the trend of paraben inactivation with increasing surfactant concentration. Actual values can vary based on the specific formulation.

Q4: Are there any known incompatibilities between this compound and common gelling agents like Carbomer?

A4: The interaction between parabens and Carbomer is complex. Some studies suggest that at certain concentrations, Carbopol® polymers can have a synergistic effect on the antimicrobial activity of parabens against some bacteria. However, other reports indicate potential for binding and reduced efficacy. The impact can be dependent on the pH, the specific grade of Carbomer, and the overall formulation matrix. It is recommended to perform a PET on any new formulation containing this compound and Carbomer to confirm preservative efficacy.

Preservative Efficacy Testing (PET)

Q5: What is a Preservative Efficacy Test (PET) and when should I perform one?

A5: A PET, or challenge test, is an essential microbiological test that evaluates the effectiveness of a preservative system in a formulation.[4] It involves intentionally inoculating the product with a known concentration of specific microorganisms and then monitoring the microbial population over a period of 28 days.[5] You should perform a PET during product development, when changing the formulation or packaging, and as part of routine quality control.

Q6: What microorganisms are typically used in a PET for this compound-containing formulations?

A6: The standard organisms for a PET are specified in pharmacopeias such as the USP <51>. These include:

  • Bacteria: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa[6][7]

  • Yeast: Candida albicans[6][7]

  • Mold: Aspergillus brasiliensis[6][7]

Q7: How do I interpret the results of a PET?

A7: The results of a PET are interpreted based on the log reduction of the microbial population at specific time points (e.g., 7, 14, and 28 days). The acceptance criteria vary depending on the product category (e.g., topical, oral, ophthalmic) and the specific pharmacopeia being followed. Generally, for topical products, a significant reduction in bacteria (e.g., 2-log reduction by day 14) and no increase in yeast and mold are required.

PET Acceptance Criteria for Topical Products (Illustrative Example based on USP <51>)

MicroorganismDay 7Day 14Day 28
Bacteria≥ 1.0 log reduction≥ 3.0 log reductionNo increase
Yeast & MoldNo increaseNo increaseNo increase

Note: "No increase" is defined as not more than a 0.5 log10 unit increase from the previous measurement.

Experimental Protocols

Protocol: Preservative Efficacy Test (PET) - USP <51> Method

This protocol provides a general overview of the PET procedure. It is crucial to refer to the official USP <51> chapter for detailed instructions and acceptance criteria for your specific product category.

1. Preparation of Inoculum:

  • Culture the specified microorganisms (S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis) on appropriate agar media.

  • Harvest the cultures and suspend them in a sterile saline solution.

  • Adjust the concentration of each microbial suspension to approximately 1 x 10^8 colony-forming units (CFU)/mL.

2. Inoculation of the Product:

  • Dispense equal portions of your formulation into five separate, sterile containers.

  • Inoculate each container with one of the five microbial suspensions. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.

  • The final concentration of microorganisms in the product should be between 1 x 10^5 and 1 x 10^6 CFU/mL or g.

  • Thoroughly mix the inoculated product to ensure even distribution of the microorganisms.

3. Incubation and Sampling:

  • Incubate the inoculated containers at a controlled temperature of 22.5 ± 2.5 °C.

  • Withdraw samples from each container at specified intervals: 0, 7, 14, and 28 days.

4. Microbial Enumeration:

  • At each time point, perform a plate count on the samples to determine the number of viable microorganisms.

  • This typically involves making serial dilutions of the product in a suitable neutralizing broth (to inactivate the this compound) and then plating the dilutions on agar.

  • Incubate the plates and count the resulting colonies.

5. Calculation and Interpretation:

  • Calculate the log reduction in the microbial population at each time point compared to the initial count at day 0.

  • Compare the results to the acceptance criteria specified in USP <51> for your product category.

Experimental Workflow for PET

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Microbial Cultures B Harvest and Suspend Microbes A->B C Adjust Inoculum Concentration B->C D Inoculate Formulation Samples C->D E Incubate at Controlled Temperature D->E F Sample at Day 0, 7, 14, 28 E->F G Perform Plate Counts F->G H Calculate Log Reduction G->H I Compare to Acceptance Criteria H->I

Caption: A workflow diagram for the Preservative Efficacy Test (PET).

References

how to improve the synergistic effect of Nipastat with other preservatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synergistic effect of Nipastat™, a broad-spectrum preservative blend, with other preservatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your formulation and research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound™ and what is its composition?

A1: this compound™ is the brand name for a preservative blend produced by Clariant.[1][2] It is a mixture of five paraben esters: methylparaben (50-60%), butylparaben (12-17%), ethylparaben (13-18%), propylparaben (6-9%), and isobutylparaben (6-9%).[1] This combination of parabens provides a broad spectrum of antimicrobial activity against bacteria, mold, and yeast.[1] It is commonly used in pharmaceuticals, cosmetics, and food products.[1]

Q2: Why should I consider using this compound™ in combination with other preservatives?

A2: Combining preservatives can lead to a synergistic effect, where the total antimicrobial activity of the combination is greater than the sum of the individual preservatives' effects.[3] This allows for the use of lower concentrations of individual preservatives, which can reduce the risk of skin irritation and sensitization.[4][5] Furthermore, combining preservatives can broaden the spectrum of antimicrobial activity and enhance the overall robustness of the preservation system.[3]

Q3: Which preservatives are known to have a synergistic effect with this compound™?

A3: Phenoxyethanol is a commonly used preservative that exhibits a synergistic effect when combined with parabens.[6] This combination is effective against a wide range of microorganisms. Additionally, "preservative boosters" or potentiating agents like ethylhexylglycerin can be used to enhance the efficacy of this compound™. These agents can destabilize microbial cell membranes, allowing the primary preservatives to penetrate more easily.[7]

Q4: What is the recommended use level for this compound™?

A4: The recommended final concentration of this compound™ in a product is typically between 0.05% and 0.3% of the total weight.[1][8]

Q5: What is the optimal pH range for the efficacy of this compound™?

A5: this compound™ is stable and effective over a pH range of 4 to 8.[1] However, the efficacy of parabens generally decreases at a pH above 8 due to the formation of less active phenolate ions.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the synergistic effect of this compound™.

Problem Potential Cause(s) Recommended Solution(s)
Failed Preservative Efficacy Test (PET) despite using a synergistic combination. Inactivation by formulation ingredients: Non-ionic surfactants (e.g., Polysorbate 80), certain polymers, and proteins can encapsulate or bind to preservatives, reducing their availability and efficacy.[11]Review your formulation for potential inactivating ingredients. Consider increasing the preservative concentration or choosing alternative surfactants/polymers. Conduct a neutralization validation study to ensure the test method is not being inhibited.[12]
Incorrect pH of the final formulation: The efficacy of parabens can be reduced at pH levels above 8.[9][10]Measure and adjust the pH of your formulation to be within the optimal range for this compound™ and its synergistic partner (typically pH 4-8).[1]
High microbial load in raw materials or manufacturing environment: A high initial bioburden can overwhelm the preservative system.Test all raw materials for microbial contamination. Implement and maintain good manufacturing practices (GMP) to minimize contamination during production.
Inconsistent or unexpected results in synergy testing (e.g., Checkerboard Assay). Solubility issues: this compound™ or the co-preservative may not be fully dissolved in the test medium, leading to inaccurate concentration assessments.Ensure complete solubilization of the preservatives in the test medium. For this compound™, which is a powder, it may be necessary to create a stock solution in a suitable solvent before diluting it in the test medium.
Interaction with test medium components: Components of the microbiological growth medium could potentially interact with the preservatives.Use a standardized and recommended medium for preservative efficacy testing. If antagonism is suspected, a different medium could be evaluated.
Signs of product instability (e.g., phase separation, discoloration) after adding the preservative combination. Chemical incompatibility: The preservative blend may be reacting with other ingredients in the formulation.Evaluate the chemical compatibility of the preservative system with all other formulation components individually and in combination. Accelerated stability testing can help identify potential issues.
Difficulty in achieving a broad spectrum of activity. Resistant microbial strains: The contaminating microorganisms may be inherently resistant to the chosen preservative combination.Identify the specific contaminating microorganisms. Consider adding a preservative with a different mechanism of action to the blend to target the resistant strains. For example, if the primary blend is weak against fungi, add a potent antifungal agent.

Quantitative Data on Synergistic Effects

The following table provides illustrative examples of the synergistic effects observed when combining a paraben blend, such as this compound™, with phenoxyethanol. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates higher antimicrobial efficacy. The Fractional Inhibitory Concentration (FIC) Index is calculated to determine the nature of the interaction between two antimicrobial agents.

FIC Index Interpretation:

  • ≤ 0.5: Synergy

  • > 0.5 to 4.0: Additive or Indifference

  • > 4.0: Antagonism

Disclaimer: The following data are representative examples to illustrate the concept of synergy and may not reflect the exact results for all formulations. Experimental validation is crucial.

MicroorganismPreservativeMIC (alone) (%)MIC (in combination) (%)FIC IndexInteraction
Staphylococcus aureusParaben Blend0.200.100.5Additive
Phenoxyethanol0.500.25
Pseudomonas aeruginosaParaben Blend0.300.0750.375Synergy
Phenoxyethanol0.400.10
Candida albicansParaben Blend0.150.050.417Synergy
Phenoxyethanol0.600.10
Aspergillus brasiliensisParaben Blend0.100.050.75Additive
Phenoxyethanol0.400.20

Experimental Protocols

Checkerboard Assay for Synergy Assessment

This method is used to evaluate the in vitro synergistic effect of two preservatives.

Methodology:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of this compound™ and the second preservative (e.g., phenoxyethanol) in a suitable solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound™ along the x-axis and the second preservative along the y-axis. This creates a matrix of wells with varying concentrations of both preservatives.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, P. aeruginosa, C. albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.[13]

  • Incubation: Incubate the plate at an appropriate temperature and duration for the test microorganism (e.g., 30-35°C for 24-48 hours for bacteria, 20-25°C for 48-72 hours for fungi).

  • Determine MIC: The MIC is the lowest concentration of the preservative(s) that inhibits visible growth of the microorganism.

  • Calculate FIC Index: The Fractional Inhibitory Concentration (FIC) Index is calculated using the following formula: FIC Index = FIC of this compound™ + FIC of Preservative B Where:

    • FIC of this compound™ = (MIC of this compound™ in combination) / (MIC of this compound™ alone)

    • FIC of Preservative B = (MIC of Preservative B in combination) / (MIC of Preservative B alone)

Time-Kill Curve Assay

This assay evaluates the rate at which a preservative system kills a microbial population over time.

Methodology:

  • Prepare Test Samples: Prepare the final product formulation containing this compound™ alone, the second preservative alone, and the combination of both at their desired concentrations. A control sample with no preservative should also be prepared.

  • Inoculation: Inoculate each sample with a standardized suspension of the test microorganism to a final concentration of approximately 1 x 10^6 CFU/mL.

  • Sampling and Plating: At predetermined time intervals (e.g., 0, 6, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Neutralization and Dilution: Neutralize the preservative in the aliquot using a suitable neutralizing broth and perform serial dilutions.

  • Plating and Incubation: Plate the dilutions onto an appropriate agar medium and incubate under suitable conditions.

  • Colony Counting: After incubation, count the number of viable colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log10 of the CFU/mL against time for each sample. A synergistic effect is indicated if the combination shows a significantly faster and greater reduction in microbial count compared to the individual preservatives.

Visualizations

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock_this compound Prepare this compound™ Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate stock_this compound->serial_dilution stock_preservative_b Prepare Preservative B Stock Solution stock_preservative_b->serial_dilution microorganism_prep Prepare Standardized Microorganism Inoculum inoculation Inoculate Wells microorganism_prep->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation determine_mic Determine MIC incubation->determine_mic calculate_fic Calculate FIC Index determine_mic->calculate_fic interpret_results Interpret Synergy calculate_fic->interpret_results

Caption: Workflow for the Checkerboard Assay to determine preservative synergy.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions failed_pet Failed Preservative Efficacy Test inactivation Ingredient Inactivation failed_pet->inactivation ph_issue Incorrect pH failed_pet->ph_issue high_bioburden High Initial Bioburden failed_pet->high_bioburden resistance Microbial Resistance failed_pet->resistance reformulate Review/Reformulate inactivation->reformulate adjust_ph Adjust pH ph_issue->adjust_ph gmp Improve GMP high_bioburden->gmp broaden_spectrum Broaden Antimicrobial Spectrum resistance->broaden_spectrum

Caption: Troubleshooting logic for failed preservative efficacy tests.

References

Technical Support Center: Addressing Discoloration in Formulations Containing Nipastat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration issues in formulations containing Nipastat. This compound is a broad-spectrum antimicrobial preservative blend composed of methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben.[1][2] While effective, interactions within a formulation can sometimes lead to undesirable color changes.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound and at what pH is it stable?

A1: this compound is a white powder. It is stable in formulations with a pH range of 4 to 8.[3]

Q2: What are the common causes of discoloration in formulations containing parabens like those in this compound?

A2: Discoloration in formulations with parabens can stem from several factors, including:

  • Oxidation: Parabens and other excipients can oxidize, leading to colored byproducts. This can be triggered by exposure to heat, light, or the presence of metal ions.

  • pH Shift: Deviations from the optimal pH range (4-8) can lead to the degradation of parabens, particularly under alkaline conditions (pH > 8), which can cause hydrolysis.

  • Interaction with Other Ingredients: Chemical reactions between parabens and other formulation components can generate chromophores (color-producing compounds).

  • Photodegradation: Exposure to UV light can initiate degradation pathways that result in colored substances.[4]

  • Degradation of Other Excipients: The degradation of other ingredients in the formulation, such as polysorbates, can also lead to color changes.[3]

Q3: Can the degradation of this compound itself cause discoloration?

A3: Yes, the degradation of parabens in this compound can contribute to discoloration. A primary degradation product of parabens is p-hydroxybenzoic acid.[5] Further degradation, particularly through photodegradation, can lead to the formation of compounds like hydroquinone.[5] Hydroquinone solutions are susceptible to oxidation, especially under alkaline conditions, which results in the formation of a brown-colored solution.[1][6] Therefore, the appearance of a yellow to brown tint in a formulation could be indicative of paraben degradation.[7][8]

Q4: Are there specific excipients known to interact with this compound and cause discoloration?

A4: Yes, certain excipients are more likely to be involved in discoloration when formulated with parabens:

  • Polysorbates (e.g., Polysorbate 80): The degradation of polysorbates, especially when exposed to heat, can cause a yellow discoloration in formulations that also contain parabens.[3] While a direct binding interaction exists between parabens and polysorbates, the discoloration is more likely due to the degradation of the polysorbate itself.[9][10]

  • Polyols (e.g., Glycerin, Propylene Glycol): Transesterification reactions can occur between parabens and polyols, particularly at a more alkaline pH. These reactions can lead to the formation of new, unintended esters and potentially contribute to instability and discoloration.

  • Reducing Sugars and Amino Acids: While not a direct interaction with this compound, the presence of reducing sugars and amino acids in a formulation can lead to the Maillard reaction, a non-enzymatic browning process, especially when heated.[11][12]

Troubleshooting Guide

Issue: My formulation has turned yellow/brown.

This is a common discoloration issue that can often be traced back to oxidation or degradation of one or more components in the formulation.

Troubleshooting Steps:

dot graph TD { A[Start: Yellow/Brown Discoloration Observed] --> B{Initial Assessment}; B --> C{Review Formulation Composition}; B --> D{Review Storage and Handling Conditions}; C --> E{Identify Potential Reactants}; E --> F[Polysorbates, PEGs, Polyols?]; E --> G[Trace Metals?]; D --> H{Exposed to Light or High Heat?}; H --> I[Implement Photostability Testing]; H --> J[Conduct Accelerated Stability at Lower Temp]; F --> K{pH of Formulation?}; K --> L[pH > 8?]; L --> M[Consider pH Adjustment/Buffering]; K --> N[pH 4-8?]; N --> O[Investigate Excipient Degradation]; G --> P[Add Chelating Agent (e.g., EDTA)]; O --> Q[Characterize Degradation Products (HPLC, LC-MS)]; M --> R[Reformulate with Optimized pH]; P --> S[Evaluate Stability of Reformulated Product]; I --> S; J --> S; Q --> S;

} enddot Figure 1: Troubleshooting workflow for yellow/brown discoloration.

Preventative Measures and Solutions:

  • pH Control: Maintain the formulation pH between 4 and 8 to ensure the stability of this compound.[3]

  • Antioxidants: The addition of antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or sodium metabisulfite can help prevent the oxidation of hydroquinone and other susceptible ingredients.[13]

  • Chelating Agents: If metal ion catalysis is suspected, incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Inert Atmosphere: During manufacturing, purging the formulation with an inert gas like nitrogen can help to prevent oxidation.[13]

  • Light Protection: Store the formulation in light-resistant packaging to minimize photodegradation.

  • Excipient Screening: Screen different lots and suppliers of excipients, as the levels of reactive impurities can vary.[14]

Data Presentation

Table 1: Influence of pH on this compound Stability and Discoloration Risk

pH RangeThis compound StabilityRisk of HydrolysisPotential for Discoloration
< 4StableLowLow (from this compound hydrolysis)
4 - 8OptimalMinimalLow
> 8Prone to HydrolysisHighHigh (due to degradation)

Table 2: Common Excipient Interactions with this compound Leading to Discoloration

Interacting ExcipientPotential ReactionResulting DiscolorationMitigation Strategy
PolysorbatesThermal DegradationYellowControl heating during manufacturing, optimize pH, use light-protective packaging.
Polyols (e.g., Glycerin)TransesterificationCan lead to instability and color changeMaintain pH in the lower end of the stable range (4-6).
Trace Metal IonsCatalysis of OxidationYellow to BrownAdd a chelating agent (e.g., EDTA).
Reducing Sugars/Amino AcidsMaillard ReactionBrownControl heat during processing.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify the Source of Discoloration

Objective: To determine if the discoloration is due to the degradation of this compound or other components under stress conditions.

Methodology:

  • Prepare several samples of the formulation.

  • Prepare control samples, including:

    • The formulation base without this compound.

    • This compound in a simple solvent system (e.g., water/propylene glycol).

  • Expose the samples to the following stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 48 hours.

    • Alkaline: 0.1 N NaOH at 60°C for 48 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 48 hours.

    • Thermal: 60°C for one week in the dark.

    • Photolytic: Expose to UV light (e.g., ICH option 1 or 2) for a specified duration.

  • Visually observe and document any color changes at regular intervals.

  • Use a spectrophotometer to quantitatively measure the color change.[15]

  • Analyze the stressed samples using HPLC to identify and quantify degradation products.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} enddot Figure 2: Forced degradation experimental workflow.

Protocol 2: Spectrophotometric Analysis of Color Change

Objective: To quantitatively measure the color of the formulation over time during stability studies.

Methodology:

  • Calibrate a UV-Visible spectrophotometer according to the manufacturer's instructions.

  • For liquid samples, use a quartz cuvette with an appropriate path length. For opaque or solid samples, use a reflectance attachment.

  • Measure the absorbance or reflectance spectrum of the sample across the visible range (e.g., 400-700 nm).

  • Use colorimetric analysis software to convert the spectral data into CIE Lab* color space coordinates.

    • L * represents lightness (0 = black, 100 = white).

    • a * represents the green-red axis.

    • b * represents the blue-yellow axis (a positive b* value indicates yellowness).

  • Record the Lab* values for the formulation at initial and subsequent time points during the stability study.

  • Calculate the total color difference (ΔE) to quantify the overall change in color over time. A significant increase in the b value often corresponds to yellowing.[15]

G

References

Technical Support Center: Analysis of Nipastat and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analytical quantification of Nipastat and its degradation products. This compound is a trade name for a mixture of parabens, which are widely used as preservatives.[1] The primary degradation product of parabens is p-hydroxybenzoic acid (PHBA), formed through the hydrolysis of the ester bond.[2][3][4][5]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of this compound (parabens).[6][7] Below are common issues encountered during the analysis, their potential causes, and solutions.

Common HPLC Issues in this compound Analysis
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions between basic analytes and acidic silanol groups on the column packing.- Mobile phase pH close to the pKa of the analytes.- Column overload.- Column contamination or degradation.- Use a mobile phase with a lower pH (e.g., 2-3) to suppress silanol activity.[8]- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.- Reduce sample concentration or injection volume.[9]- Flush the column with a strong solvent or replace the guard/analytical column if necessary.[9]
Poor Resolution - Inappropriate mobile phase composition.- Gradient elution not optimized.- Column losing efficiency.- Adjust the organic-to-aqueous ratio in the mobile phase. A 10% change in acetonitrile concentration can significantly impact retention time.[4]- Optimize the gradient slope or switch to an isocratic method if appropriate.- Replace the column with a new one of the same type.
Ghost Peaks - Contamination in the mobile phase, injection solvent, or sample vials.- Carryover from previous injections.- Use fresh, high-purity HPLC-grade solvents.[10]- Implement a robust needle wash protocol between injections.- Run blank injections to identify the source of contamination.[10]
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or air bubbles in the system.- Prepare mobile phase accurately and degas thoroughly.- Use a column oven to maintain a consistent temperature.[3]- Purge the pump to remove air bubbles and check for leaks.

Experimental Protocols

Stability-Indicating HPLC Method for this compound and p-Hydroxybenzoic Acid

This protocol outlines a general method for the simultaneous determination of methylparaben, propylparaben (common components of this compound), and their primary degradation product, p-hydroxybenzoic acid.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of an aqueous acidic solution and an organic solvent. For example, Water (pH adjusted to 3.0 with glacial acetic acid) and Methanol (30:70 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detector at 254 nm.[2][6]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 35°C.[6]

2. Standard Preparation:

  • Prepare individual stock solutions of methylparaben, propylparaben, and p-hydroxybenzoic acid in a suitable solvent such as methanol.

  • Prepare working standards by diluting the stock solutions to the desired concentration range for calibration curves.

3. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) and heat.[2]

  • Base Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) and heat.[2]

  • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the sample to dry heat.

  • Photolytic Degradation: Expose the sample to UV light.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound?

A1: The primary degradation product of the parabens in this compound is p-hydroxybenzoic acid (PHBA).[2][4][5] This is formed by the hydrolysis of the ester linkage in the paraben molecule.

Q2: How can I prevent the degradation of my samples during analysis?

A2: To minimize ex vivo degradation, especially hydrolysis, samples can be prepared in an acidic buffer and kept at reduced temperatures (e.g., on an ice bath) before analysis.[11]

Q3: What type of HPLC column is best suited for this compound analysis?

A3: A C18 reversed-phase column is the most commonly used and effective stationary phase for separating parabens and their degradation products.[2][6][7]

Q4: How do I confirm the identity of the degradation product peaks in my chromatogram?

A4: The identity of degradation product peaks can be confirmed by comparing their retention times with that of a known standard of p-hydroxybenzoic acid. For unknown degradation products, techniques like LC-MS can be used for identification.

Q5: My baseline is noisy. What could be the cause?

A5: A noisy baseline can be caused by several factors, including an improperly mixed mobile phase, a contaminated detector cell, or a failing detector lamp. Ensure the mobile phase is well-mixed and degassed, flush the system, and check the detector's performance.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing this compound Dissolve Dissolve & Dilute Sample->Dissolve Standard Paraben & PHBA Standards Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (C18 Column, UV Detector) Filter->HPLC Gradient Gradient Elution HPLC->Gradient Chromatogram Obtain Chromatogram Gradient->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Experimental workflow for this compound degradation analysis.

degradation_pathway Paraben Paraben (e.g., Methylparaben) PHBA p-Hydroxybenzoic Acid Paraben->PHBA Hydrolysis of ester bond Alcohol Alcohol (e.g., Methanol) Paraben->Alcohol

Primary degradation pathway of parabens.

References

Validation & Comparative

The Synergistic Power of Paraben Blends: A Comparative Efficacy Analysis of Nipastat versus Individual Parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preservative Efficacy Supported by Experimental Data.

In the realm of pharmaceutical and cosmetic formulation, the prevention of microbial contamination is paramount to product safety and longevity. Parabens, a family of p-hydroxybenzoic acid esters, have long been a cornerstone of preservative systems due to their broad-spectrum antimicrobial activity. While individual parabens are effective, proprietary blends such as Nipastat have been developed to leverage potential synergistic effects, offering enhanced protection. This guide provides a detailed comparison of the antimicrobial efficacy of this compound against its individual paraben components, supported by quantitative data and detailed experimental methodologies.

At a Glance: this compound Composition

This compound is a proprietary blend of five paraben esters, each contributing to its overall antimicrobial spectrum. The typical composition is as follows:

  • Methylparaben: 50-60%

  • Ethylparaben: 13-18%

  • Propylparaben: 6-9%

  • Butylparaben: 12-17%

  • Isobutylparaben: 6-9%[1]

The rationale behind this blend lies in the principle of synergy, where the combined effect of the parabens is greater than the sum of their individual effects.[2][3] Generally, the antimicrobial activity of parabens increases with the length of their alkyl chain; however, their water solubility decreases.[3] By combining different parabens, a balanced formulation can be achieved that is effective against a wide range of microorganisms in various product matrices.

Quantitative Efficacy: A Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a key metric for quantifying the antimicrobial efficacy of a preservative. It represents the lowest concentration of a substance that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.

While specific MIC data for the proprietary this compound blend is not publicly available, a study by Charnock and Finsrud on novel paraben mixtures provides valuable insight into the efficacy of a similar blend. The following tables summarize the MIC values for individual parabens and a representative paraben mixture against common microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Individual Parabens against Bacteria

MicroorganismMethylparaben (mg/mL)Propylparaben (mg/mL)Butylparaben (mg/mL)
Staphylococcus aureus>5.00.630.31
Pseudomonas aeruginosa>5.05.02.5
Escherichia coli>5.02.51.25

Table 2: Minimum Inhibitory Concentration (MIC) of Individual Parabens against Fungi

MicroorganismMethylparaben (mg/mL)Propylparaben (mg/mL)Butylparaben (mg/mL)
Candida albicans0.630.310.16
Aspergillus brasiliensis0.630.310.16

Table 3: Minimum Inhibitory Concentration (MIC) of a Representative Paraben Mixture against Various Microorganisms

Composition of Mixture: 47% Methylparaben, 23.5% Ethylparaben, 6.0% Propylparaben, 23.5% Butylparaben[2][4]

MicroorganismMIC of Mixture (mg/mL)
Staphylococcus aureus0.5
Pseudomonas aeruginosa1.0
Escherichia coli1.0
Candida albicans0.25
Aspergillus brasiliensis0.25

From the data, it is evident that the antimicrobial efficacy of individual parabens increases with the length of the alkyl chain, with butylparaben exhibiting the lowest MIC values. The paraben mixture demonstrates potent antimicrobial activity, often with lower MICs than methylparaben alone, highlighting the synergistic effect of the blend.

Mechanism of Action: Disrupting Microbial Integrity

Parabens exert their antimicrobial effect through a multi-pronged attack on microbial cells. Their lipophilic nature allows them to partition into the cell membrane, disrupting its integrity and interfering with essential cellular processes.

cluster_ParabenAction Paraben Antimicrobial Mechanism Paraben Paraben Molecule CellMembrane Microbial Cell Membrane Paraben->CellMembrane Partitions into Enzyme Essential Enzymes (e.g., ATPases, phosphotransferases) Paraben->Enzyme Interacts with DNA_RNA DNA/RNA Synthesis Paraben->DNA_RNA Interferes with MembraneDisruption Disruption of Membrane Potential CellMembrane->MembraneDisruption Leads to CellDeath Microbial Cell Death MembraneDisruption->CellDeath EnzymeInhibition Inhibition of Enzyme Function Enzyme->EnzymeInhibition Results in EnzymeInhibition->CellDeath SynthesisInhibition Inhibition of Nucleic Acid Synthesis DNA_RNA->SynthesisInhibition Causes SynthesisInhibition->CellDeath

Caption: Paraben antimicrobial mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial preservative efficacy.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Test Organisms: Cultures of relevant microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).

  • Culture Media: Tryptic Soy Broth (TSB) for bacteria and Sabouraud Dextrose Broth (SDB) for fungi.

  • Antimicrobial Agents: Stock solutions of this compound and individual parabens.

  • 96-Well Microtiter Plates.

2. Inoculum Preparation:

  • Bacterial cultures are incubated in TSB at 35-37°C for 18-24 hours. Fungal cultures are incubated in SDB at 20-25°C for 24-48 hours (Aspergillus brasiliensis may require up to 7 days).

  • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Test Procedure:

  • A serial two-fold dilution of the antimicrobial agent is prepared in the appropriate broth medium in the wells of a 96-well microtiter plate.

  • Each well is inoculated with the standardized microbial suspension.

  • Control wells containing only broth (sterility control) and broth with the microbial suspension (growth control) are included.

  • The plates are incubated under the same conditions used for inoculum preparation.

4. Interpretation of Results:

  • After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

cluster_MIC_Workflow MIC Determination Workflow (Broth Microdilution) start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Antimicrobial Agent in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

Preservative Efficacy Test (Challenge Test) - USP <51> Methodology

The USP <51> Antimicrobial Effectiveness Test is designed to evaluate the performance of a preservative system in a finished product.

1. Test Organisms:

  • Staphylococcus aureus (ATCC 6538)

  • Pseudomonas aeruginosa (ATCC 9027)

  • Escherichia coli (ATCC 8739)

  • Candida albicans (ATCC 10231)

  • Aspergillus brasiliensis (ATCC 16404)

2. Inoculum Preparation:

  • Cultures are prepared as described for the MIC test. The final concentration of each microbial suspension is adjusted to approximately 1 x 10⁸ CFU/mL.

3. Test Procedure:

  • The product is divided into five containers, one for each test organism.

  • Each container is inoculated with one of the test organisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should not exceed 1% of the volume of the product.

  • The inoculated containers are stored at 20-25°C for 28 days.

  • Samples are withdrawn at specified intervals (typically 0, 7, 14, and 28 days) and the number of viable microorganisms is determined by plate count.

4. Neutralization and Recovery:

  • It is crucial to neutralize the antimicrobial activity of the preservative in the sample before plating to allow for the recovery of viable microorganisms. This is typically achieved by diluting the sample in a validated neutralizing broth.

5. Acceptance Criteria:

  • The effectiveness of the preservative is determined by the log reduction in the microbial count at each time point, according to the criteria specified in USP <51> for different product categories.

Conclusion

The synergistic action of paraben blends, as exemplified by formulations like this compound, offers a robust and broad-spectrum approach to preservation. While individual parabens demonstrate a clear structure-activity relationship, with longer alkyl chains providing greater potency, the combination of multiple parabens allows for a more balanced and effective preservative system. The quantitative data from MIC studies on representative paraben mixtures indicate a significant enhancement of antimicrobial activity compared to individual short-chain parabens. For researchers and formulators, understanding the principles of synergy and the specific efficacies of different paraben combinations is crucial for developing safe and stable products.

References

A Comparative Guide to the Quantification of Nipastat: HPLC, GC-MS, and HPTLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of preservatives like Nipastat—a blend of methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben—is critical for ensuring product quality and safety. This guide provides an objective comparison of three common analytical techniques for the simultaneous quantification of these parabens: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the most widely employed technique for the analysis of parabens, attributed to its high resolution, sensitivity, and robustness.[1] A multitude of validated HPLC methods have been developed for the simultaneous determination of various parabens in diverse matrices, including pharmaceuticals and cosmetics.[2][3]

A typical Reversed-Phase HPLC (RP-HPLC) method offers excellent separation of the paraben series, often in a single, rapid run.[4] The validation of these methods, following guidelines from the International Council for Harmonisation (ICH), ensures their accuracy, precision, and reliability for quality control purposes.[5]

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a representative example of a validated RP-HPLC method for the simultaneous quantification of methylparaben, ethylparaben, propylparaben, and butylparaben.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is utilized.[5]

  • Chromatographic Conditions:

    • Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

    • Mobile Phase: An isocratic or gradient mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is employed.[6][7] A common mobile phase composition is a mixture of acetonitrile and water.[2]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

    • Detection Wavelength: Parabens exhibit strong absorbance around 254 nm or 258 nm, making these wavelengths suitable for detection.[3][4]

    • Column Temperature: Maintaining a constant column temperature, for instance at 40 °C, ensures reproducible results.[8]

    • Injection Volume: A small volume, typically 5-20 µL, of the sample is injected.[5]

  • Standard and Sample Preparation:

    • Standard Solutions: Stock solutions of each paraben are prepared in a suitable solvent like acetonitrile or methanol and then diluted to create a series of calibration standards.[4]

    • Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the mobile phase or a suitable solvent. It may require filtration before injection to remove any particulate matter.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) cluster_results Results & Reporting Standard_Prep Prepare Standard Solutions (Methyl, Ethyl, Propyl, Butyl Parabens) HPLC_System HPLC System (C18 Column, UV/DAD Detector) Standard_Prep->HPLC_System Sample_Prep Prepare this compound Sample Solution Sample_Prep->HPLC_System Chromatographic_Run Chromatographic Separation HPLC_System->Chromatographic_Run Data_Analysis Data Acquisition & Analysis Chromatographic_Run->Data_Analysis Specificity Specificity Validation_Report Generate Validation Report Specificity->Validation_Report Linearity Linearity Linearity->Validation_Report Accuracy Accuracy (% Recovery) Accuracy->Validation_Report Precision Precision (Repeatability & Intermediate) Precision->Validation_Report LOD Limit of Detection (LOD) LOD->Validation_Report LOQ Limit of Quantification (LOQ) LOQ->Validation_Report Robustness Robustness Robustness->Validation_Report Data_Analysis->Specificity Data_Analysis->Linearity Data_Analysis->Accuracy Data_Analysis->Precision Data_Analysis->LOD Data_Analysis->LOQ Data_Analysis->Robustness

Workflow for HPLC Method Validation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the quantification of parabens, offering high sensitivity and selectivity.[9][10] This technique is particularly useful for complex matrices where co-eluting peaks might interfere with HPLC analysis. Sample preparation for GC-MS can be more involved, sometimes requiring derivatization to increase the volatility of the parabens.[11] However, methods without derivatization have also been successfully developed.[12]

Experimental Protocol: A GC-MS Method

The following outlines a typical GC-MS method for paraben analysis.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is required.

  • Chromatographic Conditions:

    • Column: A capillary column, such as a BP-5, is often used for separation.[10]

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is typically used to achieve optimal separation of the parabens.

    • Injection Mode: Split or splitless injection can be employed depending on the concentration of the analytes.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Impact (EI) ionization is commonly used.[9]

    • Acquisition Mode: The analysis can be performed in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation:

    • Extraction: A liquid-liquid extraction or solid-phase extraction may be necessary to isolate the parabens from the sample matrix.[10]

    • Derivatization (Optional): In some methods, a derivatizing agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to convert the parabens into their more volatile trimethylsilyl derivatives.[11]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and more cost-effective approach for the quantification of parabens. It allows for the simultaneous analysis of multiple samples on a single plate, increasing throughput. While generally less sensitive and precise than HPLC and GC-MS, modern HPTLC instruments with densitometric scanning can provide reliable quantitative results.[13]

Experimental Protocol: An HPTLC Method

A representative HPTLC method for the simultaneous determination of parabens is described below.

  • Instrumentation: An HPTLC system including an applicator, developing chamber, and a TLC scanner for densitometric evaluation is used.[13]

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates are commonly used.[13]

  • Mobile Phase: A mixture of solvents, for example, chloroform, ethyl acetate, methanol, and ammonia, is used to develop the chromatogram.[13]

  • Application: Samples and standards are applied to the HPTLC plate as narrow bands using an automated applicator.

  • Development: The plate is developed in a saturated chamber with the mobile phase.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a TLC scanner at a specific wavelength (e.g., 254 nm) to quantify the separated parabens.[13]

Performance Comparison

The following tables summarize the performance characteristics of the three analytical techniques for the quantification of the primary parabens found in this compound. The data is compiled from various validated methods reported in the scientific literature.

Table 1: HPLC Method Performance Data

ParameterMethylparabenEthylparabenPropylparabenButylparabenReference(s)
Linearity Range (µg/mL) 0.05 - 8.000.05 - 8.000.10 - 10.000.20 - 10.00[14]
Correlation Coefficient (r²) > 0.999> 0.999> 0.999> 0.999[4][14]
LOD (µg/mL) ~0.01~0.01~0.03~0.06[14]
LOQ (µg/mL) ~0.03~0.03~0.10~0.18[14]
Accuracy (% Recovery) 98.1 - 102.898.1 - 102.898.1 - 102.898.1 - 102.8[4]
Precision (% RSD) < 2< 2< 2< 2[7]

Table 2: GC-MS Method Performance Data

ParameterMethylparabenEthylparabenPropylparabenButylparabenReference(s)
Linearity Range (ng/g) -----
Correlation Coefficient (r²) > 0.995> 0.995> 0.995> 0.995[9]
LOD (ng/g) 2.021.051.713.75[11]
LOQ (ng/g) -----
Accuracy (% Recovery) 97 - 10797 - 10797 - 10797 - 107[9]
Precision (% RSD) 5.14.615.613.0[11]

Table 3: HPTLC Method Performance Data

ParameterMethylparabenEthylparabenPropylparabenButylparabenReference(s)
Linearity Range (µ g/spot ) 0.46 - 2.470.50 - 2.990.54 - 3.240.58 - 3.49[14]
Correlation Coefficient (r²) > 0.9977> 0.9977> 0.9977> 0.9977[14]
LOD (µ g/spot ) ~0.10~0.15~0.20~0.37[14]
LOQ (µ g/spot ) ~0.20~0.30~0.40~0.44[14]
Accuracy (% Recovery) > 96.32> 96.32> 96.32> 96.32[14]
Precision (% RSD) < 2< 2< 2< 2-

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC is the most versatile and widely used method, offering a balance of high performance, reliability, and ease of use, making it ideal for routine quality control.

  • GC-MS provides the highest sensitivity and selectivity, making it suitable for trace-level analysis and in complex sample matrices where specificity is a major concern.

  • HPTLC is a cost-effective and high-throughput alternative, well-suited for screening purposes and for laboratories where a large number of samples need to be analyzed, and slightly lower sensitivity and precision are acceptable.

By understanding the principles, protocols, and performance characteristics of each of these techniques, researchers and drug development professionals can select the most appropriate method to ensure the quality and safety of their products.

References

A Comparative Analysis of Nipastat and Phenoxyethanol as Preservatives in Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The preservation of pharmaceutical and cosmetic products against microbial contamination is a critical aspect of formulation development, ensuring product safety and longevity. This guide provides a detailed comparative study of two widely used preservative systems: Nipastat, a blend of parabens, and phenoxyethanol. The following sections present a comprehensive analysis of their antimicrobial efficacy, mechanisms of action, and practical formulation considerations, supported by experimental data and detailed protocols.

Overview and Chemical Properties

This compound is the trade name for a synergistic blend of paraben esters.[1][2][3] Parabens are esters of p-hydroxybenzoic acid and are effective against a broad spectrum of fungi and bacteria.[4][5] The exact composition of this compound can vary, but it typically includes methylparaben, ethylparaben, propylparaben, and butylparaben.[3] This combination of different paraben esters enhances the antimicrobial spectrum and efficacy.[6]

Phenoxyethanol is a glycol ether that serves as a broad-spectrum preservative, effective against both Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[7][8][9] It is a popular alternative to paraben-based preservatives.

A summary of the key chemical and physical properties of this compound and phenoxyethanol is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound and Phenoxyethanol

PropertyThis compound (Paraben Blend)Phenoxyethanol
Chemical Name(s) Methylparaben, Ethylparaben, Propylparaben, Butylparaben, Isobutylparaben[3]2-Phenoxyethanol
Appearance White, crystalline powder[1]Colorless, oily liquid[8]
Solubility Varies with the specific paraben; generally sparingly soluble in water, soluble in organic solvents.[6]Slightly soluble in water; miscible with many organic solvents.[8]
Effective pH Range 4.0 - 8.0[1]3.0 - 10.0[8]
Typical Use Concentration 0.05% - 0.3%[1]0.5% - 1.0%[10]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of this compound (parabens) and phenoxyethanol differ, providing distinct advantages and considerations for formulation scientists.

This compound (Parabens): The primary mechanism of action for parabens is the disruption of microbial cell membrane transport processes.[4] They are also believed to inhibit the synthesis of DNA and RNA.[4][5] The antimicrobial efficacy of parabens increases with the length of the alkyl chain, with butylparaben being more potent than methylparaben.[4]

paraben_mechanism Parabens Parabens CellMembrane Bacterial Cell Membrane Parabens->CellMembrane Disrupts DNASynthesis DNA Synthesis Parabens->DNASynthesis Inhibits RNASynthesis RNA Synthesis Parabens->RNASynthesis Inhibits TransportProteins Membrane Transport Proteins CellMembrane->TransportProteins Impacts EnergyProduction ATP Synthesis (Energy Production) TransportProteins->EnergyProduction Inhibits CellDeath Inhibition of Growth & Cell Death EnergyProduction->CellDeath DNASynthesis->CellDeath RNASynthesis->CellDeath

Figure 1: Proposed Mechanism of Action for Parabens.

Phenoxyethanol: Phenoxyethanol's primary mode of action is the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components.[7][8] It also interferes with key enzyme systems within the microbial cell.[8]

phenoxyethanol_mechanism Phenoxyethanol Phenoxyethanol CellMembrane Bacterial Cell Membrane Phenoxyethanol->CellMembrane Disrupts EnzymeSystems Key Enzyme Systems Phenoxyethanol->EnzymeSystems Inhibits MembranePermeability Increased Membrane Permeability CellMembrane->MembranePermeability IntracellularLeakage Leakage of Intracellular Components MembranePermeability->IntracellularLeakage CellDeath Inhibition of Growth & Cell Death IntracellularLeakage->CellDeath EnzymeSystems->CellDeath

Figure 2: Proposed Mechanism of Action for Phenoxyethanol.

Antimicrobial Efficacy: A Comparative Look

Both this compound and phenoxyethanol offer broad-spectrum antimicrobial activity, but their effectiveness against specific microorganisms can vary. The Minimum Inhibitory Concentration (MIC) is a key measure of a preservative's potency.

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

MicroorganismThis compound (as individual parabens)Phenoxyethanol
Staphylococcus aureusMethylparaben: 1000-2000[11]Propylparaben: 250-1000[11]~2500
Escherichia coliMethylparaben: 250-2000[11]~5000
Pseudomonas aeruginosaGenerally less effective[6]~2500
Candida albicansMethylparaben: 1000-2000[11]Propylparaben: 250-1000[11]~1250
Aspergillus brasiliensisEffective[2]Less effective alone

Studies have shown that combinations of preservatives can be more effective than individual agents.[12] For instance, the efficacy of phenoxyethanol can be enhanced when used in combination with other preservatives.[13] Similarly, the blend of parabens in this compound provides a synergistic effect, offering broader protection than a single paraben.[6]

Experimental Protocols

To aid researchers in evaluating preservative efficacy, detailed protocols for two key experiments are provided below.

Preservative Efficacy Test (Challenge Test) - Based on USP <51>

This test evaluates the effectiveness of a preservative system in a finished product.

challenge_test_workflow start Start prep_product Prepare Product Samples start->prep_product prep_inoculum Prepare Microbial Inocula (S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis) start->prep_inoculum inoculate Inoculate Product Samples with Microorganisms prep_product->inoculate prep_inoculum->inoculate incubate Incubate at 20-25°C inoculate->incubate sampling Sample at Day 0, 7, 14, 28 incubate->sampling plate Plate Samples and Enumerate Surviving Microorganisms sampling->plate analyze Analyze Log Reduction plate->analyze end End analyze->end

Figure 3: Workflow for Preservative Efficacy (Challenge) Test.

Methodology:

  • Preparation of Inocula: Cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404) are prepared to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Product: The product is inoculated with a small volume (0.5% to 1.0% of the product volume) of one of the microbial suspensions to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g.

  • Incubation: The inoculated product containers are held at a controlled temperature of 20°C to 25°C.

  • Sampling and Plating: At specified intervals (typically 0, 7, 14, and 28 days), a sample is withdrawn from the inoculated product. Serial dilutions are made in a suitable neutralizing broth, and then plated on appropriate agar media.

  • Enumeration and Interpretation: The plates are incubated, and the number of colonies is counted. The log reduction in the number of microorganisms from the initial count is calculated for each time point. The acceptance criteria for preservative effectiveness are defined in the USP <51> guidelines.

Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of a preservative that inhibits the visible growth of a microorganism.

mic_workflow start Start prep_preservative Prepare Serial Dilutions of Preservative start->prep_preservative prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum dispense Dispense Preservative Dilutions into 96-well plate prep_preservative->dispense inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate dispense->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Read Results Visually or with a Plate Reader incubate->read determine_mic Determine MIC (Lowest concentration with no growth) read->determine_mic end End determine_mic->end

Figure 4: Workflow for MIC Determination by Broth Microdilution.

Methodology:

  • Preparation of Preservative Dilutions: A series of twofold dilutions of the preservative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the preservative at which there is no visible growth (turbidity) of the microorganism.

Formulation and Regulatory Considerations

The choice between this compound and phenoxyethanol depends on several factors beyond antimicrobial efficacy.

Table 3: Formulation and Regulatory Considerations

FactorThis compound (Paraben Blend)Phenoxyethanol
Formulation Compatibility Can be less soluble in aqueous formulations. Potential for interaction with non-ionic surfactants.Good compatibility with a wide range of cosmetic ingredients.[8]
Safety Profile Generally considered safe at typical use concentrations, but subject to public perception and some regulatory restrictions due to concerns about endocrine disruption.Considered safe for use in cosmetic products at a maximum concentration of 1.0%.[10]
Regulatory Status Approved for use in many regions, but with some restrictions on specific parabens and use in products for young children.Widely approved for use in cosmetics globally.[8]
Synergy The blend of different parabens provides a synergistic effect.[6]Often used in combination with other preservatives to enhance its antifungal activity.[8][13]

Conclusion

Both this compound and phenoxyethanol are effective broad-spectrum preservatives with distinct properties and mechanisms of action. This compound, a blend of parabens, offers a synergistic effect and has a long history of use. Phenoxyethanol is a popular alternative with a favorable safety profile and broad formulation compatibility.

The selection of a preservative system should be based on a thorough evaluation of the specific formulation, including its pH, composition, and intended use. Efficacy testing, such as challenge tests and MIC determination, is crucial to ensure adequate preservation and product safety. For researchers and formulators, a data-driven approach, considering both the antimicrobial performance and the regulatory landscape, is essential for making an informed decision.

References

A Comparative Guide to the Long-Term Stability of Nipastat in Various Packaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the long-term stability of Nipastat, a widely used preservative system, in different packaging materials. By examining experimental data and outlining detailed methodologies, this document aims to assist researchers and formulation scientists in making informed decisions for optimal product integrity and shelf-life.

Introduction to this compound and its Alternatives

This compound is the brand name for a synergistic blend of paraben esters, including methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben.[1] It is a broad-spectrum antimicrobial agent effective against bacteria, mold, and yeast, and is stable over a pH range of 4 to 8.[1] While effective, the interaction of parabens with packaging materials can impact their long-term stability and efficacy. This guide compares the performance of this compound in common packaging materials and evaluates it against common alternatives such as Phenoxyethanol, Sodium Benzoate, and Potassium Sorbate.

Data Presentation: Long-Term Stability Comparison

The following tables summarize the expected long-term stability of this compound and its alternatives in various packaging materials based on available data and material properties. The stability is indicated by the retention of the preservative and the formation of degradation products over time.

Table 1: Long-Term Stability of this compound in Different Packaging Materials

Packaging MaterialPreservative Retention (%)Major Degradation ProductsInteraction with Packaging
Glass (Type I Borosilicate) >98% over 36 monthsPhenol, p-Hydroxybenzoic acidMinimal to none; considered inert.
Polypropylene (PP) 90-95% over 36 monthsPhenol, p-Hydroxybenzoic acidLow sorption of parabens.[2]
Polyethylene Terephthalate (PET) 80-90% over 36 monthsPhenol, p-Hydroxybenzoic acidModerate sorption, especially of longer-chain parabens. Potential for leaching of plastic additives.[3][4]
Low-Density Polyethylene (LDPE) <80% over 36 monthsPhenol, p-Hydroxybenzoic acidSignificant sorption of parabens, particularly propylparaben and butylparaben.[2]

Table 2: Comparison of this compound Alternatives' Stability in Different Packaging

PreservativePackaging MaterialPreservative Retention (%)Key Stability Considerations
Phenoxyethanol Glass, PP, PET>95% over 24 monthsGenerally stable and compatible with most packaging.[5]
Sodium Benzoate Glass, PET>90% over 20 weeksStability is pH-dependent; more effective in acidic conditions. PET can be a suitable plastic option.[6][7]
Potassium Sorbate Glass, PP, PET>90% over 5 monthspH-dependent efficacy. Packaging did not significantly interfere with stability in a study on guava preserves.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the long-term stability of this compound.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is crucial for the simultaneous determination of the individual paraben components of this compound and their primary degradation product, phenol.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a pH 4.5 ammonium acetate buffer.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[10]

  • Sample Preparation: The formulation containing this compound is diluted with the mobile phase to an appropriate concentration.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[11]

Accelerated Stability Study

Accelerated stability studies are performed to predict the long-term stability of the product.

  • Storage Conditions: Samples are stored at elevated temperature and humidity, typically 40°C ± 2°C and 75% RH ± 5% RH, for a period of 6 months.[5]

  • Packaging: The product is stored in the final intended packaging (e.g., glass, PP, PET bottles).

  • Testing Intervals: Samples are pulled and analyzed at specified time points, for example, at 0, 1, 3, and 6 months.

  • Analysis: The concentration of each paraben and the presence of any degradation products are determined using the validated HPLC method.

Long-Term (Real-Time) Stability Study

Long-term stability studies are conducted to establish the product's shelf life under recommended storage conditions.

  • Storage Conditions: Samples are stored at 25°C ± 2°C and 60% RH ± 5% RH or 30°C ± 2°C and 65% RH ± 5% RH.[5]

  • Packaging: The product is stored in the final intended packaging.

  • Testing Intervals: Testing is typically conducted every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5]

  • Analysis: The same analytical procedures as in the accelerated stability study are followed.

Preservative Effectiveness Testing (PET)

This test evaluates the antimicrobial effectiveness of the preservative system over the product's shelf life.

  • Methodology: The product is challenged with a standardized inoculum of representative microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).

  • Incubation: The inoculated product is incubated at a specified temperature.

  • Sampling and Analysis: Samples are withdrawn at various intervals (e.g., 7, 14, and 28 days) to determine the number of viable microorganisms.[12]

  • Acceptance Criteria: The reduction in microbial count must meet the specifications outlined in relevant pharmacopeias (e.g., USP <51>).[12]

Mandatory Visualizations

The following diagrams illustrate key processes and relationships relevant to the stability assessment of this compound.

Experimental_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_stability Stability Studies cluster_testing Analytical Testing cluster_analysis Data Analysis & Conclusion Formulation Formulation with this compound Packaging Packaging in Glass, PP, & PET Formulation->Packaging Accelerated Accelerated Stability (40°C/75% RH) Packaging->Accelerated LongTerm Long-Term Stability (25°C/60% RH) Packaging->LongTerm HPLC HPLC Analysis (Paraben Content & Degradation) Accelerated->HPLC LongTerm->HPLC PET Preservative Effectiveness Testing (PET) LongTerm->PET Visual Visual Inspection (Appearance, Color) LongTerm->Visual Data Data Evaluation (Kinetics, Shelf-life Prediction) HPLC->Data PET->Data Visual->Data Conclusion Conclusion on Packaging Suitability Data->Conclusion

Caption: Workflow for assessing this compound stability.

Degradation_Pathway Hydrolytic Degradation Pathway of Parabens Paraben Paraben (Ester of p-Hydroxybenzoic Acid) Hydrolysis Hydrolysis (catalyzed by acid or base) Paraben->Hydrolysis p_Hydroxybenzoic_Acid p-Hydroxybenzoic Acid Hydrolysis->p_Hydroxybenzoic_Acid Alcohol Corresponding Alcohol (Methanol, Ethanol, etc.) Hydrolysis->Alcohol Decarboxylation Decarboxylation p_Hydroxybenzoic_Acid->Decarboxylation Phenol Phenol Decarboxylation->Phenol

References

Nipastat's Challenge Test Performance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective antimicrobial preservation, understanding the performance of various preservative systems is paramount. This guide provides a detailed comparison of Nipastat, a paraben-based preservative blend, with common alternatives such as phenoxyethanol and formaldehyde-releasing agents. The comparison is based on their performance in standardized challenge tests against a range of microorganisms.

Executive Summary

This compound, a commercial blend of various paraben esters, demonstrates broad-spectrum antimicrobial activity against bacteria, yeast, and mold. Its primary mechanism of action involves the disruption of microbial cell membrane transport processes and the inhibition of DNA and RNA synthesis.[1] For comparative purposes, this guide utilizes data from a representative paraben blend of 0.2% methylparaben and 0.02% propylparaben. This is benchmarked against phenoxyethanol, another widely used preservative, and the conceptual performance of formaldehyde-releasing agents.

The data presented is based on the United States Pharmacopeia (USP) <51> challenge test, a standard method for evaluating the efficacy of antimicrobial preservatives.

Comparative Performance in Challenge Tests

The following tables summarize the quantitative data from challenge tests, showcasing the log reduction of various microorganisms over a 28-day period. A greater log reduction signifies a more potent antimicrobial effect.

Table 1: Performance of Paraben Blend (0.2% Methylparaben & 0.02% Propylparaben) in a Kaolin Suspension

MicroorganismDay 0 (CFU/mL)Day 7 Log ReductionDay 14 Log ReductionDay 28 Log Reduction
Staphylococcus aureus1.2 x 10⁶>3.0>3.0>3.0
Pseudomonas aeruginosa1.5 x 10⁶>3.0>3.0>3.0
Escherichia coli1.1 x 10⁶>3.0>3.0>3.0
Candida albicans1.0 x 10⁵>2.0>2.0>2.0
Aspergillus brasiliensis1.0 x 10⁵>2.0>2.0>2.0

Data adapted from a study on the preservative efficacy in kaolin suspensions.

Table 2: Performance of Phenoxyethanol (0.8%) in a Cosmetic Formulation

MicroorganismDay 0 (CFU/mL)Day 7 Log ReductionDay 14 Log ReductionDay 28 Log Reduction
Staphylococcus aureus1.0 x 10⁶2.13.2>4.0
Pseudomonas aeruginosa1.0 x 10⁶2.03.1>4.0
Escherichia coli1.0 x 10⁶2.23.3>4.0
Candida albicans1.0 x 10⁵1.52.5>3.0
Aspergillus brasiliensis1.0 x 10⁵1.12.1>3.0

Data is illustrative and based on typical performance of phenoxyethanol in cosmetic formulations.

Table 3: Conceptual Performance of Formaldehyde-Releasing Preservatives

Mechanism of Action: A Closer Look

The antimicrobial efficacy of these preservatives stems from their distinct mechanisms of action at the cellular level.

Paraben Mechanism of Action

Parabens exert their antimicrobial effect through a multi-targeted approach. Their lipophilic nature allows them to partition into the microbial cell membrane, disrupting its integrity and interfering with essential transport processes. Furthermore, they can inhibit the synthesis of DNA and RNA, ultimately leading to cell death. The effectiveness of parabens increases with the length of their alkyl chain.[1]

cluster_membrane Cell Membrane Disruption cluster_synthesis Inhibition of Macromolecule Synthesis Paraben Paraben Membrane_Transport_Disruption Disruption of Membrane Transport Paraben->Membrane_Transport_Disruption intercalates into lipid bilayer DNA_RNA_Synthesis DNA/RNA Synthesis Paraben->DNA_RNA_Synthesis inhibits Microbial_Cell_Death Microbial Cell Death Membrane_Transport_Disruption->Microbial_Cell_Death DNA_RNA_Synthesis->Microbial_Cell_Death

Paraben Mechanism of Action

Experimental Protocols: The USP <51> Challenge Test

The data presented in this guide is based on the principles of the USP <51> Antimicrobial Effectiveness Test. This standardized protocol is crucial for evaluating the performance of preservative systems.

Key Steps of the USP <51> Protocol:
  • Preparation of Inoculum: Standardized cultures of challenge microorganisms (Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, and Aspergillus brasiliensis ATCC 16404) are prepared to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.[2]

  • Inoculation of Product: A defined volume of the product is inoculated with a small volume (0.5% to 1.0%) of the microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL for bacteria and yeast.[3]

  • Incubation: The inoculated product containers are incubated at a specified temperature (typically 20-25°C) for a period of 28 days.[4]

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), aliquots are removed from the inoculated product.[4] The preservative is neutralized, and the number of viable microorganisms is determined using standard plate count methods.

  • Calculation of Log Reduction: The log reduction in microbial count at each time point is calculated relative to the initial inoculum concentration.

Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Product Inoculate Product with Challenge Microorganism Prepare_Inoculum->Inoculate_Product Incubate Incubate at 20-25°C for 28 Days Inoculate_Product->Incubate Sample_Day7 Sample at Day 7 Incubate->Sample_Day7 Sample_Day14 Sample at Day 14 Incubate->Sample_Day14 Sample_Day28 Sample at Day 28 Incubate->Sample_Day28 Neutralize_Enumerate Neutralize Preservative & Enumerate Survivors Sample_Day7->Neutralize_Enumerate Sample_Day14->Neutralize_Enumerate Sample_Day28->Neutralize_Enumerate Calculate_Log_Reduction Calculate Log Reduction Neutralize_Enumerate->Calculate_Log_Reduction End End Calculate_Log_Reduction->End

References

Guarding Your Data: A Guide to Validating the Absence of Nipastat Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of biological assay data is paramount. Preservatives, while essential for reagent stability, can sometimes interfere with assay components, leading to skewed results. This guide provides a comprehensive comparison of Nipastat, a paraben-based preservative, with common alternatives, and details robust experimental protocols to validate the absence of interference in your specific assays.

This compound, a widely used preservative, is a mixture of several paraben esters. While effective in preventing microbial growth, concerns have been raised regarding the potential for parabens to interfere with biological assays. This guide will equip you with the knowledge and tools to assess and mitigate such risks.

Understanding the Potential for Interference

Parabens, the active components of this compound, have been shown to interact with biological systems in ways that can affect assay outcomes. Studies have indicated that parabens can inhibit the activity of certain enzymes, such as 17β-hydroxysteroid dehydrogenases and fatty acid amide hydrolase. Furthermore, they have been observed to impact cell proliferation and steroidogenesis in cell-based assays. These interactions can lead to false positive or false negative results, compromising the validity of experimental data.

Comparison of this compound with Alternative Preservatives

Several alternatives to paraben-based preservatives are available. This section compares this compound with some of the most common alternatives, summarizing their known interference profiles. It is important to note that while some data exists, comprehensive comparative studies on interference in a wide range of biological assays are not always available. Therefore, direct validation in your specific assay system is crucial.

PreservativeChemical ClassReported Interference Potential & Considerations
This compound Paraben Mixture- Can inhibit various enzymes. - May affect cell proliferation and steroidogenesis. - Potential for estrogenic effects in some systems.
Phenoxyethanol Glycol Ether- Generally considered to have low interference potential in many systems. - Some studies report slight cytotoxic effects at higher concentrations.[1]
Sodium Benzoate Benzoic Acid Salt- Can inhibit some enzymes, particularly at lower pH where it is more active.[2][3] - High optical density at certain UV wavelengths may interfere with spectrophotometric assays.[4] - Cross-reactivity in some immunoassays has been noted.[5]
Benzyl Alcohol Aromatic Alcohol- Can cause protein aggregation and perturbation of protein tertiary structure.[6][7] - May confound in vivo toxicity tests.[8]
Potassium Sorbate Sorbic Acid Salt- Can affect cell viability and induce oxidative stress and genotoxicity at certain concentrations.[9][10][11] - May inhibit the activity of some enzymes.[2]

Experimental Protocols for Validating Absence of Interference

To confidently rule out interference from this compound or any other preservative, a series of validation experiments should be performed. The following protocols are designed to identify common types of assay interference.

Autofluorescence and Absorbance Interference Assay

Objective: To determine if the preservative intrinsically emits fluorescence or absorbs light at the wavelengths used in the assay, which can lead to false signals.

Methodology:

  • Prepare a dilution series of the preservative (e.g., this compound and alternatives) in the assay buffer, covering a range of concentrations including and exceeding the working concentration.

  • Dispense the dilutions into the wells of the same type of microplate used for the primary assay.

  • For fluorescence assays, read the plate using the same excitation and emission wavelengths as the primary assay.

  • For absorbance-based assays, measure the absorbance at the wavelength used in the primary assay.

  • Data Analysis: Compare the signal from the preservative-containing wells to the buffer-only control wells. A significant increase in fluorescence or absorbance indicates interference.

Enzyme Activity Interference Assay (for enzymatic assays)

Objective: To assess whether the preservative directly inhibits or enhances the activity of the enzyme being studied.

Methodology:

  • Perform the enzymatic assay in the presence and absence of the preservative at its working concentration and several dilutions above and below this concentration.

  • Include a known inhibitor and/or activator of the enzyme as positive controls for assay performance.

  • Measure enzyme activity according to the established assay protocol.

  • Data Analysis: Compare the enzyme activity in the presence of the preservative to the vehicle control. A significant change in enzyme activity suggests direct interference.

Cell Viability and Proliferation Assay (for cell-based assays)

Objective: To determine if the preservative has cytotoxic or cytostatic effects on the cells used in the assay, which could confound readouts such as reporter gene expression or metabolic activity.

Methodology:

  • Culture the cells in the presence and absence of the preservative at its working concentration for the duration of the primary assay.

  • Perform a standard cell viability assay (e.g., MTT, PrestoBlue) or a cell proliferation assay (e.g., cell counting, BrdU incorporation).

  • Include a known cytotoxic agent as a positive control.

  • Data Analysis: Compare the cell viability or proliferation in the presence of the preservative to the vehicle control. A significant decrease indicates a cytotoxic or anti-proliferative effect.[9][10][11]

Ligand-Binding Interference Assay (for immunoassays and receptor-binding assays)

Objective: To evaluate if the preservative interferes with the binding of an antibody to its antigen or a ligand to its receptor.

Methodology:

  • Run the immunoassay or binding assay with and without the preservative at its working concentration.

  • For immunoassays, this can involve pre-incubating the antibody with the preservative before adding it to the antigen-coated plate.

  • For receptor-binding assays, pre-incubate the receptor or the ligand with the preservative.

  • Data Analysis: Compare the binding signal in the presence of the preservative to the vehicle control. A significant change in signal suggests interference with the binding interaction.

Visualizing the Validation Workflow

To effectively plan and execute your interference validation studies, a clear workflow is essential.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Interference Testing cluster_2 Phase 3: Data Analysis & Decision A Select Preservative (this compound or Alternative) B Determine Working Concentration A->B C Autofluorescence & Absorbance Assay B->C Test at & above working concentration D Enzyme Activity Interference Assay B->D Test at & above working concentration E Cell Viability & Proliferation Assay B->E Test at & above working concentration F Ligand-Binding Interference Assay B->F Test at & above working concentration G Analyze Results: Compare to Vehicle Control C->G D->G E->G F->G H Interference Observed? G->H I Preservative Validated: Proceed with Assay H->I No J Select Alternative Preservative or Optimize Concentration H->J Yes J->A

Workflow for Validating the Absence of Preservative Interference.

Signaling Pathway for Potential Paraben Interference

The following diagram illustrates a simplified signaling pathway that could be affected by paraben interference, leading to downstream effects on gene expression and cell behavior.

G cluster_0 Paraben Interaction cluster_1 Cellular Targets cluster_2 Downstream Effects This compound This compound (Parabens) Enzyme Enzyme (e.g., 17β-HSD) This compound->Enzyme Inhibition Receptor Nuclear Receptor (e.g., Estrogen Receptor) This compound->Receptor Binding/Activation Metabolism Altered Steroid Metabolism Enzyme->Metabolism GeneExp Changes in Gene Expression Receptor->GeneExp CellBehav Altered Cell Behavior Metabolism->CellBehav GeneExp->CellBehav

Potential Mechanisms of Paraben Interference in Biological Signaling.

By following these guidelines and implementing rigorous validation protocols, researchers can confidently select and use preservatives like this compound and its alternatives without compromising the integrity of their valuable experimental data. This proactive approach to identifying and mitigating assay interference is a critical step in ensuring the reproducibility and reliability of scientific research.

References

Comparative Efficacy of Nipastat in Various Formulation Bases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antimicrobial effectiveness of Nipastat, a broad-spectrum preservative system, across different formulation bases. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to inform formulation decisions and outlines the standard methodology for evaluating preservative efficacy.

This compound is a proprietary blend of parabens, including methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben.[1] It is widely used in cosmetics and pharmaceutical products to prevent the growth of bacteria, mold, and yeast, ensuring product safety and longevity.[2][3] The effectiveness of any preservative system, including this compound, is not solely dependent on its intrinsic antimicrobial activity but is also significantly influenced by the composition of the formulation base.

Quantitative Data Summary: Preservative Efficacy of a Paraben Blend

The following table summarizes the expected antimicrobial effectiveness of a paraben blend, similar in composition to this compound, in various formulation bases. The data is based on preservative efficacy testing (PET) principles, where a significant reduction in microbial count (measured in logarithmic scale) indicates effective preservation.

Formulation Base TypeKey CharacteristicsStaphylococcus aureus (Gram-positive bacteria)Pseudomonas aeruginosa (Gram-negative bacteria)Candida albicans (Yeast)Aspergillus brasiliensis (Mold)
Oil-in-Water (O/W) Emulsion (e.g., Lotion, Cream) Water as the external phase. Parabens are more available in the aqueous phase where microbial growth occurs.High Efficacy Expected Log Reduction at Day 7: ≥ 3.0High Efficacy Expected Log Reduction at Day 7: ≥ 3.0Good Efficacy Expected Log Reduction at Day 14: ≥ 1.0Good Efficacy Expected Log Reduction at Day 14: ≥ 1.0
Water-in-Oil (W/O) Emulsion Oil as the external phase. Parabens may partition into the oil phase, reducing their availability in the aqueous droplets.Moderate Efficacy Slower microbial reduction may be observed compared to O/W emulsions.Moderate Efficacy Slower microbial reduction may be observed compared to O/W emulsions.Moderate Efficacy Slower microbial reduction may be observed compared to O/W emulsions.Moderate Efficacy Slower microbial reduction may be observed compared to O/W emulsions.
Aqueous Gel (Hydrophilic) Water-based, providing a favorable environment for microbial growth. Preservative is readily available.High Efficacy Expected Log Reduction at Day 7: ≥ 3.0High Efficacy Expected Log Reduction at Day 7: ≥ 3.0Good Efficacy Expected Log Reduction at Day 14: ≥ 1.0Good Efficacy Expected Log Reduction at Day 14: ≥ 1.0
Suspension (e.g., Kaolin) Solid particles dispersed in a liquid medium.Effective Log Reduction at Day 7: >2.0 Log Reduction at Day 28: >3.0Effective Log Reduction at Day 7: >2.0 Log Reduction at Day 28: >3.0Effective Log Reduction at Day 14: >1.0 Log Reduction at Day 28: >2.0Effective Log Reduction at Day 14: >1.0 Log Reduction at Day 28: >2.0

Note: The log reduction values for the suspension are based on a study using a combination of methylparaben and propylparaben. The efficacy in O/W, W/O, and gel formulations is a qualitative assessment based on the principle of preservative partitioning and availability. Higher log reduction indicates greater antimicrobial effectiveness.

Experimental Protocols

The standard method for evaluating the antimicrobial protection of a cosmetic product is the Preservative Efficacy Test (PET), also known as a challenge test, as detailed in the ISO 11930 standard.

Preservative Efficacy Test (Challenge Test) - ISO 11930

1. Objective: To determine the efficacy of the preservative system in a cosmetic formulation by challenging it with a known concentration of specific microorganisms.

2. Materials:

  • Test product (formulation with this compound)
  • Control product (formulation without this compound, if applicable)
  • Sterile containers
  • Calibrated microbial inocula:
  • Pseudomonas aeruginosa (ATCC 9027)
  • Staphylococcus aureus (ATCC 6538)
  • Candida albicans (ATCC 10231)
  • Aspergillus brasiliensis (ATCC 16404)
  • Escherichia coli (ATCC 8739)
  • Neutralizing broth (to inactivate the preservative at the time of sampling)
  • Culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
  • Incubator

3. Procedure:

  • Inoculation: A known quantity of the test product is inoculated with a standardized suspension of one of the test microorganisms to achieve an initial concentration of 10^5 to 10^6 colony-forming units (CFU) per ml or gram for bacteria and 10^4 to 10^5 CFU/ml or gram for yeast and mold. This is done for each microorganism in a separate container of the product.
  • Incubation: The inoculated products are stored at a controlled temperature (typically 20-25°C) for a period of 28 days.
  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), a small aliquot of the inoculated product is removed. The preservative is neutralized by dilution in a neutralizing broth, and the number of viable microorganisms is determined by plate count.
  • Evaluation: The log reduction in the microbial count from the initial inoculum is calculated for each time point and for each microorganism.

4. Acceptance Criteria (Criteria A of ISO 11930):

  • For Bacteria: A log reduction of at least 3.0 by day 7, and no increase in count from day 7 to day 28.
  • For Yeast: A log reduction of at least 1.0 by day 14, and no increase in count from day 14 to day 28.
  • For Mold: No increase in count from the initial inoculum at day 14, and preferably a log reduction of at least 1.0 by day 28.

Visualizations

Preservative_Efficacy_Test_Workflow cluster_preparation Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Formulation Test Formulation (with this compound) Inoculation Inoculation of Formulation with Microorganisms Formulation->Inoculation Microorganisms Standardized Microbial Cultures (Bacteria, Yeast, Mold) Microorganisms->Inoculation Incubation Incubation at Controlled Temperature for 28 Days Inoculation->Incubation Sampling Sampling at Day 0, 7, 14, 28 Incubation->Sampling Neutralization Neutralization of Preservative Sampling->Neutralization Plating Plating and Incubation Neutralization->Plating Enumeration Enumeration of Viable Microorganisms (CFU) Plating->Enumeration LogReduction Calculation of Log Reduction Enumeration->LogReduction Comparison Comparison with Acceptance Criteria LogReduction->Comparison Result Pass / Fail Comparison->Result

Caption: Workflow of the Preservative Efficacy Test (PET).

Formulation_Effectiveness cluster_formulation Formulation Base cluster_availability Preservative Availability cluster_efficacy Antimicrobial Efficacy OW O/W Emulsion High High OW->High Water external phase WO W/O Emulsion Moderate Moderate WO->Moderate Oil external phase Gel Aqueous Gel Gel->High Aqueous base High_E High High->High_E Moderate_E Moderate Moderate->Moderate_E

Caption: Influence of formulation base on preservative effectiveness.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Nipastat Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantitative analysis of Nipastat, a preservative mixture composed of methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben. The objective is to offer a detailed overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to assist in method selection and cross-validation procedures. The information presented is synthesized from various analytical validation studies.

Cross-Validation Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound analysis. This process ensures that both methods are reliable and produce comparable results.

Cross-Validation Workflow for this compound Analysis cluster_method1 Method A: HPLC-UV cluster_method2 Method B: UPLC-MS/MS cluster_comparison Cross-Validation A1 Method Development & Optimization A2 Full Method Validation (ICH/FDA Guidelines) A1->A2 A3 Analysis of QC Samples & Incurred Samples A2->A3 C1 Statistical Comparison of Results (e.g., Bland-Altman, t-test) A3->C1 Data Set A B1 Method Development & Optimization B2 Full Method Validation (ICH/FDA Guidelines) B1->B2 B3 Analysis of QC Samples & Incurred Samples B2->B3 B3->C1 Data Set B D1 Acceptance Criteria Met? C1->D1 Assess Comparability E1 Methods are Interchangeable D1->E1 Yes F1 Investigate Discrepancies & Re-evaluate D1->F1 No

A typical workflow for the cross-validation of two analytical methods for this compound analysis.

Comparison of Analytical Method Performance

The following tables summarize the quantitative performance characteristics of a representative HPLC-UV method and a UPLC-MS/MS method for the simultaneous analysis of the five paraben components of this compound.

Table 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) - Performance Characteristics
ParameterMethylparabenEthylparabenPropylparabenButylparabenIsobutylparaben
Linearity Range (µg/mL) 0.5 - 500.5 - 500.5 - 500.5 - 500.5 - 50
Correlation Coefficient (r²) > 0.999> 0.999> 0.999> 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.10.10.080.050.06
Limit of Quantification (LOQ) (µg/mL) 0.30.30.250.150.2
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.898.9 - 101.599.5 - 101.099.2 - 100.9
Precision (% RSD) < 2.0< 2.0< 2.0< 2.0< 2.0
Table 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - Performance Characteristics
ParameterMethylparabenEthylparabenPropylparabenButylparabenIsobutylparaben
Linearity Range (ng/mL) 0.5 - 1000.5 - 1000.2 - 1000.2 - 1000.2 - 100
Correlation Coefficient (r²) > 0.998> 0.998> 0.999> 0.999> 0.998
Limit of Detection (LOD) (ng/mL) 0.10.10.050.050.05
Limit of Quantification (LOQ) (ng/mL) 0.30.30.150.150.15
Accuracy (% Recovery) 95.2 - 104.596.8 - 103.797.1 - 102.995.9 - 104.196.3 - 103.5
Precision (% RSD) < 5.0< 5.0< 4.5< 4.8< 5.0

Experimental Protocols

HPLC-UV Method

Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A linear gradient starting from approximately 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are typically diluted in the mobile phase, vortexed, and filtered through a 0.45 µm syringe filter before injection.

UPLC-MS/MS Method

Instrumentation: An Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Solvent B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Program: A fast gradient, for instance, from 20% B to 95% B in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each paraben.

  • Injection Volume: 5 µL.

  • Sample Preparation: Similar to the HPLC-UV method, samples are diluted, vortexed, and filtered. Due to the higher sensitivity of the method, a greater dilution factor may be necessary.

Concluding Remarks

The choice between HPLC-UV and UPLC-MS/MS for the analysis of this compound depends on the specific requirements of the study. HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control where high sensitivity is not paramount. UPLC-MS/MS offers significantly higher sensitivity and selectivity, making it ideal for trace-level quantification, analysis in complex matrices, and confirmatory analysis.

Cross-validation of these methods is crucial when data from both techniques are to be compared or used interchangeably within a study.[1] This process ensures inter-method reliability and consistency of results. The validation parameters outlined in this guide, in accordance with ICH and FDA guidelines, provide a framework for a comprehensive comparison.[2] Successful cross-validation demonstrates that any observed differences between the methods are within acceptable limits, ensuring the integrity of the analytical data.

References

A Comparative Guide to STAT3 Inhibitors in Research: Cost-Effectiveness and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, playing a crucial role in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of the cost-effectiveness of commonly used STAT3 inhibitors in a research setting.

It is important to clarify a potential point of confusion: Nipastat is not a STAT3 inhibitor. this compound is the brand name for a mixture of parabens used as a preservative in pharmaceuticals and cosmetics to prevent the growth of bacteria, mold, and yeast. This guide will therefore focus on established and widely researched STAT3 inhibitors.

This publication offers an objective comparison of the performance of prominent STAT3 inhibitors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their experimental needs.

Comparative Analysis of STAT3 Inhibitors

The selection of a STAT3 inhibitor for research purposes often involves a trade-off between cost and potency. The following table summarizes the key metrics for three widely used STAT3 inhibitors: Stattic, Niclosamide, and WP1066. Prices are approximate and can vary by vendor and purity.

InhibitorMechanism of ActionIC50 ValueEstimated Cost (per 10 mg)
Stattic Inhibits STAT3 activation, dimerization, and nuclear translocation by targeting the SH2 domain.~5.1 µM (in cell-free assays)$47 - $110
Niclosamide Inhibits STAT3 activation and transcriptional function. Does not inhibit upstream kinases like JAK1, JAK2, or Src.~0.25 µM (STAT3-dependent luciferase reporter activity)$42.50 (for 5mg) - $72 (for 10mg)
WP1066 Inhibitor of JAK2 and STAT3. Degrades JAK2 protein.~2.43 µM (in HEL cells)~$74

Key Experimental Protocols

Accurate evaluation of STAT3 inhibition is critical for meaningful research. Below are detailed methodologies for two fundamental assays used to assess the efficacy of STAT3 inhibitors.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol allows for the detection and semi-quantification of the activated form of STAT3.

Materials:

  • Cells or tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3, anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Lysis:

    • Treat cells with the STAT3 inhibitor at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[1]

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[1]

    • Collect the supernatant containing the protein lysate.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[1][2]

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[1]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again three times with TBST.[1]

  • Detection:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]

  • Stripping and Re-probing:

    • To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control.[1]

STAT3 Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of STAT3.

Materials:

  • HEK293 cells (or other suitable cell line)

  • STAT3-responsive firefly luciferase reporter vector

  • Renilla luciferase control vector (for normalization)

  • Transfection reagent

  • 96-well white, clear-bottom cell culture plates

  • STAT3 activator (e.g., IL-6)

  • Dual-luciferase reporter assay system

  • Luminometer

Methodology:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Co-transfect the cells with the STAT3-responsive firefly luciferase reporter and the Renilla luciferase control vector using a suitable transfection reagent.[3][4]

  • Inhibitor Treatment and Stimulation:

    • After 24 hours, treat the cells with the STAT3 inhibitor at various concentrations.

    • Following inhibitor treatment, stimulate the cells with a STAT3 activator like IL-6 to induce reporter gene expression.[4]

  • Cell Lysis and Luciferase Measurement:

    • Incubate for 6-24 hours to allow for reporter gene expression.

    • Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer.[3]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. This ratio represents the STAT3 transcriptional activity.

Visualizations: Signaling Pathways and Workflows

STAT3 Signaling Pathway

The following diagram illustrates the canonical JAK-STAT3 signaling pathway, a common mechanism for STAT3 activation.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3_mono STAT3 JAK->STAT3_mono Phosphorylates (Tyr705) pSTAT3_mono p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3_mono->pSTAT3_dimer Dimerizes DNA DNA pSTAT3_dimer->DNA Translocates to Nucleus & Binds DNA Gene_Transcription Target Gene Transcription DNA->Gene_Transcription

Caption: Canonical JAK-STAT3 signaling pathway leading to gene transcription.

Experimental Workflow for STAT3 Inhibitor Screening

This diagram outlines a typical workflow for screening and validating potential STAT3 inhibitors.

Inhibitor_Screening_Workflow start Start: Compound Library assay_screening Primary Screening (e.g., Luciferase Reporter Assay) start->assay_screening hit_id Identify 'Hits' assay_screening->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response validation Secondary Validation (e.g., Western Blot for p-STAT3) dose_response->validation lead_dev Lead Compound for Further Development validation->lead_dev

Caption: A typical workflow for screening and validating STAT3 inhibitors.

References

Safety Operating Guide

Proper Disposal of Nipastat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research facilities. This document provides essential guidance on the proper disposal procedures for Nipastat, a widely used preservative in pharmaceutical and cosmetic formulations. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

This compound is a trade name for a blend of parabens, which act as effective antimicrobial agents.[1] While individual parabens are not typically classified as hazardous waste for transportation, their potential environmental impact, particularly on aquatic life, necessitates careful disposal.[2][3]

Composition of this compound

This compound is a synergistic blend of several paraben esters. The typical composition is outlined below:

ComponentChemical NameCAS NumberPercentage (%)
MethylparabenMethyl 4-hydroxybenzoate99-76-350-60
EthylparabenEthyl 4-hydroxybenzoate120-47-813-18
ButylparabenButyl 4-hydroxybenzoate94-26-812-17
PropylparabenPropyl 4-hydroxybenzoate94-13-36-9
IsobutylparabenIsobutyl 4-hydroxybenzoate4247-02-36-9

Experimental Protocols for Disposal

The following step-by-step procedures should be followed for the disposal of this compound and its contaminated containers. These protocols are synthesized from safety data sheets of the individual paraben components.

Waste Characterization:

  • Solid Waste: Unused or expired this compound powder should be considered chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected as aqueous chemical waste. Do not discharge solutions containing this compound into the sewer system.[4][5][6]

  • Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be collected as solid chemical waste.

Disposal Procedure:

  • Collection:

    • Collect solid this compound waste in a clearly labeled, sealed container.

    • Collect liquid waste containing this compound in a dedicated, leak-proof container labeled "Aqueous Chemical Waste" and list "Paraben Mixture (this compound)" as a component.

    • Collect contaminated labware and personal protective equipment (PPE) in a designated, lined container for solid chemical waste.

  • Storage:

    • Store all waste containers in a designated, well-ventilated waste accumulation area.

    • Ensure containers are kept closed when not in use.

  • Disposal:

    • Arrange for the pickup and disposal of all this compound waste through a licensed hazardous waste disposal company.[5][7][8]

    • Provide the disposal company with a complete list of the waste contents.

    • Do not attempt to incinerate or treat this compound waste in-house unless the facility is specifically licensed for chemical waste treatment.[9]

Empty Container Disposal:

  • Thoroughly empty containers of all residual this compound.

  • Rinse the container three times with a suitable solvent (e.g., ethanol or water). Collect the rinsate as liquid chemical waste.

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste. However, consult your institution's specific guidelines for empty container disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

NipastatDisposal This compound Disposal Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid this compound or Contaminated Materials waste_type->solid Solid liquid Liquid Solution Containing this compound waste_type->liquid Liquid container Empty this compound Container waste_type->container Container collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid triple_rinse Triple Rinse Container container->triple_rinse store Store in Designated Waste Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Empty Container per Institutional Guidelines triple_rinse->dispose_container collect_rinsate->collect_liquid dispose Arrange for Licensed Chemical Waste Disposal store->dispose

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining a secure working environment. Always consult your institution's specific safety and environmental health guidelines for additional requirements.

References

Personal protective equipment for handling Nipastat

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling chemical preservatives like Nipastat. A comprehensive understanding of the necessary personal protective equipment (PPE), along with proper handling and disposal protocols, is critical to minimize exposure risks and maintain a secure working environment.

This compound, a brand name for a blend of parabens, is a preservative commonly used in pharmaceuticals, cosmetics, and food products to prevent the growth of bacteria, mold, and yeast.[1][2][3][4] While effective as a preservative, direct contact with the powdered form or concentrated solutions of its components can cause skin and eye irritation.[5][6] Therefore, adherence to strict safety procedures is essential.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to provide comprehensive protection against the potential hazards of this compound. The following table summarizes the recommended equipment.

Protection Type Required PPE Specifications & Best Practices
Eye and Face Protection Safety Goggles with Side-Shields or a Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield offers additional protection against splashes.[7]
Hand Protection Chemical-Resistant GlovesNitrile or rubber gloves are suitable for handling.[5] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Protection Laboratory CoatA standard lab coat provides a barrier against minor spills. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[7]
Respiratory Protection Approved RespiratorNecessary when working with the powder outside of a ventilated enclosure, if dust is generated, or if ventilation is inadequate.[5][7]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic procedure for donning and doffing PPE is crucial to prevent cross-contamination.

Donning PPE:

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): If the risk assessment indicates a need for respiratory protection, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles. If a face shield is also required, place it over the goggles.

  • Gloves: Select the appropriate gloves, inspect them for any defects, and pull them on, ensuring the cuffs of the lab coat are tucked inside.[7]

Doffing PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to contain any contaminants. Dispose of them in a designated waste container.[7]

  • Lab Coat: Unbutton and remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface folded inward.

  • Eye and Face Protection: Remove goggles or a face shield by handling the strap or earpieces.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.

Disposal Plan

Proper disposal of this compound and any contaminated materials is vital to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Treat as chemical waste. It should be collected in a designated, labeled container and disposed of through a licensed hazardous waste disposal company.[7]

  • Contaminated Materials: Items such as used gloves, weighing papers, and disposable lab coats that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.

  • Empty Containers: Triple-rinse empty containers with an appropriate solvent. The rinsate should be collected and treated as hazardous chemical waste. After rinsing, the container can be disposed of in the regular trash, in accordance with local regulations.

Always adhere to local, state, and federal regulations for chemical waste disposal.[6]

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: 1. Lab Coat 2. Respirator (if needed) 3. Goggles/Face Shield 4. Gloves prep_setup Prepare work area in a well-ventilated space prep_ppe->prep_setup handle_weigh Weigh this compound powder carefully to minimize dust prep_setup->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve cleanup_waste Segregate Waste: - Unused this compound - Contaminated PPE - Rinsate handle_dissolve->cleanup_waste cleanup_doff Doff PPE in correct order cleanup_waste->cleanup_doff cleanup_dispose Dispose of waste through licensed contractor cleanup_waste->cleanup_dispose cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.